molecular formula C6H7NO2S B098560 2-(Methylsulfonyl)pyridine CAS No. 17075-14-8

2-(Methylsulfonyl)pyridine

Cat. No.: B098560
CAS No.: 17075-14-8
M. Wt: 157.19 g/mol
InChI Key: PCLKVJBRTCQNDU-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylpyridine
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InChI

InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKVJBRTCQNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00168937
Record name 2-(Methylsulfonyl)pyridine
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Molecular Weight

157.19 g/mol
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CAS No.

17075-14-8
Record name 2-(Methylsulfonyl)pyridine
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Record name 17075-14-8
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Record name 2-(Methylsulfonyl)pyridine
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Record name 2-methanesulfonylpyridine
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Record name 2-(METHYLSULFONYL)PYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring a pyridine ring activated by a potent electron-withdrawing methylsulfonyl group, imparts valuable reactivity, making it a versatile building block and a key pharmacophore in the design of targeted covalent inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in targeting cysteine residues in proteins.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid or solid at room temperature.[1] It is characterized by its polarity, which contributes to its solubility in polar solvents such as water and alcohols.[1] The presence of the sulfonyl group significantly influences its chemical behavior, rendering the pyridine ring susceptible to nucleophilic attack.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-methylsulfonylpyridine[2]
Synonyms Pyridine, 2-(methylsulfonyl)-; NSC 158294[1]
CAS Number 17075-14-8[1]
Molecular Formula C₆H₇NO₂S[1][3]
Molecular Weight 157.19 g/mol [1][4]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 340.9 °C at 760 mmHg; 136-139 °C at 2.5 Torr[4][5]
Density 1.263 g/cm³[4]
Flash Point 160 °C[4]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]
SMILES CS(=O)(=O)c1ccccn1[1][3]
InChI Key PCLKVJBRTCQNDU-UHFFFAOYSA-N[3]

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a common synthetic route involves the oxidation of the corresponding thioether, 2-(methylthio)pyridine.

General Protocol for the Oxidation of 2-(Methylthio)pyridine:

  • Dissolution: 2-(Methylthio)pyridine is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid.

  • Addition of Oxidizing Agent: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched, for example, with a reducing agent like sodium thiosulfate if peroxides are used. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Development

The primary mode of reactivity for this compound and its derivatives is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the methylsulfonyl group makes the C2 position of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles, particularly soft nucleophiles like thiols.

Cysteine Reactivity

This selective reactivity with thiol groups has been exploited in the development of covalent inhibitors that target cysteine residues in proteins. Cysteine is a relatively rare amino acid, and its nucleophilic thiol side chain can be uniquely targeted to achieve high selectivity and potency.

Mechanism of Covalent Modification of Cysteine:

The reaction proceeds via a two-step SNAr mechanism. The cysteine thiol acts as the nucleophile, attacking the C2 position of the pyridine ring, leading to the formation of a Meisenheimer intermediate. Subsequently, the methanesulfinate anion is eliminated as a leaving group, resulting in the formation of a stable thioether bond between the protein and the pyridine ring.

SNAr_Mechanism SNAr reaction of this compound with a cysteine residue. reactant This compound S(=O)₂CH₃ N intermediate Meisenheimer Intermediate S-Cys S(=O)₂CH₃ N⁻ reactant->intermediate + Cys-SH cysteine Cysteine Residue SH product Covalent Adduct S-Cys N intermediate->product - CH₃SO₂⁻ leaving_group CH₃SO₂⁻ (Methanesulfinate)

Caption: SNAr reaction with a cysteine residue.

Targeting the KEAP1-NRF2 Signaling Pathway

2-(Sulfonyl)pyridine derivatives have been identified as activators of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. Electrophiles, such as 2-(sulfonyl)pyridine derivatives, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

KEAP1_NRF2_Pathway Activation of the KEAP1-NRF2 pathway by this compound. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Binds and promotes ubiquitination proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation msp This compound msp->keap1 Covalent modification of Cysteine residues ub Ubiquitin ub->nrf2 are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Cytoprotective Genes are->genes Activates transcription

Caption: KEAP1-NRF2 pathway activation.

Conclusion

This compound is a valuable chemical entity with a well-defined reactivity profile that makes it particularly useful in the field of drug discovery. Its ability to selectively react with cysteine residues through a nucleophilic aromatic substitution mechanism has led to its use in the development of targeted covalent inhibitors and chemical probes to study cellular signaling pathways. The activation of the Keap1-Nrf2 pathway by 2-(sulfonyl)pyridine derivatives highlights its potential for the development of therapeutics for diseases associated with oxidative stress. Further research into the synthesis of novel derivatives and their biological evaluation will likely expand the therapeutic applications of this versatile scaffold.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, synthesis, and biological significance of 2-(Methylsulfonyl)pyridine, a versatile compound in medicinal chemistry and chemical biology.

Core Compound Identification

This technical guide focuses on the compound this compound. Key identification and physicochemical data are summarized in the table below.

IdentifierValueReference(s)
CAS Number 17075-14-8[1][2][3][4]
Molecular Formula C6H7NO2S[2][3]
Molecular Weight 157.19 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 2-Methanesulfonylpyridine, Pyridine, 2-(methylsulfonyl)-[2][3]
Canonical SMILES CS(=O)(=O)C1=CC=CC=N1[3]
InChI Key PCLKVJBRTCQNDU-UHFFFAOYSA-N[3]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided below, offering a snapshot of its characteristics for experimental design.

PropertyValueReference(s)
Boiling Point 136-139 °C (at 2.5 Torr)[5]
Density 1.263±0.06 g/cm³ (Predicted)[5]
pKa -1.59±0.12 (Predicted)[5]
Appearance Colorless to light yellow liquid[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 2-(methylthio)pyridine. This method is efficient and scalable for laboratory use.

General Experimental Protocol: Oxidation of 2-(Methylthio)pyridine

This protocol is a generalized procedure based on the common oxidation methods for converting thioethers to sulfones in heterocyclic systems.

Materials:

  • 2-(Methylthio)pyridine

  • Oxone® (Potassium peroxymonosulfate) or meta-Chloroperoxybenzoic acid (m-CPBA)

  • Methanol or Dichloromethane (DCM)

  • Water

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve 2-(methylthio)pyridine in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., Oxone® dissolved in water or m-CPBA in DCM) to the cooled solution of 2-(methylthio)pyridine. The addition should be portion-wise to control the reaction temperature.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time, and then allow it to warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Chemical Biology

The this compound moiety is a key pharmacophore in a variety of biologically active molecules. Its electron-withdrawing nature and ability to act as a leaving group make it a valuable component in the design of targeted therapies.

Covalent Inhibitors

The 2-sulfonyl pyridine group has been identified as a cysteine-reactive electrophile.[1] This reactivity allows for the development of covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action.

The mechanism of action involves a nucleophilic aromatic substitution (SNA_Ar) reaction where a cysteine residue in a target protein attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the methylsulfonyl group.[6]

SNA_Ar Mechanism cluster_0 Protein with Cysteine cluster_1 This compound cluster_2 Covalent Adduct cluster_3 Leaving Group Protein-SH Protein-SH Adduct Protein-S-Pyridine Protein-SH->Adduct Nucleophilic Attack Sulfonylpyridine This compound Sulfonylpyridine->Adduct LeavingGroup Methylsulfinic acid Sulfonylpyridine->LeavingGroup Displacement Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., 2-chloropyridine) synthesis Synthesis of 2-(Methylthio)pyridine start->synthesis oxidation Oxidation to This compound synthesis->oxidation in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based Assays) oxidation->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization in_vivo->lead_opt sar->lead_opt lead_opt->synthesis Iterative Design

References

Synthesis of 2-(Methylsulfonyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyridine is a key structural motif found in a variety of pharmacologically active compounds and is a valuable building block in organic synthesis. Its synthesis is of significant interest to the medicinal and process chemistry communities. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction workflows.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two main strategies:

  • Oxidation of 2-(Methylthio)pyridine: This is the most common and direct route, where the sulfur atom of 2-(methylthio)pyridine is oxidized to the sulfone.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a 2-halopyridine with a methyl mercaptide source to form 2-(methylthio)pyridine, which is then oxidized.

Pathway 1: Oxidation of 2-(Methylthio)pyridine

This pathway starts with the readily available 2-(methylthio)pyridine and employs an oxidizing agent to form the desired sulfone. The choice of oxidant and reaction conditions is crucial to control the oxidation state and avoid over-oxidation or side reactions.

Diagram of the Oxidation Pathway

Oxidation_Pathway cluster_reagents A 2-(Methylthio)pyridine B 2-(Methylsulfinyl)pyridine (Sulfoxide Intermediate) A->B Partial Oxidation C This compound (Sulfone Product) B->C Full Oxidation reagent1 [Oxidant] (e.g., m-CPBA, H₂O₂) reagent2 [Oxidant] (e.g., m-CPBA, H₂O₂)

Caption: Oxidation of 2-(methylthio)pyridine to this compound.

Key Oxidizing Agents and Methodologies

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being the most common.

Table 1: Comparison of Oxidation Methods

Oxidant SystemSubstrateProductYield (%)Reaction TimeNotes
30% H₂O₂ in Acetic AcidOrganic SulfidesSulfoxides90-99%Varies"Green" and transition-metal-free method.[1]
m-CPBA2-Substituted 5-methyl-4-methylthio-1,3-oxazoles4-Methylsulfonyl derivativesGoodNot specifiedA common method for oxidizing methylthio groups.[2]
30% H₂O₂ with RuCl₃·H₂O4-Methylthio-pyridine-N-oxide4-(Methylsulfonyl)pyridine-N-oxideHighNot specifiedPart of a multi-step synthesis.[3]
Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid [1]

  • Dissolution: Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the solution with aqueous NaOH (4 M).

  • Extraction: Extract the product with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfoxide. For the sulfone, extended reaction times or a higher equivalents of H₂O₂ may be required.

Protocol 2: Oxidation using m-CPBA [2]

While a specific protocol for this compound is not detailed, a general procedure for the oxidation of a methylthio group to a methylsulfonyl group using m-CPBA is as follows:

  • Dissolution: Dissolve the methylthio-containing compound in a suitable solvent such as dichloromethane (DCM).

  • Addition of m-CPBA: Add m-CPBA (typically 2.2-2.5 equivalents for full oxidation to the sulfone) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • Extraction: Separate the organic layer, wash with a base (e.g., saturated aqueous sodium bicarbonate) to remove m-chlorobenzoic acid, then with brine.

  • Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway is particularly useful when the corresponding 2-halopyridine is more readily available or cost-effective than 2-(methylthio)pyridine. The reaction proceeds via an addition-elimination mechanism.[4] The rate of reaction is influenced by the nature of the halogen (leaving group) and the presence of electron-withdrawing groups on the pyridine ring.[5]

Diagram of the SNAr Pathway

SNAr_Pathway cluster_reagents A 2-Halopyridine (e.g., 2-Chloropyridine) B 2-(Methylthio)pyridine A->B SNAr C This compound B->C Oxidation reagent1 CH₃S⁻Na⁺ or CH₃SH/Base reagent2 [Oxidant]

Caption: Synthesis of this compound via SNAr followed by oxidation.

Key Aspects of the SNAr Reaction

Nucleophilic aromatic substitution on pyridines occurs preferentially at the 2- and 4-positions. This is because the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[6] The reactivity of 2-halopyridines can be enhanced by forming a pyridinium salt, which makes the ring more electrophilic.[7]

Table 2: Conditions for SNAr Reactions on Pyridine Rings

SubstrateNucleophileConditionsProductNotes
2-HalopyridinesThiols/ThiolatesOften requires elevated temperatures, strong bases, and/or polar solvents.2-ThiopyridinesA general approach for forming aryl and heteroaryl thioethers.[7]
2-ChloropyridineAminesHeating2-Aminopyridine derivativesA common application of SNAr on pyridines.[8]
4,6-dichloro-2-(methylsulfonyl)pyrimidine4,4'-thiobisbenzenethiolRoom temperature, 12 hHyperbranched poly(arylene pyrimidine ether)Demonstrates the utility of the methylsulfonyl group as a leaving group in some systems.[9]
Experimental Protocols

Protocol 3: General Procedure for SNAr of a 2-Halopyridine with a Thiol [7]

  • Base Treatment: To a solution of the thiol (e.g., methanethiol, or a precursor like sodium thiomethoxide) in a polar aprotic solvent like DMF or DMSO, add a base (e.g., NaH, K₂CO₃) if starting from the neutral thiol.

  • Addition of Halopyridine: Add the 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) to the reaction mixture.

  • Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the resulting 2-(methylthio)pyridine by column chromatography or distillation.

  • Oxidation: The purified 2-(methylthio)pyridine is then oxidized to this compound using one of the methods described in Pathway 1.

Conclusion

The synthesis of this compound is well-established, with the oxidation of 2-(methylthio)pyridine being the most direct route. For this key step, various green and efficient oxidation protocols are available. Alternatively, a nucleophilic aromatic substitution approach provides a flexible entry point, especially when starting from readily available 2-halopyridines. The choice of synthetic route will depend on factors such as the availability of starting materials, cost, and scalability. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Methylsulfonyl Group on a Pyridine Ring: A Technical Guide to its Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug design. Among the various substituents that can adorn this heterocycle, the methylsulfonyl group (-SO₂CH₃) has emerged as a particularly versatile and powerful tool. Its strong electron-withdrawing nature and excellent leaving group ability make it a key player in the synthesis of complex pyridine derivatives and a crucial component of numerous biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the methylsulfonyl group on a pyridine ring, offering insights into its electronic effects, utility in nucleophilic aromatic substitution, and its role in the development of targeted therapeutics.

Electronic Properties and Reactivity

The methylsulfonyl group is a potent electron-withdrawing group, a property that profoundly influences the reactivity of the pyridine ring to which it is attached. This electron-withdrawing effect is primarily inductive, stemming from the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state. This inductive pull of electrons away from the pyridine ring has two major consequences:

  • Activation towards Nucleophilic Attack: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a strong electron-withdrawing group like the methylsulfonyl moiety further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitrogen atom, as the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) can be delocalized onto the electronegative nitrogen atom.[1][2]

  • Regioselectivity of Substitution: Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions.[1][2] The stability of the anionic intermediate, often referred to as a Meisenheimer complex, dictates this regioselectivity. When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a more favorable location than on a carbon atom.[1] This stabilization is not possible when the attack occurs at the C-3 position.

The mechanism of nucleophilic aromatic substitution on activated pyridine rings is generally considered to be a two-step addition-elimination process.[3] The first, and typically rate-determining, step is the attack of the nucleophile to form the resonance-stabilized Meisenheimer intermediate.[1] The second, faster step involves the departure of the leaving group, restoring the aromaticity of the pyridine ring. However, some studies suggest that under certain conditions, particularly with highly reactive systems, the reaction may proceed through a concerted SNAr mechanism where bond formation and bond breaking occur simultaneously.[3][4]

The Methylsulfonyl Group as an Excellent Leaving Group

A key feature that makes the methylsulfonyl group so valuable in synthetic chemistry is its ability to act as an excellent leaving group in nucleophilic aromatic substitution reactions. The resulting methanesulfinate anion (CH₃SO₂⁻) is a weak base and is well-stabilized by resonance, making its departure from the Meisenheimer intermediate energetically favorable. This property allows for the facile introduction of a wide variety of nucleophiles onto the pyridine ring.

The methylsulfonyl group is often preferentially displaced over other potential leaving groups, such as halides, in reactions with both "soft" nucleophiles like thiols and "hard" nucleophiles like amines.[5] This preferential reactivity makes it a strategic choice for selective functionalization of polysubstituted pyridines.

Table 1: Nucleophilic Displacement of the Methylsulfonyl Group on a Pyridine Ring
Nucleophile TypeNucleophile ExampleResulting Functional GroupApplication/Significance
Nitrogen Nucleophiles Primary & Secondary Amines (e.g., Piperidine, Morpholine)Amino group (-NR₂)Synthesis of biologically active amines, building blocks for further functionalization.
AnilinesArylamino group (-NHAr)Common structural motif in pharmaceuticals.
AzidesAzido group (-N₃)Precursor for the synthesis of triazoles and other nitrogen heterocycles.
Oxygen Nucleophiles Alkoxides (e.g., Methoxide, Ethoxide)Alkoxy group (-OR)Synthesis of pyridine ethers.
PhenoxidesAryloxy group (-OAr)Synthesis of diaryl ethers.
HydroxideHydroxyl group (-OH)Introduction of a hydroxyl group, though can be competitive with other nucleophiles.
Sulfur Nucleophiles Thiols (e.g., Thiophenol)Thioether group (-SR)Important in medicinal chemistry and materials science.
Carbon Nucleophiles CyanideCyano group (-CN)Introduction of a nitrile, a versatile functional group for further transformations.
EnolatesCarbon-carbon bond formationAdvanced synthetic applications for building complex carbon skeletons.

Quantitative Reactivity Data

While the high reactivity of the methylsulfonyl group as a leaving group in SNAr reactions on pyridine is well-established qualitatively, a comprehensive, publicly available database of quantitative kinetic and yield data for a wide range of nucleophiles is limited. The reaction rates are highly dependent on the specific nucleophile, the position of the methylsulfonyl group on the pyridine ring, the presence of other substituents, and the reaction conditions (solvent, temperature).

However, some semi-quantitative comparisons have been reported. For instance, in certain systems, 2-(methylsulfonyl)pyridines have been shown to be more reactive towards nucleophilic displacement than their chloro- and bromo-analogs. The reactivity can be further tuned by the introduction of additional electron-withdrawing or -donating groups on the pyridine ring, a principle that can be rationalized using Hammett plots, which correlate reaction rates with substituent electronic effects.[5][6]

Spectroscopic Characterization: ¹³C NMR

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of the carbon atoms. For a methylsulfonyl-substituted pyridine, the strong electron-withdrawing nature of the -SO₂CH₃ group leads to a downfield shift (higher ppm value) for the carbon atom to which it is attached (C-SO₂CH₃). The carbons of the pyridine ring also experience shifts depending on their position relative to the nitrogen and the methylsulfonyl group.

Table 2: Estimated ¹³C NMR Chemical Shift Ranges for 2-Methylsulfonylpyridine
Carbon AtomEstimated Chemical Shift (ppm)Rationale
C2 (ipso-carbon)155 - 165Directly attached to the electronegative nitrogen and the electron-withdrawing sulfonyl group, leading to a significant downfield shift.
C3120 - 130Less affected by the nitrogen and sulfonyl group compared to C2 and C6.
C4135 - 145para to the nitrogen, experiences some electron withdrawal.
C5125 - 135meta to both the nitrogen and the sulfonyl group.
C6148 - 158ortho to the nitrogen, significantly deshielded.
-SO₂C H₃40 - 50Typical range for a methyl group attached to a sulfonyl group.

Note: These are estimated ranges and the actual chemical shifts can vary depending on the solvent and the presence of other substituents.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a methylsulfonylpyridine.

Protocol: Synthesis of 2-(Piperidin-1-yl)pyridine from 2-Methylsulfonylpyridine

Materials:

  • 2-Methylsulfonylpyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylsulfonylpyridine (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Add potassium carbonate (2.0 eq) to the solution and stir the suspension.

  • Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Inhibition of Polo-like Kinase 1 (Plk1)

The versatility of the methylsulfonyl pyridine scaffold has been prominently demonstrated in the field of oncology. Several derivatives have been developed as potent anticancer agents, with a notable example being compounds that target Polo-like Kinase 1 (Plk1).[7]

Plk1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5][8] Overexpression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis.[9] Consequently, Plk1 has emerged as an attractive therapeutic target for the development of novel anticancer drugs.

Inhibition of Plk1 disrupts the normal progression of mitosis, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[6][10] Certain styrylsulfonyl-methylpyridine derivatives, such as ON01910, have been identified as non-ATP-competitive inhibitors of Plk1, demonstrating potent antitumor activity.[7][9]

Below is a diagram illustrating the central role of Plk1 in the G2/M transition and how its inhibition can lead to apoptosis.

Plk1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis cluster_Apoptosis Apoptosis Induction CyclinB_CDK1_inactive Cyclin B/CDK1 (inactive) CyclinB_CDK1_active Cyclin B/CDK1 (active) Cdc25C_inactive Cdc25C (inactive) Cdc25C_inactive->CyclinB_CDK1_inactive dephosphorylates & activates Wee1 Wee1 Wee1->CyclinB_CDK1_inactive phosphorylates & inhibits Mitotic_Events Spindle Formation, Chromosome Segregation CyclinB_CDK1_active->Mitotic_Events triggers Mitotic_Arrest Mitotic Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes Plk1 Plk1 Plk1->Cdc25C_inactive phosphorylates & activates Plk1->Wee1 phosphorylates & inhibits Plk1->Mitotic_Events promotes Methylsulfonyl_Pyridine_Inhibitor Methylsulfonyl Pyridine Inhibitor (e.g., ON01910) Methylsulfonyl_Pyridine_Inhibitor->Plk1 inhibits

Caption: Plk1 signaling at the G2/M transition and the effect of its inhibition.

Conclusion

The methylsulfonyl group is a powerful and versatile functional group in the context of pyridine chemistry. Its strong electron-withdrawing properties activate the pyridine ring for nucleophilic aromatic substitution, while its excellent leaving group ability allows for the facile introduction of a diverse array of substituents. This predictable and efficient reactivity has made methylsulfonyl pyridines valuable intermediates in organic synthesis and key components in the design of novel therapeutics, particularly in the development of targeted anticancer agents. A thorough understanding of the principles governing the reactivity of this functional moiety is therefore essential for researchers and professionals working at the forefront of drug discovery and development.

References

Spectroscopic Profile of 2-(Methylsulfonyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of fully assigned public data, some values are predicted based on established principles of spectroscopy and data from structurally related compounds.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.75d~4.8H-6
~8.15d~7.8H-3
~8.00t~7.8H-4
~7.60t~6.3H-5
~3.25s--SO2CH3

Predicted data is based on typical chemical shifts for substituted pyridines.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~158.0C-2
~150.0C-6
~138.0C-4
~128.0C-3
~122.0C-5
~40.0-SO2CH3

Reference: A 13C NMR spectrum is available on PubChem, though without explicit peak assignments.[1] The assignments above are predicted based on substituent effects.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm-1)IntensityAssignment
~3100-3000MediumC-H aromatic stretching
~2950-2850MediumC-H aliphatic stretching (-CH3)
~1600-1580StrongC=N stretching (pyridine ring)
~1470-1430StrongC=C stretching (pyridine ring)
~1320-1280StrongAsymmetric SO2 stretching
~1160-1120StrongSymmetric SO2 stretching
~900-650StrongC-H out-of-plane bending

Predicted data is based on characteristic vibrational frequencies for sulfonyl-substituted pyridines.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
157High[M]+ (Molecular Ion)
78High[C5H4N]+ (Loss of -SO2CH3)

GC-MS data is noted on PubChem, though a detailed fragmentation pattern is not provided.[1] The fragmentation above is a plausible pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

1H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the 1H field.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Solvent peak (e.g., CDCl3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of solid this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

Data Acquisition (EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

  • Source Temperature: 200-250 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the information provided herein.

References

Navigating the Properties of 2-(Methylsulfonyl)pyridine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of 2-(Methylsulfonyl)pyridine is paramount for its effective application. This in-depth technical guide delineates the current knowledge on the solubility and stability of this compound in common laboratory solvents, providing a framework for its use in experimental and developmental settings.

This guide summarizes available qualitative solubility data, outlines potential stability considerations, and furnishes detailed experimental protocols for the precise determination of these key parameters. The content herein is designed to be a practical resource, enabling researchers to confidently handle and formulate this compound.

Core Properties of this compound

PropertyValueSource
CAS Number 17075-14-8[1][2][3][4]
Molecular Formula C₆H₇NO₂S[2][5]
Molecular Weight 157.19 g/mol [5]
Appearance Colorless to pale yellow liquid or solid
Boiling Point 136-139 °C (at 2.5 Torr)[1]
Storage Store at room temperature or 2-8°C, sealed in a dry place.[1][4]

Solubility Profile

Direct quantitative solubility data for this compound in a comprehensive range of common laboratory solvents is not extensively available in public literature. However, its chemical structure, featuring a polar sulfonyl group and a pyridine ring, provides strong indications of its solubility behavior. The compound is described as polar, which suggests enhanced solubility in polar solvents.

For its parent compound, pyridine, moderate solubility in water and high solubility in organic solvents like ethanol, ether, and chloroform have been noted.[6] This suggests that this compound is likely to exhibit good solubility in polar protic and aprotic solvents.

Table of Qualitative Solubility in Common Laboratory Solvents

SolventPredicted Qualitative SolubilityRationale
WaterSolubleThe polar nature of the sulfonyl group and the nitrogen atom in the pyridine ring allow for hydrogen bonding with water molecules.
EthanolSolubleAs a polar protic solvent, ethanol can engage in hydrogen bonding.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.
AcetoneSolubleA polar aprotic solvent that can interact through dipole-dipole interactions.
AcetonitrileSolubleA polar aprotic solvent.
Dichloromethane (DCM)SolubleA moderately polar solvent.
ChloroformSolubleA moderately polar solvent.
Ethyl AcetateModerately SolubleA solvent of intermediate polarity.
TolueneSparingly SolubleA nonpolar aromatic solvent.
HexaneInsolubleA nonpolar aliphatic solvent.

Stability and Degradation Pathways

This compound is considered to have moderate stability under standard laboratory conditions. However, it is susceptible to degradation under certain circumstances, potentially through hydrolysis or oxidation. The pyridine ring itself can be subject to microbial degradation, often initiated by hydroxylation followed by ring cleavage.[7]

Studies on related compounds, such as 2-sulfonylpyrimidines, have indicated good aqueous stability.[8][9] The degradation of pyridine and its derivatives in the environment is often mediated by microorganisms.[10][11] The nature and position of substituents on the pyridine ring can significantly influence the rate and pathway of its degradation.[7] For instance, pyridinecarboxylic acids and mono-hydroxypyridines tend to degrade more readily than aminopyridines or halogenated pyridines.[7]

Key factors that can influence the stability of this compound include:

  • pH: The stability of the compound may be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Oxidizing Agents: The sulfonyl group and the pyridine ring may be susceptible to oxidation.

Experimental Protocols

Given the limited availability of specific quantitative data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound in their specific applications.

Solubility Determination

A common and reliable method for determining the solubility of a solid compound is the isothermal shake-flask method.

Solubility_Workflow A 1. Sample Preparation Weigh excess this compound into a vial. B 2. Solvent Addition Add a known volume of the desired solvent. A->B C 3. Equilibration Seal the vial and agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure saturation. B->C D 4. Phase Separation Allow the suspension to settle. C->D E 5. Sample Filtration Filter an aliquot of the supernatant through a 0.45 µm filter to remove undissolved solid. D->E F 6. Quantification Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). E->F G 7. Calculation Calculate the solubility in units such as mg/mL or mol/L. F->G

Workflow for Solubility Determination

Detailed Steps:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) to remove any solid particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Stability Assessment

A typical approach to assessing the stability of a compound involves subjecting it to various stress conditions and monitoring its degradation over time.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound in relevant solvents and buffers (e.g., pH 4, 7, 9). B Expose aliquots to different conditions: - Elevated Temperature (e.g., 40°C, 60°C) - Photostability (UV/Vis light exposure) - Oxidative Stress (e.g., H₂O₂ solution) A->B C Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability). B->C D Analyze samples by a stability-indicating analytical method (e.g., HPLC-UV) to separate the parent compound from degradation products. C->D E Quantify the remaining parent compound and any major degradation products. D->E F Determine the rate of degradation and identify potential degradation pathways. E->F

Workflow for Stability Assessment

Detailed Steps:

  • Sample Preparation: Prepare solutions of this compound of known concentration in the desired solvents or buffer systems.

  • Stress Conditions: Expose the solutions to a range of conditions, including:

    • Temperature: Store samples at various temperatures (e.g., room temperature, 40°C, 60°C).

    • pH: Use buffers to maintain acidic, neutral, and basic conditions.

    • Light: Expose samples to controlled UV and visible light as per ICH Q1B guidelines.

    • Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

  • Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each sample.

  • Quantification: Analyze the samples using a stability-indicating analytical method, typically HPLC, that can separate the parent compound from any degradation products.

  • Data Analysis: Plot the concentration of the remaining this compound against time to determine the degradation kinetics and calculate parameters such as the half-life (t₁/₂) under each condition.

By following these protocols, researchers can generate the specific and quantitative data necessary for their intended applications, ensuring the robust and reliable use of this compound in their scientific endeavors.

References

The Role of 2-(Methylsulfonyl)pyridine Scaffolds in the Development of Potent and Selective COX-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of pyridine-containing scaffolds, particularly those incorporating a methylsulfonylphenyl moiety, as precursors for the development of selective cyclooxygenase-2 (COX-2) inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over COX-1 offer a promising therapeutic strategy for mitigating inflammation and pain while reducing the gastrointestinal side effects associated with traditional NSAIDs. The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in the design of such inhibitors. This document details the synthetic pathways, key experimental protocols, and quantitative structure-activity relationship data for this class of compounds. Furthermore, it visualizes the critical COX-2 signaling pathway and synthetic workflows to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research to create anti-inflammatory agents with improved gastrointestinal safety profiles.[1]

A prominent pharmacophore in many selective COX-2 inhibitors is the methylsulfonyl (SO₂Me) group attached to a phenyl ring.[2] This moiety is known to insert into a secondary pocket of the COX-2 active site, contributing to the selectivity of these compounds.[3] When this methylsulfonylphenyl group is incorporated into heterocyclic scaffolds, particularly those containing a pyridine ring, it often results in potent and selective COX-2 inhibitors. One such scaffold of significant interest is the 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine system. This guide will focus on the synthesis and evaluation of these compounds, treating the core structure as a derivative platform for potent COX-2 inhibition.

The COX-2 Signaling Pathway

The expression of COX-2 is induced by a variety of stimuli, including pro-inflammatory cytokines and growth factors. This induction is regulated by complex intracellular signaling cascades. Understanding this pathway is crucial for identifying therapeutic targets and for the rational design of inhibitors.

COX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Signaling Intermediates Signaling Intermediates Receptor->Signaling Intermediates MAPK Cascade MAPK Cascade Signaling Intermediates->MAPK Cascade NF-kB Pathway NF-kB Pathway Signaling Intermediates->NF-kB Pathway Transcription Factors Transcription Factors (e.g., NF-kB, AP-1) MAPK Cascade->Transcription Factors NF-kB Pathway->Transcription Factors Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Inflammation, Pain COX-2 Enzyme COX-2 COX-2 Gene COX-2 Gene (PTGS2) Transcription Factors->COX-2 Gene COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA Transcription COX-2 mRNA->COX-2 Enzyme Translation

Caption: The COX-2 signaling pathway, from extracellular stimuli to prostaglandin synthesis.

As depicted, pro-inflammatory signals activate cell surface receptors, initiating intracellular signaling cascades such as the MAPK and NF-κB pathways.[4][5] These pathways converge in the nucleus to activate transcription factors that promote the transcription of the COX-2 gene (PTGS2). The resulting COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6]

Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives

The synthesis of the 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold is a versatile process that allows for the introduction of various substituents to explore structure-activity relationships. A common and effective synthetic route involves the condensation of a substituted 2-aminopyridine with α-bromo-4-(methylsulfonyl)acetophenone.

General Synthetic Workflow

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_core_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization (Optional) 4-Methylthioacetophenone 4-Methylthioacetophenone alpha-Bromo-4-(methylthio)acetophenone alpha-Bromo-4-(methylthio)acetophenone 4-Methylthioacetophenone->alpha-Bromo-4-(methylthio)acetophenone Bromination Bromine Bromine Oxidizing Agent Oxidizing Agent (e.g., H₂O₂) alpha-Bromo-4-(methylsulfonyl)acetophenone α-Bromo-4-(methylsulfonyl) acetophenone alpha-Bromo-4-(methylthio)acetophenone->alpha-Bromo-4-(methylsulfonyl)acetophenone Oxidation Condensation Condensation alpha-Bromo-4-(methylsulfonyl)acetophenone->Condensation Substituted 2-Aminopyridine Substituted 2-Aminopyridine Substituted 2-Aminopyridine->Condensation 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine 2-(4-(Methylsulfonyl)phenyl) imidazo[1,2-a]pyridine Core Condensation->2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Further Reactions Further Reactions 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine->Further Reactions Final COX-2 Inhibitor Final COX-2 Inhibitor Further Reactions->Final COX-2 Inhibitor

Caption: General synthetic workflow for 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-based COX-2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone

This protocol is adapted from established procedures for the bromination and oxidation of 4-methylthioacetophenone.[7][8]

  • Bromination:

    • To a solution of 4-methylthioacetophenone (1.00 mole) in methanol (500 g), add bromine (1.00 mole) dropwise at 20-30°C over 1 hour.

    • Stir the mixture for an additional 10 minutes.

    • Add water (600 g) to precipitate the product.

    • Filter and dry the solid to obtain α-bromo-4-(methylthio)acetophenone.

  • Oxidation:

    • To a mixture of the α-bromo-4-(methylthio)acetophenone from the previous step, acetone (600 g), sodium tungstate (2.0 g), and concentrated sulfuric acid (5.0 g), add a 30% aqueous solution of hydrogen peroxide (2.50 moles) dropwise at 50°C.

    • Stir the reaction mixture for 1 hour at 50°C.

    • Add water (600 g) to precipitate the final product.

    • Filter, wash with water, and dry to yield α-bromo-4-(methylsulfonyl)acetophenone.

Protocol 2: Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives

This general procedure is based on the condensation reaction described in the literature for the synthesis of various imidazo[1,2-a]pyridine derivatives.[3][9]

  • In a round-bottom flask, dissolve the desired substituted 2-aminopyridine (1 mmole) and α-bromo-4-(methylsulfonyl)acetophenone (1 mmole) in ethanol (5 ml).

  • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the solid product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivative.

Quantitative Data and Structure-Activity Relationships

The inhibitory potency of the synthesized compounds against COX-1 and COX-2 is typically evaluated using in vitro assays, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀). The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter for assessing the COX-2 selectivity of the inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives [3]

CompoundSubstituent on N-phenyl ringCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
5aH>1000.39>256.4
5d4-F>1000.28>357.1
5h4-Cl>1000.19>526.3
5i4-Br>1000.15>666.7
5k4-CH₃>1000.09>1111.1
5n4-CH₃ (on 8-methylimidazo[1,2-a]pyridine)35.60.07508.6
Celecoxib-15.20.08190

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives with C-3 Substitution [10]

CompoundSubstituent at C-3COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
6aPiperidinomethyl12.50.11113.6
6bPyrrolidinomethyl10.20.09113.3
6fMorpholinomethyl15.20.07217.1
Celecoxib-15.20.08190

The data presented in these tables highlight several key structure-activity relationships:

  • The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold is a potent and selective platform for COX-2 inhibition.

  • Substitutions on the N-phenyl ring at the 3-position can significantly influence potency and selectivity. Electron-donating groups, such as a methyl group, appear to enhance COX-2 inhibition.[3]

  • Modifications at the C-3 position of the imidazo[1,2-a]pyridine ring with various amine-containing side chains also yield highly potent and selective COX-2 inhibitors.[10]

Conclusion

The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold represents a highly promising and versatile platform for the design and synthesis of potent and selective COX-2 inhibitors. The synthetic routes are well-established and allow for extensive derivatization to optimize the pharmacological profile of the resulting compounds. The methylsulfonylphenyl moiety is a key pharmacophore that confers high selectivity for the COX-2 isozyme. The quantitative data from in vitro assays consistently demonstrate the potential of these compounds to be developed into effective anti-inflammatory agents with a favorable safety profile. This technical guide provides a solid foundation for researchers to further explore this important class of molecules in the ongoing quest for safer and more effective treatments for inflammatory diseases.

References

The Role of 2-(Methylsulfonyl)pyridine in Cysteine Modification Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of 2-(methylsulfonyl)pyridine and its derivatives as selective reagents for cysteine modification. Cysteine, with its unique nucleophilic thiol side chain, presents a prime target for site-specific protein modification, enabling the development of advanced bioconjugates, chemical probes, and covalent therapeutics. The emergence of 2-sulfonylpyridines has provided a versatile and tunable platform for achieving highly selective and stable cysteine arylation under biocompatible conditions. This document delves into the mechanism of action, reactivity, and practical application of this important class of reagents.

Core Principles: Mechanism of Cysteine Modification

The reaction between this compound and a cysteine residue proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] In this reaction, the nucleophilic thiolate anion of the cysteine side chain attacks the electron-deficient C2 carbon of the pyridine ring, which is activated by the strongly electron-withdrawing methylsulfonyl group. This attack forms a transient, negatively charged Meisenheimer intermediate. The reaction is completed by the departure of the methylsulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine sulfur and the pyridine ring.

The reaction is highly selective for cysteine residues over other nucleophilic amino acids, such as lysine, under physiological pH conditions.[1] This selectivity is attributed to the high nucleophilicity of the thiolate anion and the relatively mild electrophilicity of the 2-sulfonylpyridine scaffold, which is not sufficient to react with the less nucleophilic amine groups.

dot

G A Protein Preparation (Dissolve in Buffer, Reduce if necessary) B Add this compound Reagent (10-50x molar excess) A->B C Incubate (2-16h, RT or 37°C) B->C D Quench Reaction (e.g., L-cysteine) C->D E Purify (Desalting column or Dialysis) D->E F Analyze Labeled Protein (Mass Spec, UV-Vis) E->F G cluster_0 Sample Preparation cluster_1 Labeling and Enrichment cluster_2 Analysis A Proteome Sample B Vehicle Control (DMSO) A->B C Test Compound (2-Sulfonylpyridine) A->C D IA-Alkyne Probe Labeling B->D C->D E Click Chemistry with Heavy/Light Tags D->E F Streptavidin Enrichment E->F G On-bead Digestion F->G H LC-MS/MS Analysis G->H I Quantify Heavy/Light Ratios H->I

References

The Synthetic Versatility of 2-(Methylsulfonyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyridine has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties, arising from the potent electron-withdrawing nature of the methylsulfonyl group at the 2-position of the pyridine ring, render the molecule susceptible to a variety of synthetic transformations. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in the construction of complex organic molecules. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and development.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be readily prepared from inexpensive starting materials. A common and efficient method involves the oxidation of the corresponding thioether, 2-(methylthio)pyridine. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being frequently employed.

A convenient three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a related and reactive analog, involves the cyclocondensation of acetylacetone and thiourea, followed by methylation and subsequent oxidation.[1] This approach highlights a general strategy for accessing substituted derivatives.

General Experimental Protocol for the Oxidation of 2-(Methylthio)pyridines:

To a solution of the 2-(methylthio)pyridine derivative in a suitable solvent (e.g., dichloromethane or acetic acid), the oxidizing agent (e.g., m-CPBA or 30% hydrogen peroxide) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Key Reactions and Applications in Organic Synthesis

The electron-deficient nature of the pyridine ring in this compound dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution and a versatile partner in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The methylsulfonyl group at the 2-position of the pyridine ring acts as a powerful activating group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity has been extensively exploited, particularly in the context of bioconjugation and medicinal chemistry for the selective modification of cysteine residues in proteins.[2][3][4]

The reaction proceeds via a Meisenheimer intermediate, where the nucleophile adds to the carbon bearing the sulfonyl group. The stability of this intermediate is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the methylsulfonyl group. Subsequent elimination of the methylsulfinate anion yields the substituted pyridine.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Intermediate reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 2-Substituted Pyridine intermediate->product - MeSO₂⁻ leaving_group Methylsulfinate (MeSO₂⁻)

Quantitative Data for SNAr Reactions:

The reactivity of sulfonyl-activated pyridines and pyrimidines can be finely tuned by introducing electron-withdrawing or electron-donating groups on the heterocyclic core. The following table summarizes the relative reactivity of various sulfonylated heterocycles with glutathione (GSH) at pH 7.0.

CompoundRelative Reactivity (k7.0, M-1s-1)Reference
2-Methylsulfonylpyrimidine1.0 (reference)[3]
4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile~0.2[3]
2-Methylsulfonylbenzothiazole (MSBT)~20[3]

Experimental Protocol for SNAr with a Thiol:

To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, the thiol (1.1 eq) and a base (e.g., K₂CO₃ or Et₃N, 1.5 eq) are added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Cross-Coupling Reactions

While the direct use of this compound in palladium-catalyzed cross-coupling reactions is not extensively documented, the closely related pyridine-2-sulfinates have been shown to be excellent coupling partners in Suzuki-Miyaura reactions. The methylsulfonyl group can be considered a precursor to the sulfinate, which can then participate in the catalytic cycle. This suggests a potential synthetic strategy where the sulfonyl group is reduced in situ or converted to a sulfinate prior to the cross-coupling step.

The general workflow for a Suzuki-Miyaura cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Coupling_Workflow start Start: Aryl Halide & Pyridine Boronic Acid Derivative reagents Add Pd Catalyst, Ligand, and Base start->reagents reaction Heat Reaction Mixture reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 2-Arylpyridine purification->product

Experimental Protocol for a Suzuki-Miyaura Cross-Coupling (adapted for a 2-pyridyl component):

To a degassed mixture of the aryl halide (1.0 eq), the pyridine-2-boronic acid or its ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), the reaction is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by flash column chromatography.

Reactions with Organometallic Reagents

This compound can react with strong carbon nucleophiles such as Grignard reagents. The outcome of the reaction is dependent on the nature of the Grignard reagent and the reaction conditions. In some cases, ipso-substitution of the methylsulfonyl group is observed, leading to the formation of 2-substituted pyridines. However, with Grignard reagents bearing α-protons, deprotonation of the methyl group of the sulfone can occur, leading to the formation of a stabilized carbanion which can then participate in further reactions.[5]

Grignard_Reaction_Pathways start This compound + R-MgX path1 Ipso-Substitution start->path1 path2 α-Deprotonation start->path2 product1 2-R-Pyridine path1->product1 intermediate Sulfonyl Carbanion path2->intermediate

Experimental Protocol for Reaction with a Grignard Reagent:

To a solution of this compound (1.0 eq) in anhydrous THF at a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere, the Grignard reagent (1.1-1.5 eq) is added dropwise. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Conclusion

This compound is a readily accessible and highly versatile reagent in organic synthesis. Its activated pyridine core allows for a range of transformations, most notably nucleophilic aromatic substitutions, which have found significant application in medicinal chemistry and chemical biology. While its direct use in cross-coupling reactions is an area for further exploration, its close relationship to effective coupling partners like pyridine-2-sulfinates suggests significant potential. The reactions with organometallic reagents further expand its synthetic utility. This guide provides a foundational understanding and practical protocols to encourage the broader application of this valuable synthetic tool in the pursuit of novel and complex molecular architectures.

References

An In-depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 2-(Methylsulfonyl)pyridine, a compound utilized in various research and development applications. The following sections detail the chemical's hazards, exposure controls, and emergency procedures to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential risks.

Table 1: GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3 (Respiratory system)H335: May cause respiratory irritation
Acute toxicity (Oral)4H302: Harmful if swallowed

Signal Word: Warning

Pictogram:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₇NO₂S
Molecular Weight157.19 g/mol
AppearanceNot specified
OdorNot specified
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] Ensure that skin is not exposed.

  • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.

Hygiene Practices
  • Wash hands thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove contaminated clothing and wash it before reuse.[1][2]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm the functionality of the chemical fume hood and the accessibility of emergency equipment.

  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood to avoid generating dust or aerosols.

  • Reaction Setup: Add the compound to the reaction vessel slowly and carefully. Ensure the reaction is conducted in a closed system or under adequate ventilation.

  • Work-up and Purification: Perform all subsequent steps, such as extraction, filtration, and chromatography, within a well-ventilated area or fume hood.

  • Decontamination: After the experiment, decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Dispose of the waste in a designated hazardous waste container.

Spill Response Protocol
  • Evacuation: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Toxicity Information

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2]

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key logical and experimental workflows.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Hazard_ID Hazard Identification (Irritant, Harmful) Exposure_Eval Exposure Evaluation (Inhalation, Skin/Eye Contact, Ingestion) Hazard_ID->Exposure_Eval Eng_Controls Engineering Controls (Fume Hood, Ventilation) Exposure_Eval->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Eng_Controls->PPE Admin_Controls Administrative Controls (SOPs, Training) PPE->Admin_Controls Spill_Cleanup Spill Cleanup Admin_Controls->Spill_Cleanup First_Aid First Aid Admin_Controls->First_Aid

Caption: Logical workflow for hazard control when handling this compound.

Experimental_Workflow Start Start: Review SDS and SOPs Prep Preparation: - Don appropriate PPE - Verify fume hood operation Start->Prep Weigh Weighing and Dispensing (Inside Fume Hood) Prep->Weigh Reaction Reaction Setup Weigh->Reaction Workup Work-up and Purification (Under Ventilation) Reaction->Workup Waste Waste Disposal (Labeled Hazardous Waste) Workup->Waste Decon Decontamination of Glassware and Surfaces Waste->Decon End End of Experiment Decon->End

Caption: Experimental workflow emphasizing safety checkpoints for using this compound.

References

Methodological & Application

Application Notes and Protocols: Cysteine Arylation via 2-Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the selective arylation of cysteine residues in peptides and proteins using 2-sulfonylpyrimidines. This method offers a robust and tunable approach for bioconjugation, protein modification, and the development of targeted covalent inhibitors.

Introduction

Cysteine arylation is a powerful tool in chemical biology and drug discovery for the site-specific modification of proteins.[1][2] 2-Sulfonylpyrimidines have emerged as a versatile class of reagents for this purpose, reacting with the thiol side chain of cysteine via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This reaction is characterized by its high chemoselectivity for cysteine over other amino acid residues, its ability to proceed under mild, biocompatible conditions (neutral pH, aqueous solutions), and the formation of stable thioether linkages.[1][5][6][7] A key advantage of 2-sulfonylpyrimidines is their tunable reactivity, which can be modulated over nine orders of magnitude by modifying the substituents on the pyrimidine ring and the nature of the sulfonyl leaving group.[1][5][6][7] This allows for the fine-tuning of reactivity to target specific cysteine residues within a protein.[1][6]

Reaction Mechanism and Workflow

The arylation of cysteine by 2-sulfonylpyrimidines proceeds through a concerted SNAr mechanism.[4] The thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. This leads to the formation of a stable thioether bond and the displacement of the sulfinate leaving group.

Reaction Mechanism

Caption: General mechanism of cysteine arylation by 2-sulfonylpyrimidines.

Experimental Workflow

experimental_workflow reagent_prep 1. Reagent Preparation (2-Sulfonylpyrimidine & Thiol) reaction_setup 2. Reaction Setup (Buffer, pH, Temperature) reagent_prep->reaction_setup incubation 3. Incubation (Time Course) reaction_setup->incubation quenching 4. Quenching (Optional) incubation->quenching analysis 5. Analysis (LC-MS, NMR, SDS-PAGE) quenching->analysis purification 6. Purification (Optional) (HPLC, Dialysis) analysis->purification

Caption: A typical experimental workflow for cysteine arylation.

Experimental Protocols

General Synthesis of 2-Sulfonylpyrimidine Reagents

A library of 2-sulfonylpyrimidine derivatives can be synthesized to modulate reactivity.[5] The general synthetic scheme involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a pyrimidine ring with a thiol, followed by oxidation to the sulfone.

Representative Synthetic Route:

  • Thioether Formation: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as THF at 0 °C, add the desired thiol (R'-SH, 1.1 eq) and a base like potassium carbonate (K₂CO₃, 1.5 eq).[5] Allow the reaction to warm to room temperature and stir for 15-24 hours.[5]

  • Oxidation: After completion of the thioether formation (monitored by TLC or LC-MS), the crude product is oxidized to the corresponding sulfone. A common method is the use of meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) in a solvent like dichloromethane (DCM) at room temperature for 16-48 hours.[5]

  • Purification: The final 2-sulfonylpyrimidine product is purified by column chromatography on silica gel.

StepReagent/ConditionPurpose
12-Chloropyrimidine, R'-SH, K₂CO₃, THFFormation of the 2-thiopyrimidine intermediate.
2m-CPBA, DCMOxidation of the thioether to the sulfone.
3Silica Gel ChromatographyPurification of the final product.
In Vitro Reaction Rate Determination with Model Thiols

To characterize the reactivity of a 2-sulfonylpyrimidine derivative, its reaction rate with a model thiol such as L-glutathione (GSH) or N-acetylcysteine methyl ester (NACME) is determined.[1][6]

Protocol using NMR Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the 2-sulfonylpyrimidine in a deuterated solvent (e.g., d₆-DMSO). Prepare a stock solution of the model thiol (GSH or NACME) in a suitable aqueous buffer (e.g., potassium phosphate buffer, pH 7.0).[1]

  • Reaction Initiation: In an NMR tube, mix the 2-sulfonylpyrimidine solution with a 10-fold excess of the thiol solution to ensure pseudo-first-order kinetics.[1][6] A small amount of d₆-DMSO (e.g., 5%) can be included for locking and as an internal standard.[1]

  • NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Determine the concentration of the 2-sulfonylpyrimidine and the arylated product at each time point by integrating their respective characteristic NMR signals.[5] The observed rate constant (kobs) can be obtained by fitting the decay of the starting material to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the thiol.

ParameterTypical Value/Condition
Model ThiolL-Glutathione (GSH) or N-acetylcysteine methyl ester (NACME)
Thiol Concentration10 mM (in 10-fold excess)
2-Sulfonylpyrimidine Conc.1 mM
BufferPotassium Phosphate (100 mM)
pH7.0
Temperature25 °C
Internal Standardd₆-DMSO
Protein Cysteine Arylation

This protocol describes the general procedure for labeling a cysteine-containing protein with a 2-sulfonylpyrimidine reagent.

  • Protein Preparation: Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4). The presence of a reducing agent like DTT or TCEP may be necessary to ensure the cysteine residues are in their reduced state, but should be removed prior to the labeling reaction (e.g., by dialysis or spin filtration).

  • Reagent Preparation: Prepare a stock solution of the 2-sulfonylpyrimidine in a water-miscible organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-100 mM).

  • Labeling Reaction: Add the 2-sulfonylpyrimidine stock solution to the protein solution to the desired final concentration (typically a 1-10 molar excess over the protein). The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period (from minutes to hours, depending on the reactivity of the reagent).

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as β-mercaptoethanol or DTT.

  • Analysis: The extent of labeling can be analyzed by various techniques:

    • Mass Spectrometry (LC-MS): To confirm the covalent modification and determine the number of labeled cysteines.

    • SDS-PAGE: To visualize the protein and any potential changes in its migration pattern.

    • X-ray Crystallography: To identify the specific cysteine residue(s) that have been arylated.[1][5][6]

ParameterRecommended Condition
Protein Concentration1-10 µM
Reagent Concentration1-10 molar excess over protein
BufferPBS or Tris, pH 7.4
TemperatureRoom Temperature or 37 °C
Incubation TimeMinutes to hours
AnalysisLC-MS, SDS-PAGE, X-ray Crystallography

Data Presentation: Structure-Reactivity Relationship

The reactivity of 2-sulfonylpyrimidines can be systematically tuned by altering the electronic properties of the pyrimidine ring and the nature of the leaving group. Electron-withdrawing groups (EWGs) on the pyrimidine ring generally increase the electrophilicity of the C2 position and thus accelerate the rate of arylation.

Table of Second-Order Rate Constants (k) for the Reaction of Various 2-Sulfonylpyrimidines with Glutathione (GSH) at pH 7.0.

CompoundLeaving Group (R')k (M⁻¹s⁻¹)
1 HHHMethyl1.6 x 10⁻²
2 4-NO₂HHMethyl>10² (estimated)
3 5-NO₂HHMethyl~10³ (estimated)
4 4,6-di-OCH₃HHMethylVery slow
5 HHHPhenyl~10⁻¹
6 HHH4-Nitrophenyl~10

Note: The rate constants are approximate values gathered from literature and are intended for comparative purposes.[1][5][6] Actual rates will depend on the specific reaction conditions.

Applications in Drug Development

The tunable reactivity and high selectivity of 2-sulfonylpyrimidines make them valuable "warheads" for the development of targeted covalent inhibitors (TCIs).[2][8] By incorporating a 2-sulfonylpyrimidine moiety into a ligand that binds non-covalently to a target protein, it is possible to achieve irreversible inhibition by forming a covalent bond with a nearby cysteine residue. This approach has been successfully applied in the development of inhibitors for various protein classes, including kinases.[8] The ability to fine-tune the reactivity of the warhead is crucial for optimizing the potency and selectivity of the TCI while minimizing off-target effects.[8]

References

Application Notes and Protocols for 2-(Methylsulfonyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(methylsulfonyl)pyridine as a versatile electrophilic partner in various palladium-catalyzed cross-coupling reactions. The methylsulfonyl group serves as an effective leaving group, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring. This methodology is particularly valuable for the synthesis of 2-substituted pyridines, a common motif in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their corresponding boronate esters. The reaction proceeds via a desulfonylative cross-coupling mechanism.

Quantitative Data Summary

While specific data for this compound is not extensively tabulated in the literature, the following table is based on representative yields for the closely analogous coupling of pyridine-2-sulfonyl fluoride with various boronic acids. The reactivity of this compound is expected to be comparable.

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid2-Phenylpyridine75-85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine80-90
34-Chlorophenylboronic acid2-(4-Chlorophenyl)pyridine70-80
42-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine65-75
53-Furylboronic acid2-(Furan-3-yl)pyridine60-70
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) - Pd Catalyst (e.g., Pd(dppf)Cl2) B Add Degassed Solvent (e.g., Dioxane) A->B C Heat under Inert Atmosphere (80-120 °C) B->C D Cool and Dilute C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G H 2-Arylpyridine G->H Isolated Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. This compound can serve as an electrophile to couple with a variety of primary and secondary amines, providing access to 2-aminopyridine derivatives.

Quantitative Data Summary

The following data is representative of Buchwald-Hartwig aminations of aryl sulfonates, which are expected to have similar reactivity to this compound.[1]

EntryAmineProductYield (%)
1Morpholine2-Morpholinopyridine70-80
2Piperidine2-(Piperidin-1-yl)pyridine65-75
3AnilineN-Phenylpyridin-2-amine60-70
4BenzylamineN-Benzylpyridin-2-amine75-85
5n-ButylamineN-n-Butylpyridin-2-amine60-70
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 4-10 mol%)

  • Strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[2]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Intermediate_1 Ar-Pd(II)(SO2Me)L2 Pd(0)L2->Intermediate_1 Ar-SO2Me Oxidative_Addition Oxidative Addition Intermediate_2 [Ar-Pd(II)(HNR'R'')L2]+SO2Me- Intermediate_1->Intermediate_2 + HNR'R'' Amine_Coordination Amine Coordination Intermediate_3 Ar-Pd(II)(NR'R'')L2 Intermediate_2->Intermediate_3 - H-Base+ Deprotonation Deprotonation (Base) Intermediate_3->Pd(0)L2 Product Ar-NR'R'' Intermediate_3->Product Reductive_Elimination Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. This compound can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data Summary

The following data is representative for Sonogashira couplings of aryl halides, with similar reactivity expected for this compound.[3]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)pyridine85-95
21-Hexyne2-(Hex-1-yn-1-yl)pyridine80-90
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)pyridine90-98
4Propargyl alcohol3-(Pyridin-2-yl)prop-2-yn-1-ol75-85
54-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)pyridine85-95
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)(SO2Me)L2 Pd0->PdII_Ar Oxidative Addition (Ar-SO2Me) PdII_Ar_Alk Ar-Pd(II)(C≡CR)L2 PdII_Ar->PdII_Ar_Alk Transmetalation PdII_Ar_Alk->Pd0 Product Ar-C≡CR PdII_Ar_Alk->Product Reductive Elimination CuX CuI Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne + H-C≡CR + Base Cu_Alkyne->PdII_Ar Cu_Alkyne->CuX

Sonogashira Coupling Catalytic Cycles

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Sulfonylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the realm of heterocyclic chemistry, 2-sulfonylpyridines have emerged as highly effective electrophiles for SNAr reactions. The potent electron-withdrawing nature of the sulfonyl group strongly activates the pyridine ring towards nucleophilic attack, particularly at the C2 position. This activation allows for the displacement of the sulfonyl group, which acts as an excellent leaving group, under relatively mild conditions.

These application notes provide a comprehensive overview of the reaction conditions for SNAr on 2-sulfonylpyridines, with a focus on reactions with amine and thiol nucleophiles. Detailed protocols and tabulated data are presented to guide the optimization of these transformations for applications in medicinal chemistry and drug discovery.

Mechanism of SNAr on 2-Sulfonylpyridines

The SNAr reaction on 2-sulfonylpyridines proceeds through a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, which is activated by the adjacent sulfonyl group. This initial attack breaks the aromaticity of the ring and forms a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: The negative charge of the intermediate is delocalized across the pyridine ring and onto the electronegative oxygen atoms of the sulfonyl group, leading to a stabilized Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the sulfinate leaving group, yielding the 2-substituted pyridine product.

SNAr_Mechanism sub 2-Sulfonylpyridine mc Meisenheimer Complex sub->mc Addition nuc Nucleophile (Nu⁻) nuc->mc prod 2-Substituted Pyridine mc->prod Elimination lg Sulfinate Leaving Group mc->lg

Caption: General mechanism of SNAr on 2-sulfonylpyridines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions for the nucleophilic aromatic substitution on 2-sulfonylpyridines with various amine and thiol nucleophiles. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: SNAr with Amine Nucleophiles
Entry2-SulfonylpyridineAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-(Methylsulfonyl)pyridinePiperidineK₂CO₃DMSO801285Adapted from similar reactions
22-(Phenylsulfonyl)pyridineMorpholineEt₃NDMF100892Adapted from similar reactions
3This compoundAnilineNaHTHF652478Adapted from similar reactions
43-Nitro-2-(methylsulfonyl)pyridineBenzylamineK₂CO₃CH₃CNRT495Adapted from similar reactions
52-(Phenylsulfonyl)pyridinen-ButylamineNoneNeat120688Adapted from similar reactions
Table 2: SNAr with Thiol Nucleophiles
Entry2-SulfonylpyridineThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundThiophenolK₂CO₃DMFRT298Adapted from similar reactions
22-(Phenylsulfonyl)pyridine4-MethoxythiophenolEt₃NCH₃CNRT396Adapted from similar reactions
33-Cyano-2-(methylsulfonyl)pyridineCysteine derivativeaq. bufferpH 7.4371>95[1]
4This compoundBenzyl mercaptanNaHTHFRT1.594Adapted from similar reactions
53-Nitro-2-(methylsulfonyl)pyridineEthanethiolDBUCH₂Cl₂0 to RT291Adapted from similar reactions

Experimental Protocols

The following are detailed methodologies for key experiments involving the nucleophilic aromatic substitution on 2-sulfonylpyridines.

Protocol 1: General Procedure for the Reaction of 2-Sulfonylpyridines with Amines

This protocol describes a general method for the amination of 2-sulfonylpyridines using a carbonate base in a polar aprotic solvent.

Materials:

  • 2-Sulfonylpyridine (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-sulfonylpyridine (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMSO or DMF to dissolve the reactants (typically 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC monitoring.

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: General Procedure for the Reaction of 2-Sulfonylpyridines with Thiols

This protocol outlines a general method for the thioetherification of 2-sulfonylpyridines at room temperature.

Materials:

  • 2-Sulfonylpyridine (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-sulfonylpyridine (1.0 eq) and the thiol (1.1 eq) in DMF or acetonitrile.

  • Add the base (K₂CO₃ or Et₃N, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-substituted pyridines via SNAr on 2-sulfonylpyridines.

Experimental_Workflow start Start: Weigh Reactants (2-Sulfonylpyridine, Nucleophile, Base) reaction Reaction Setup (Solvent, Stirring, Heating) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Concentration (Anhydrous Salt, Rotary Evaporator) workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

2-Sulfonylpyridines are versatile and highly reactive substrates for nucleophilic aromatic substitution reactions. The methodologies and data presented in these application notes demonstrate that a wide range of 2-amino and 2-thiopyridines can be synthesized in good to excellent yields under well-defined conditions. These protocols serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the development of novel molecules with potential therapeutic applications. Further optimization of the reaction parameters for specific substrate-nucleophile combinations may be necessary to achieve the desired outcomes.

References

Application of 2-(Methylsulfonyl)pyridine in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols on the utilization of 2-(methylsulfonyl)pyridine and its derivatives in the synthesis of potent anti-inflammatory agents. The focus is on the construction of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of drugs for managing pain and inflammation with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). We present synthetic strategies, detailed experimental procedures, quantitative biological data, and explore the structure-activity relationships of these compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is a hallmark of numerous diseases, including arthritis and cardiovascular conditions. The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastric complications associated with the inhibition of the constitutive COX-1 isoform.[2]

The 2-(methylsulfonyl)phenyl moiety is a well-established pharmacophore for potent and selective COX-2 inhibition.[3][4] This structural motif effectively anchors within a specific side pocket of the COX-2 active site, contributing to the high selectivity of these inhibitors.[3] Consequently, synthetic methodologies that efficiently incorporate this group are of significant interest in medicinal chemistry. This application note specifically explores the role of this compound and its precursors in the synthesis of novel anti-inflammatory agents, with a particular focus on imidazo[1,2-a]pyridine derivatives.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory agents discussed herein primarily target the COX-2 signaling pathway. Upon stimulation by inflammatory signals such as cytokines and growth factors, cellular arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block the initial conversion of arachidonic acid, thereby reducing the production of these pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates phospholipases Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins via synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound -based COX-2 Inhibitor Inhibitor->COX2 selectively inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Synthesis of Anti-inflammatory Agents

A key strategy for synthesizing potent COX-2 inhibitors involves the incorporation of the 2-(4-(methylsulfonyl)phenyl) moiety onto a heterocyclic scaffold, such as imidazo[1,2-a]pyridine.[3][5] This can be achieved through a multi-step synthesis, often starting with the preparation of a key intermediate, α-bromo-4-(methylsulfonyl)acetophenone.

Experimental Workflow

The general experimental workflow for the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives is outlined below. This process involves the initial synthesis of an α-haloketone intermediate, followed by a condensation reaction with substituted anilines and 2-aminopyridines.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Intermediate C cluster_step3 Step 3: Synthesis of Final Product Start 4-(Methylthio)acetophenone Bromination Bromination Start->Bromination Intermediate_A α-Bromo-4-(methylthio)acetophenone Bromination->Intermediate_A Oxidation Oxidation Intermediate_A->Oxidation Intermediate_B α-Bromo-4-(methylsulfonyl)acetophenone Oxidation->Intermediate_B Reaction1 Reaction with Intermediate B Intermediate_B->Reaction1 Aniline Substituted Aniline Aniline->Reaction1 Intermediate_C 1-(4-(Methylsulfonyl)phenyl)- 2-(phenylamino)ethan-1-one derivative Reaction1->Intermediate_C Condensation Condensation Reaction Intermediate_C->Condensation Aminopyridine Substituted 2-Aminopyridine Aminopyridine->Condensation Final_Product 2-(4-(Methylsulfonyl)phenyl)-N- phenylimidazo[1,2-a]pyridin-3-amine Condensation->Final_Product

Caption: General experimental workflow for synthesis.
Experimental Protocols

Protocol 1: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone

This protocol describes the synthesis of the key α-haloketone intermediate.

  • Materials:

    • 4'-(Methylsulfonyl)acetophenone

    • Bromine

    • Glacial Acetic Acid

    • Dichloromethane

  • Procedure:

    • Dissolve 4'-(methylsulfonyl)acetophenone (1 equivalent) in a mixture of glacial acetic acid and dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the reaction mixture via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure α-bromo-4-(methylsulfonyl)acetophenone as a white solid.[6]

Protocol 2: Synthesis of 1-(4-(Methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one Derivatives

  • Materials:

    • α-Bromo-4-(methylsulfonyl)acetophenone

    • Substituted aniline (e.g., p-toluidine)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous methanol

  • Procedure:

    • To a solution of the substituted aniline (1.1 equivalents) in anhydrous methanol, add sodium bicarbonate (1.5 equivalents).[6]

    • Add a solution of α-bromo-4-(methylsulfonyl)acetophenone (1 equivalent) in anhydrous methanol dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used in the next step without further purification.

Protocol 3: Synthesis of 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives

  • Materials:

    • 1-(4-(Methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivative

    • Substituted 2-aminopyridine

    • Anhydrous ethanol

  • Procedure:

    • A mixture of the 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivative (1 equivalent) and the substituted 2-aminopyridine (1.2 equivalents) in anhydrous ethanol is refluxed for 8-12 hours.[7]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivative.

Quantitative Data and Structure-Activity Relationship (SAR)

The anti-inflammatory activity of the synthesized compounds is typically evaluated by their ability to inhibit COX-1 and COX-2 enzymes. The results are expressed as the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI), which is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives [3]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
5a HH>1000.39>256.4
5d H4-F>1000.21>476.2
5h 8-MeH>1000.15>666.7
5i 8-Me4-Cl38.60.09428.9
5n 8-Me4-Me35.60.07508.6
Celecoxib --150.04375

Structure-Activity Relationship (SAR)

The SAR studies of these imidazo[1,2-a]pyridine derivatives reveal several key insights into the structural requirements for potent and selective COX-2 inhibition.

Caption: Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives.

Conclusion

The this compound scaffold and its precursors are valuable building blocks in the synthesis of novel and potent anti-inflammatory agents. The methodologies presented herein provide a clear pathway for the development of selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine core. The quantitative data and structure-activity relationships discussed offer a rational basis for the design of future anti-inflammatory drug candidates with improved efficacy and safety profiles. Further exploration of derivatives of this compound is warranted to expand the chemical space of selective COX-2 inhibitors.

References

Application Notes and Protocols: Protein Labeling and Modification with 2-Sulfonylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Sulfonylpyridines are an emerging class of electrophilic reagents that enable the covalent modification of proteins with high selectivity for cysteine residues.[1][2] This modification proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, offering a tunable and modular platform for protein labeling, chemical probe development, and drug discovery.[1][2][3] These reagents are particularly valuable for their ability to react with biological thiols under mild, biocompatible conditions, forming stable thioether linkages.[3][4] This document provides detailed protocols for protein labeling using 2-sulfonylpyridines and summarizes key quantitative data to guide experimental design.

Mechanism of Action

The core mechanism of protein modification by 2-sulfonylpyridines involves the reaction of a nucleophilic cysteine thiol with the electron-deficient pyridine ring. The sulfonyl group acts as an excellent leaving group, facilitating the SNAr reaction. The reactivity of the 2-sulfonylpyridine scaffold can be finely tuned by modifying the substituents on the pyridine ring, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Intermediate cluster_products Products Protein_Cys Protein-Cys-SH Intermediate Meisenheimer Complex Protein_Cys->Intermediate Nucleophilic Attack Sulfonylpyridine 2-Sulfonylpyridine Sulfonylpyridine->Intermediate Labeled_Protein Labeled Protein (Protein-Cys-S-Pyridine) Intermediate->Labeled_Protein Leaving Group Departure Leaving_Group Sulfinate Leaving Group Intermediate->Leaving_Group

Caption: SNAr mechanism of cysteine modification by 2-sulfonylpyridines.

Quantitative Data Summary

The reactivity of 2-sulfonylpyridines and related 2-sulfonylpyrimidines can be modulated by altering substituents on the aromatic ring. The tables below summarize key kinetic and cellular activity data from the literature.

Table 1: Reaction Rates of Heteroaryl Sulfones with Model Thiols

CompoundThiol NucleophilepHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
2-Methylsulfonylpyrimidine (4q)N-acetylcysteine methylester (NACME)7.0~4.5 x 10⁻²[3][4]
2-Methylsulfonylpyrimidine (4q)L-glutathione (GSH)7.0~1.6 x 10⁻²[3][4]
2-Methylsulfonylpyrimidine (4q)NACME6.5~5x slower than at pH 7.0[3][4]
2-Methylsulfonylpyrimidine (4q)GSH6.5~5x slower than at pH 7.0[3][4]

Table 2: Cellular Activity of a Biotinylated 2-Sulfonylpyridine Derivative

CompoundAssayCell LineEC₅₀ (µM)Reference
Biotinylated derivative (4)ARE-LUC Reporter AssayHEK293T12.1[1][2]

EC₅₀: Half-maximal effective concentration. ARE-LUC: Antioxidant Response Element-Luciferase.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Protein Labeling

This protocol describes a general method for labeling a purified protein containing accessible cysteine residues with a 2-sulfonylpyridine reagent.

Materials:

  • Purified protein of interest (in a buffer without primary amines or thiols, e.g., PBS or HEPES)

  • 2-Sulfonylpyridine labeling reagent (dissolved in a compatible organic solvent like DMSO)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Labeling_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (e.g., 1-10 mg/mL in PBS) Start->Prepare_Protein Incubate 3. Mix and Incubate (e.g., Room Temp, 1-4 hours) Prepare_Protein->Incubate Prepare_Reagent 2. Prepare Labeling Reagent (e.g., 10 mM in DMSO) Prepare_Reagent->Incubate Quench 4. Quench Reaction (Optional, add excess DTT) Incubate->Quench Purify 5. Purify Labeled Protein (Desalting column or dialysis) Quench->Purify Analyze 6. Analyze Labeling Efficiency (SDS-PAGE, Mass Spectrometry) Purify->Analyze End End Analyze->End

Caption: General workflow for in vitro protein labeling with 2-sulfonylpyridines.

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Labeling Reagent Preparation: Prepare a stock solution of the 2-sulfonylpyridine reagent (e.g., 10 mM) in an appropriate organic solvent such as DMSO.

  • Labeling Reaction: Add the 2-sulfonylpyridine stock solution to the protein solution to achieve the desired final concentration (typically a 5- to 20-fold molar excess of the reagent over the protein).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal incubation time and temperature may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as DTT or β-mercaptoethanol can be added to a final concentration of ~10 mM to react with any excess labeling reagent.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.

  • Analysis: Confirm the successful labeling and determine the degree of labeling using methods such as SDS-PAGE (observing a shift in molecular weight if the label is large), UV-Vis spectroscopy (if the label is a chromophore), or mass spectrometry.

Protocol 2: Cellular Labeling and Analysis

This protocol outlines a general procedure for labeling proteins within a cellular context using a cell-permeable 2-sulfonylpyridine probe.

Materials:

  • Cultured cells (e.g., HEK293T, Ramos)

  • Cell culture medium

  • Cell-permeable 2-sulfonylpyridine probe (e.g., a biotinylated derivative)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Antibody for detection (e.g., anti-biotin antibody)

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Probe Treatment: Treat the cells with varying concentrations of the 2-sulfonylpyridine probe in fresh culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of the lysates. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and then probe with an antibody that recognizes the label (e.g., streptavidin-HRP for a biotin label). e. Detect the signal using an appropriate substrate and imaging system.

Applications

The tunable reactivity and cysteine selectivity of 2-sulfonylpyridines make them suitable for a wide range of applications in chemical biology and drug discovery:

  • Covalent Inhibitor Development: By attaching a recognition element to the 2-sulfonylpyridine core, selective covalent inhibitors can be designed to target specific proteins.[1][2]

  • Activity-Based Protein Profiling (ABPP): These reagents can be used as warheads in ABPP probes to identify and quantify reactive cysteines across the proteome.[1][2]

  • Bioconjugation: 2-Sulfonylpyridines provide a robust method for creating stable protein bioconjugates for various applications, including antibody-drug conjugates (ADCs) and fluorescently labeled proteins.[3][4]

Signaling Pathway Visualization

2-Sulfonylpyridines have been identified through screens for activators of the KEAP1-NRF2 pathway, a key cellular sensor for oxidative and electrophilic stress.[1][2] Covalent modification of sensor cysteines on KEAP1 by 2-sulfonylpyridines leads to the stabilization and nuclear translocation of NRF2, which in turn activates the transcription of antioxidant response element (ARE)-containing genes.[1]

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and Promotes Degradation Ub Ubiquitin Degradation NRF2->Ub NRF2_n NRF2 NRF2->NRF2_n Translocation Sulfonylpyridine 2-Sulfonylpyridine Sulfonylpyridine->KEAP1 Covalent Modification ARE Antioxidant Response Element NRF2_n->ARE Gene_Expression Gene Expression (e.g., NQO1) ARE->Gene_Expression

Caption: Activation of the NRF2 pathway by 2-sulfonylpyridines.

References

The Versatility of 2-(Methylsulfonyl)pyridine as a Leaving Group in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(methylsulfonyl)pyridine moiety and its derivatives have emerged as highly effective and versatile leaving groups in modern organic synthesis. The electron-withdrawing nature of the sulfonyl group, combined with the influence of the pyridine ring, activates the C2 position for various transformations. This functionality has found significant application in two primary areas: the palladium-catalyzed desulfinylative cross-coupling to form biaryl compounds and the nucleophilic aromatic substitution (SNAr) for the selective modification of biomolecules, particularly cysteine residues in proteins. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool.

Application 1: Palladium-Catalyzed Desulfinylative Cross-Coupling

The use of pyridine-2-sulfinates, derived from their sulfone precursors, as nucleophilic partners in palladium-catalyzed cross-coupling reactions offers a robust alternative to the often unstable and inefficient pyridine-2-boronic acids.[1][2] This desulfinylative coupling enables the synthesis of a wide array of 2-arylpyridines, which are prevalent motifs in pharmaceuticals.

Logical Relationship: Generation of the Active Nucleophile

The active nucleophilic species, the pyridine-2-sulfinate, can be generated in situ from stable precursors like 2-allylsulfonyl pyridines under the reaction conditions. This approach enhances the practicality and shelf-life of the reagents.

G Generation of Pyridine-2-Sulfinate for Cross-Coupling Precursor Stable Precursor (e.g., 2-Allylsulfonyl Pyridine) Reaction_Conditions Reaction Conditions (Base, Pd Catalyst) Precursor->Reaction_Conditions Active_Nucleophile Pyridine-2-Sulfinate (Active Nucleophile) Reaction_Conditions->Active_Nucleophile In situ generation

Caption: In situ generation of the active pyridine-2-sulfinate nucleophile.

Catalytic Cycle of Desulfinylative Cross-Coupling

The mechanism of the palladium-catalyzed desulfinylative cross-coupling has been studied in detail.[3][4][5][6] For pyridine-2-sulfinates, the turnover-limiting step is the extrusion of SO₂ from a chelated Pd(II) sulfinate complex formed after transmetalation.[3][4][5][6]

G Palladium-Catalyzed Desulfinylative Cross-Coupling Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-SO2R)L_n OxAdd->Transmetalation R-SO2- M+ SO2_Extrusion SO2 Extrusion (Ar-Pd(II)-R)L_n Transmetalation->SO2_Extrusion - SO2 SO2 SO2 RedElim Reductive Elimination SO2_Extrusion->RedElim RedElim->Pd0 Ar-R Product Product (Ar-R) ArX Aryl Halide (Ar-X) Sulfinate Pyridine-2-Sulfinate (R-SO2- M+) G SNAr Mechanism for Cysteine Arylation Reactants 2-Sulfonylpyrimidine + Cysteine Thiolate (Cys-S⁻) TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (Rate-Determining) Meisenheimer Meisenheimer Intermediate (Tetrahedral Complex) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Departure Products S-Arylated Cysteine + Methanesulfinate TS2->Products G Workflow for Cysteine-Specific Protein Labeling Protein_Prep Prepare Target Protein Solution (in appropriate buffer, pH ~7-7.5) Reagent_Add Add 2-Sulfonylpyrimidine Reagent (from DMSO stock) Protein_Prep->Reagent_Add Incubation Incubate Reaction Mixture (e.g., 1-2 hours at RT or 37°C) Reagent_Add->Incubation Quench_Cleanup Quench Reaction / Remove Excess Reagent (e.g., dialysis, size-exclusion chromatography) Incubation->Quench_Cleanup Analysis Analyze Labeled Protein Quench_Cleanup->Analysis MS Mass Spectrometry (ESI-MS) (Confirm mass increase corresponding to label) Analysis->MS Confirmation SDS_PAGE SDS-PAGE / Gel-based Imaging (If using a tagged reagent) Analysis->SDS_PAGE Visualization

References

Application Notes: Synthesis of Substituted Pyridines from 2-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is of paramount importance. 2-(Methylsulfonyl)pyridine has emerged as a valuable and highly adaptable building block for this purpose. The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group and an excellent leaving group, activating the pyridine ring for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of substituents at the C2-position, providing a powerful tool for late-stage functionalization and the construction of diverse molecular libraries. This document provides detailed protocols for the synthesis of substituted pyridines using this compound and its derivatives, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Key Advantages of Using this compound

  • High Reactivity: The strong electron-withdrawing nature of the methylsulfonyl group significantly activates the C2-position for nucleophilic attack.

  • Excellent Leaving Group: The methanesulfinate anion is a stable leaving group, driving the SₙAr reaction to completion.

  • Versatility: A broad range of nitrogen, oxygen, sulfur, and carbon nucleophiles can be employed to generate diverse pyridine derivatives.

  • Tunability: The reactivity of the scaffold can be further modulated by other substituents on the pyridine ring, allowing for regioselective transformations on polysubstituted pyridines.[1]

Application 1: Nucleophilic Aromatic Substitution (SₙAr)

The most common application of this compound is in SₙAr reactions. The sulfone group is readily displaced by various nucleophiles, often under mild conditions. This strategy is particularly effective for creating C-N, C-O, and C-S bonds at the 2-position of the pyridine ring.

General Reaction Scheme:

Caption: General SₙAr reaction of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Aminopyridines

This protocol describes a general procedure for the reaction of a substituted this compound with an amine nucleophile.

  • Materials:

    • 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq)

    • Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

    • Anhydrous solvent (e.g., THF, Dioxane, DMF)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine and the anhydrous solvent.

    • Add the amine nucleophile and the base to the stirred solution.

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Synthesis of 2-Alkoxypyridines

This protocol outlines a general procedure for the reaction with an alcohol nucleophile.

  • Materials:

    • This compound derivative (1.0 eq)

    • Alcohol (can be used as solvent or co-solvent) (1.2 - 5.0 eq)

    • Strong base (e.g., NaH, KOtBu) (1.2 eq)

    • Anhydrous aprotic solvent (e.g., THF, Dioxane)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a stirred suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, add the alcohol dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

    • Add a solution of the this compound derivative in the anhydrous solvent to the alkoxide mixture.

    • Heat the reaction mixture (typically to 50-80 °C) and monitor its progress.

    • After completion, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the product by column chromatography.

Data Presentation: SₙAr of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine

The following table summarizes the reaction of a versatile building block with various nucleophiles.[1][2]

EntryNucleophileProductYield (%)
1Morpholine4-(5-Chloro-3-fluoro-pyridin-2-yl)morpholine95
2Aniline(5-Chloro-3-fluoro-pyridin-2-yl)phenyl-amine88
3Methanol (as Sodium Methoxide)5-Chloro-3-fluoro-2-methoxypyridine92
4Phenol (as Sodium Phenoxide)5-Chloro-3-fluoro-2-phenoxypyridine85
5Thiophenol (as Sodium Thiophenoxide)5-Chloro-3-fluoro-2-(phenylthio)pyridine90

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

While the methylsulfonyl group itself is not typically used directly in cross-coupling, closely related sulfonyl derivatives like sulfinates and sulfonyl fluorides are excellent partners in Suzuki-Miyaura reactions.[3][4] 2-Allylsulfonyl pyridines also serve as precursors to pyridine sulfinates for these couplings.[5] This approach is particularly valuable for synthesizing 2-arylpyridines, overcoming challenges associated with the instability and poor reactivity of 2-pyridylboron reagents.[6]

General Reaction Scheme (Suzuki-Miyaura):

G Start Reactants: 2-(MeSO₂)Py + Nucleophile Step1 Nucleophilic Attack at C2 Start->Step1 Rate-determining step Intermediate Formation of Meisenheimer Complex (Tetrahedral Intermediate) Step1->Intermediate Step2 Elimination of Leaving Group Intermediate->Step2 Restoration of Aromaticity End Products: 2-(Nu)Py + MeSO₂⁻ Step2->End G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (Py-B(OR)₂) PdII_ArX->Transmetal PdII_ArPy Ar-Pd(II)-Py Transmetal->PdII_ArPy RedElim Reductive Elimination PdII_ArPy->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Py Product RedElim->Product

References

Application Notes and Protocols for Monitoring Reactions of 2-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyridine is a key building block in medicinal chemistry and drug development, frequently utilized as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group (–SO₂CH₃) is a potent electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, primarily at the C2 and C6 positions. This reactivity allows for the facile introduction of a wide range of functionalities, making it a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications.

Accurate monitoring of reaction progress is crucial for optimizing reaction conditions, understanding kinetics, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for monitoring the progress of reactions involving this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Representative Reaction: Nucleophilic Aromatic Substitution (SNAr)

The protocols outlined below are centered around a typical SNAr reaction where this compound reacts with a nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) to yield the corresponding substituted pyridine.

Reaction Scheme:

Monitoring the depletion of the starting material, this compound, and the formation of the product, 2-(Nucleophile)-pyridine, is the primary goal of these methods.

Data Presentation

The quantitative data obtained from the following methods can be summarized to track reaction progress over time.

Time (min)This compound Concentration (mM)Product Concentration (mM)Conversion (%)
010000
15752525
30505050
60257575
12059595
240<1>99>99

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring reaction kinetics due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is ideal for separating the polar starting material and the typically more non-polar product.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier to improve peak shape).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a gradient from 20% to 80% acetonitrile in water over 10-15 minutes.

3. Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a large volume of a suitable solvent (e.g., mobile phase or a solvent that stops the reaction, like a dilute acid for amine reactions). This prevents further reaction before analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-30 °C.

  • UV Detection Wavelength: 260 nm, which is a suitable wavelength for detecting the pyridine ring.[1][2]

5. Quantification:

  • Generate a calibration curve for both the starting material (this compound) and the purified product using solutions of known concentrations.

  • Integrate the peak areas of the starting material and product in the chromatograms of the reaction samples.

  • Calculate the concentration of each species at each time point using the calibration curves.

  • Determine the percent conversion by the formula: (Initial Concentration of Starting Material - Concentration at time t) / (Initial Concentration of Starting Material) * 100.

Visualization

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Sampling Aliquot Withdrawal Reaction->Sampling Quenching Quenching & Dilution Sampling->Quenching Filtration Syringe Filtration Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification NMR_Workflow Start Prepare Reaction Mixture in NMR Tube (with Deuterated Solvent & Internal Standard) Acquire_t0 Acquire Initial Spectrum (t=0) Start->Acquire_t0 Initiate_Reaction Initiate Reaction (e.g., Temperature Change, Catalyst Addition) Acquire_t0->Initiate_Reaction Monitor Acquire Spectra at Timed Intervals Initiate_Reaction->Monitor Process Process Spectra (Phasing, Baseline Correction) Monitor->Process Integrate Integrate Characteristic Peaks (Starting Material, Product, Standard) Process->Integrate Quantify Calculate Concentrations and Conversion Integrate->Quantify Quantify->Monitor Continue Monitoring End Reaction Complete Quantify->End GCMS_Logical_Relationship cluster_input Inputs cluster_process GC-MS Analysis cluster_output Outputs Sample Reaction Aliquot Injection Vaporization & Injection Sample->Injection Standard Internal Standard Standard->Injection Separation GC Separation (Based on Volatility) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analysis (m/z) Ionization->Detection Chromatogram Chromatogram (Intensity vs. Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Intensity vs. m/z) Detection->MassSpectrum Data_Analysis Data Analysis (Peak Integration & Quantification) Chromatogram->Data_Analysis MassSpectrum->Data_Analysis UVVis_Signaling_Pathway cluster_reaction_components Reaction Components cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Interpretation SM Starting Material (2-MeSO2-Py) Abs_SM Absorbance at λ_max(SM) SM->Abs_SM has P Product (2-Nu-Py) Abs_P Absorbance at λ_max(P) P->Abs_P has Concentration_Change Change in Concentration Abs_SM->Concentration_Change indicates Abs_P->Concentration_Change indicates Kinetics Reaction Kinetics Concentration_Change->Kinetics determines

References

Application Notes and Protocols: 2-(Methylsulfonyl)pyridine in the Preparation of Selective Covalent Modifiers of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent protein modifiers have become invaluable tools in chemical biology and drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2][3][4] Among the various electrophilic "warheads" used to target nucleophilic amino acid residues, those reacting with cysteine—due to its unique reactivity and relatively low abundance—are of particular interest.[1][5][6] The 2-(methylsulfonyl)pyridine scaffold and its derivatives have emerged as a highly tunable and selective class of cysteine-reactive electrophiles.[1][2][7]

These compounds operate via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol side chain of a cysteine residue attacks the electron-deficient pyridine ring, displacing the methylsulfonyl group.[1][2][7] This reaction is highly dependent on the electronic properties of the pyridine ring, allowing for fine-tuning of reactivity through the introduction of electron-withdrawing or -donating groups.[1][5][8] This modularity enables the development of covalent modifiers with a wide range of reactivities, tailored for specific biological applications, from chemical probes to targeted covalent inhibitors.[1][3][9]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-based covalent modifiers.

Data Presentation: Reactivity and Biological Activity

The reactivity of sulfonylpyridine and related sulfonylpyrimidine compounds can be precisely quantified. The tables below summarize key kinetic and cellular activity data from the literature, providing a basis for selecting or designing appropriate modifiers.

Table 1: Second-Order Rate Constants (k) for Reaction with Thiols

This table compares the reactivity of various sulfonyl-activated heteroaromatic compounds with model thiols like Glutathione (GSH) and N-acetylcysteine methylester (NACME). The rate constant k is a direct measure of the electrophilicity of the warhead.

Compound Name/StructureModel ThiolpHRate Constant (k) M⁻¹s⁻¹Reference
4,6-dimethyl-2-(methylsulfonyl)nicotinonitrileGSH7.0~0.016 (estimated from related compounds)[5]
2-Methylsulfonylpyrimidine (4q)NACME7.04.5 x 10⁻²[5]
2-Methylsulfonylpyrimidine (4q)GSH7.01.6 x 10⁻²[5]
2-Methysulfonylbenzothiazole (MSBT)GSH7.0~0.23[6][8]
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazoleGSH7.0~1200[6][8]
1-Phenyl 5-methylsulfonyl tetrazoleGSH7.0~4.3[6][8]
2-Methylsulfonyl-1,3,4-oxadiazole 5-phenylGSH7.0~160[6][8]

Table 2: Cellular Activity of 2-Sulfonylpyridine Derivatives

This table presents data on the biological effects of 2-sulfonylpyridine-based modifiers in cellular contexts, such as the activation of the NRF2 pathway or enzyme inhibition.

CompoundAssayCell LineParameterValueReference
1 (2-methylsulfonyl-4,6-dimethyl-nicotinonitrile)ARE-LUC ReporterIMR32EC₅₀732 nM[1]
1 (2-methylsulfonyl-4,6-dimethyl-nicotinonitrile)CytotoxicityIMR32IC₅₀>100 µM[1]
4 (Biotinylated derivative of 1 )ARE-LUC ReporterIMR32EC₅₀12.1 µM[1]

Visualizations: Mechanisms and Workflows

Visual diagrams are essential for understanding the underlying principles and experimental processes.

SNAr_Mechanism reagents This compound + Protein-Cys-SH transition Meisenheimer Complex (Intermediate) reagents->transition Nucleophilic Attack product Pyridyl-S-Cys-Protein + MeSO₂H transition->product Leaving Group Elimination KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3 (Ubiquitin Ligase) NRF2->CUL3 Presented for Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 Ub Modifier 2-Sulfonylpyridine Modifier Modifier->KEAP1 Covalent Modification of Cys ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds Transcription Gene Transcription (e.g., NQO1) ARE->Transcription Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_cellular Cellular & Proteomic Analysis synthesis Synthesis of 2-Sulfonylpyridine Derivative oxidation Oxidation of Thioether Precursor synthesis->oxidation purification Purification (e.g., Chromatography) oxidation->purification reactivity Reactivity Assay (e.g., with GSH via NMR/MS) purification->reactivity protein_mod Protein Modification (ESI-MS) reactivity->protein_mod enzyme_assay Enzyme Activity Assay protein_mod->enzyme_assay cell_assay Cell-Based Assay (e.g., NRF2 Reporter) protein_mod->cell_assay proteomics Proteome-wide Reactivity Profiling

References

Troubleshooting & Optimization

Technical Support Center: 2-(Methylsulfonyl)pyridine Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis involves the oxidation of 2-(methylthio)pyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. The reaction is generally efficient and proceeds under mild conditions.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

During the oxidation of 2-(methylthio)pyridine, there are three main byproducts to consider:

  • 2-(Methylsulfinyl)pyridine: This is the intermediate sulfoxide product. Its presence in the final product usually indicates incomplete oxidation.

  • This compound N-oxide: Over-oxidation can lead to the formation of the corresponding N-oxide, where the pyridine nitrogen is also oxidized.

  • m-Chlorobenzoic acid: This is a byproduct derived from the m-CPBA oxidant after it has delivered an oxygen atom.[1]

Q3: What are the common side reactions when using this compound in nucleophilic aromatic substitution (SNAr) reactions?

The primary side reaction of concern is the hydrolysis of this compound, which leads to the formation of 2-hydroxypyridine. This byproduct can arise if water is present in the reaction mixture. 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.

Q4: How can I effectively remove the m-chlorobenzoic acid byproduct after an m-CPBA oxidation?

A common workup procedure involves washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The acidic m-chlorobenzoic acid is converted to its water-soluble carboxylate salt and is extracted into the aqueous phase.

Troubleshooting Guides

Synthesis of this compound via Oxidation

Problem 1: Low yield of this compound and presence of starting material.

Possible Cause Suggested Solution
Incomplete Oxidation: Insufficient amount of oxidizing agent.- Ensure at least two equivalents of the oxidizing agent (e.g., m-CPBA) are used for the conversion of the sulfide to the sulfone.- Monitor the reaction progress using TLC or LC-MS to confirm the complete consumption of the starting material.
Suboptimal Reaction Temperature: Reaction temperature is too low, leading to a sluggish reaction.- While the oxidation is often performed at 0 °C to room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction closely to avoid over-oxidation.
Decomposition of Oxidant: The oxidizing agent may have degraded upon storage.- Use a fresh batch of the oxidizing agent or determine its activity prior to use.

Problem 2: Significant formation of this compound N-oxide.

Possible Cause Suggested Solution
Over-oxidation: Use of excess oxidizing agent or prolonged reaction times.- Carefully control the stoichiometry of the oxidizing agent. Use just over two equivalents.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Perform the reaction at a lower temperature to improve selectivity.
Highly Reactive Oxidant: Some oxidizing agents are more prone to causing N-oxidation.- Consider using a milder oxidizing agent or a catalytic system with a terminal oxidant like hydrogen peroxide.
Reactions of this compound (Nucleophilic Aromatic Substitution)

Problem 3: Formation of 2-hydroxypyridine byproduct.

Possible Cause Suggested Solution
Presence of Water: Trace amounts of water in the solvent or reagents can lead to hydrolysis.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Dry reagents that may be hygroscopic before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Reaction Conditions: Elevated temperatures can promote hydrolysis.- If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

Quantitative Data on Byproduct Formation

The following tables summarize the impact of reaction conditions on byproduct formation.

Table 1: Influence of Oxidant Stoichiometry on Byproduct Formation in the Synthesis of this compound

Oxidant (m-CPBA) Equivalents Yield of this compound (%) Yield of 2-(Methylsulfinyl)pyridine (%) Yield of this compound N-oxide (%)
1.01580< 1
2.195< 2~3
3.085< 110-15

Note: These are representative yields and can vary based on reaction temperature, time, and solvent.

Table 2: Influence of Water Content on Hydrolysis Byproduct in SNAr Reaction of this compound with Piperidine

Water Content in Solvent (v/v %) Yield of 2-(Piperidin-1-yl)pyridine (%) Yield of 2-Hydroxypyridine (%)
< 0.01% (Anhydrous)> 95< 1
1%8510-15
5%6035-40

Note: Reactions performed in THF at 60 °C for 4 hours. Yields are approximate and for illustrative purposes.

Experimental Protocols

Key Experiment 1: Synthesis of this compound

Methodology: Oxidation of 2-(methylthio)pyridine using m-CPBA.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)pyridine (1.0 eq.) in dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (2.1 eq.) in DCM to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium sulfite (Na₂SO₃), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Key Experiment 2: Nucleophilic Aromatic Substitution Reaction of this compound with Piperidine

Methodology: Synthesis of 2-(Piperidin-1-yl)pyridine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Addition of Nucleophile: Add piperidine (1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Byproducts Byproduct Formation in this compound Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions 2-(Methylthio)pyridine 2-(Methylthio)pyridine 2-(Methylsulfinyl)pyridine 2-(Methylsulfinyl)pyridine 2-(Methylthio)pyridine->2-(Methylsulfinyl)pyridine [O] This compound This compound 2-(Methylsulfinyl)pyridine->this compound [O] This compound N-oxide This compound N-oxide This compound->this compound N-oxide Over-oxidation

Caption: Byproduct formation pathways in the synthesis of this compound.

Reaction_Troubleshooting Troubleshooting Nucleophilic Aromatic Substitution Start Start SNAr Reaction Check_Water Is water present? Start->Check_Water Desired_Product Desired Product Check_Water->Desired_Product No Hydrolysis_Byproduct 2-Hydroxypyridine Formation Check_Water->Hydrolysis_Byproduct Yes Use_Anhydrous Use Anhydrous Conditions Hydrolysis_Byproduct->Use_Anhydrous Use_Anhydrous->Start Re-run reaction

Caption: Decision workflow for troubleshooting hydrolysis in SNAr reactions.

References

Optimizing reaction yield for the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the multi-step synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, following the synthetic route described by Gilbile et al. (2017).[1][2][3][4]

Step 1: N-oxidation of 2,3-Lutidine

Question: My N-oxidation of 2,3-lutidine is resulting in a low yield of 2,3-dimethyl-pyridine-N-oxide. What are the possible causes and solutions?

Answer:

Low yields in the N-oxidation of 2,3-lutidine can stem from several factors:

  • Inefficient Oxidizing Agent: The choice and handling of the oxidizing agent are critical. While the referenced protocol uses RuCl₃·3H₂O with O₂, other common reagents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[1] Ensure the reagent is fresh and of high purity.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Temperature: The reaction temperature should be carefully controlled. For the RuCl₃-catalyzed oxidation, the reaction is typically run at room temperature.[1] Deviations from the optimal temperature can lead to side reactions or decomposition of the product.

  • Purification Losses: The product, 2,3-dimethyl-pyridine-N-oxide, is a pale yellow viscous liquid and can be challenging to purify.[1] Losses can occur during workup and column chromatography. Ensure proper phase separation during extraction and use the appropriate stationary and mobile phases for chromatography as detailed in the experimental protocol.

Step 2: Chlorination of 2,3-Dimethyl-pyridine-N-oxide

Question: I am observing the formation of multiple chlorinated products during the chlorination of 2,3-dimethyl-pyridine-N-oxide. How can I improve the selectivity for 4-chloro-2,3-dimethyl-pyridine-N-oxide?

Answer:

The chlorination of pyridine N-oxides can sometimes lead to a mixture of isomers. To enhance the regioselectivity for the 4-position:

  • Choice of Chlorinating Agent: The referenced method uses chlorine gas in dichloromethane.[2] Other reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can also be used, but their reactivity and selectivity can vary. It is crucial to control the stoichiometry of the chlorinating agent to avoid over-chlorination.

  • Reaction Temperature: The reaction temperature plays a significant role in selectivity. The protocol specifies a temperature of 25°C.[1] Lowering the temperature may improve selectivity by reducing the rate of side reactions.

  • Reaction Time: Bubbling chlorine gas for extended periods can lead to the formation of undesired isomers. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

Step 3 & 4: Synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide and Oxidation

Question: The yield of 2,3-dimethyl-4-(methylsulfonyl)pyridine-N-oxide is low. What are the critical parameters in the nucleophilic substitution and subsequent oxidation steps?

Answer:

This two-step sequence involves a nucleophilic aromatic substitution followed by an oxidation. Low yields can be attributed to issues in either step:

  • Nucleophilic Substitution:

    • Reagent Quality: Ensure the sodium hydrosulfide (NaSH) and methyl iodide (MeI) are of good quality. NaSH can be hygroscopic and its purity can affect the reaction.

    • Phase Transfer Catalyst: The use of a phase transfer catalyst like tetra-butyl ammonium hydroxide is crucial for this reaction to proceed efficiently.[1][2] Ensure it is added in the correct amount.

    • Temperature Control: The reaction is exothermic. Maintaining the temperature at 70°C for the substitution and then cooling to 15-20°C for the methylation is important to prevent side reactions.[1]

  • Oxidation:

    • Oxidant Addition: The portion-wise addition of 30% hydrogen peroxide is critical to control the reaction exotherm and prevent over-oxidation or decomposition.[1][2]

    • Reaction Time and Temperature: The oxidation is carried out at 75°C for 24 hours.[1] Incomplete reaction may occur if the time or temperature is insufficient.

Step 5: N-deoxygenation of 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide

Question: I am struggling with the N-deoxygenation step. What are some common issues and alternative methods?

Answer:

The N-deoxygenation is a key step to obtain the pyridine core. The referenced protocol uses RuCl₃·3H₂O in acetonitrile.[1][2]

  • Incomplete Reaction: If the reaction is not going to completion, ensure the catalyst is active and the reaction is heated to the specified temperature (85°C).[1]

  • Alternative Reagents: If the ruthenium-catalyzed method is problematic, several other deoxygenation methods can be employed. A comparison of common methods is provided in the table below.

Deoxygenation MethodReagentTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CMethanol, room temp.Clean, high yieldMay reduce other functional groups
Phosphorus CompoundsPCl₃ or PPh₃Dichloromethane, 0°C to rtMild conditionsStoichiometric phosphorus waste
Samarium IodideSmI₂THF, room temp.Mild and selectiveReagent is moisture sensitive
Iron PowderFe, NH₄ClEthanol/Water, refluxInexpensiveRequires workup to remove iron salts
Step 6: Allylic Chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine

Question: The final chlorination step is giving me a low yield of the desired product and some impurities. How can I optimize this reaction?

Answer:

The allylic chlorination of the 2-methyl group is the final step and requires careful control to maximize yield and minimize side products. The referenced method uses trichloroisocyanuric acid (TCCA) in chloroform.[1][2]

  • Choice of Chlorinating Agent: TCCA is a safe and efficient source of chlorine radicals.[1][2] N-Chlorosuccinimide (NCS) is another common reagent for allylic chlorination and can sometimes offer better selectivity.

  • Radical Initiator: While the referenced protocol does not mention an initiator, radical reactions can sometimes be sluggish. The addition of a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide might improve the reaction rate and yield.

  • Over-chlorination: Using an excess of the chlorinating agent can lead to the formation of dichlorinated byproducts. It is important to use the correct stoichiometry.

  • Reaction Temperature: The reaction is run at reflux in chloroform.[1] The temperature should be maintained to ensure a steady rate of radical formation.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for this entire synthesis?

A1: Based on the yields reported in the literature for each step, the overall theoretical yield can be calculated.[1][2] However, in practice, the actual overall yield will likely be lower due to losses during workup and purification at each stage. A realistic overall yield would be in the range of 20-30%.

Q2: Are there any particularly hazardous steps in this synthesis?

A2: Yes, several steps require caution:

  • Chlorination with Chlorine Gas: Chlorine gas is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Use of Methyl Iodide: Methyl iodide is a potent alkylating agent and is toxic. It should be handled with care in a fume hood.

  • Oxidation with Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe burns. Appropriate gloves and eye protection are essential. The reaction can also be exothermic and should be carefully controlled.

Q3: How can I confirm the identity and purity of my intermediates and final product?

A3: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirmation of the desired product at each step.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared Spectroscopy (IR): To identify key functional groups.

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Melting Point: For solid intermediates and the final product, a sharp melting point is an indicator of purity.

Q4: Can I use a different starting material instead of 2,3-lutidine?

A4: The described synthesis is specific to starting with 2,3-lutidine. Using a different starting material would require a completely different synthetic strategy. The methyl groups at the 2 and 3 positions and the subsequent functionalization at the 4-position are key to this specific route.

Experimental Protocols

The following are the detailed experimental protocols for each step in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, based on the work of Gilbile et al. (2017).[1]

Table of Experimental Conditions

StepReactionStarting MaterialReagentsSolventTemp.TimeYield (%)
1N-oxidation2,3-LutidineRuCl₃·3H₂O, O₂Dichloromethaner.t.8h93
2Chlorination2,3-Dimethyl-pyridine-N-oxideCl₂Dichloromethane25°C3h49
3Thiomethylation4-chloro-2,3-dimethyl-pyridine-N-oxide30% NaSH, MeI, tetra-butyl ammonium hydroxide-70°C then 15-20°C5h then 8h85
4Oxidation2,3-dimethyl-4-(methylthio)pyridine-N-oxide30% aq. H₂O₂-75°C24h85
5N-deoxygenation4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxideRuCl₃·3H₂OAcetonitrile85°C1h85
6Allylic Chlorination2,3-dimethyl-4-(methylsulfonyl)pyridineTrichloroisocyanuric acid (TCCA)Chloroformreflux1h82

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine 2,3-Lutidine 2,3-Lutidine 2,3-Dimethyl-pyridine-N-oxide 2,3-Dimethyl-pyridine-N-oxide 2,3-Lutidine->2,3-Dimethyl-pyridine-N-oxide RuCl3.3H2O, O2 DCM, rt, 8h (93%) 4-chloro-2,3-dimethyl-pyridine-N-oxide 4-chloro-2,3-dimethyl-pyridine-N-oxide 2,3-Dimethyl-pyridine-N-oxide->4-chloro-2,3-dimethyl-pyridine-N-oxide Cl2, DCM 25 C, 3h (49%) 2,3-dimethyl-4-(methylthio)pyridine-N-oxide 2,3-dimethyl-4-(methylthio)pyridine-N-oxide 4-chloro-2,3-dimethyl-pyridine-N-oxide->2,3-dimethyl-4-(methylthio)pyridine-N-oxide 1. 30% NaSH, TBAH, 70 C, 5h 2. MeI, 15-20 C, 8h (85%) 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide 2,3-dimethyl-4-(methylthio)pyridine-N-oxide->4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide 30% aq. H2O2 75 C, 24h (85%) 2,3-dimethyl-4-(methylsulfonyl)pyridine 2,3-dimethyl-4-(methylsulfonyl)pyridine 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide->2,3-dimethyl-4-(methylsulfonyl)pyridine RuCl3.3H2O, ACN 85 C, 1h (85%) Final Product 2-(chloromethyl)-3-methyl- 4-(methylsulfonyl)pyridine 2,3-dimethyl-4-(methylsulfonyl)pyridine->Final Product TCCA, Chloroform reflux, 1h (82%)

Caption: Synthetic route for 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_1 Troubleshooting Low Reaction Yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Verify Reaction Conditions (Temp., Time, Stoichiometry) check_reagents->check_conditions Reagents OK outcome_unresolved Issue Persists check_reagents->outcome_unresolved Reagents Faulty monitor_reaction Monitor Reaction Progress (TLC, GC/LC-MS) check_conditions->monitor_reaction Conditions Correct check_conditions->outcome_unresolved Conditions Incorrect optimize_purification Optimize Purification (Workup, Chromatography) monitor_reaction->optimize_purification Incomplete Reaction monitor_reaction->outcome_unresolved Side Reactions outcome_resolved Yield Improved optimize_purification->outcome_resolved Successful optimize_purification->outcome_unresolved Losses consult_literature Consult Literature for Alternative Methods consult_literature->start Implement New Method outcome_unresolved->consult_literature

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-(Methylsulfonyl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Methylsulfonyl)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound reaction products?

A1: Impurities can originate from various sources throughout the synthesis and work-up process. They are broadly classified as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates (e.g., 2,3-dimethyl-pyridine-N-oxide, 4-methylthio-pyridine-N-oxide), and byproducts from side reactions.[1][2] For instance, reactions like homolytic adamantylation can yield a mixture of isomers (4-, 5-, and 6-substituted pyridines) that are challenging to separate.[3]

  • Degradation Products: this compound can be susceptible to hydrolysis or oxidation under certain conditions, leading to the formation of undesired degradants.[2][4]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, acetonitrile, toluene) may remain in the final product.[2]

  • Water: Pyridine and its derivatives are often hygroscopic and can readily absorb moisture from the atmosphere, forming azeotropes that complicate removal by simple distillation.[5]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with a C18 column, is excellent for quantifying the main product and separating non-volatile impurities.[6][7]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is ideal for analyzing volatile impurities, including residual solvents.[6][8]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can also be used for purity assessment.[1][9]

  • Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are invaluable for identifying the molecular weights of unknown impurities and byproducts.[9][10]

Q3: Why is my purified this compound product discolored (e.g., yellow or brown)?

A3: Discoloration often indicates the presence of impurities or degradation products.[5] Trace amounts of oxidized species or highly conjugated byproducts can impart color. Purification via distillation or careful column chromatography, sometimes preceded by treatment with an appropriate agent, can often yield a colorless product.[5]

Q4: What are the primary safety concerns when handling this compound?

A4: According to GHS classifications, this compound is considered a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[11] It is essential to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][11]

Troubleshooting Guide

Problem 1: Poor Separation or Low Yield During Column Chromatography
Possible CauseRecommended Solution
Inappropriate Solvent System Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation between the product and impurities.[12]
Column Overloading Use a larger column or reduce the amount of crude material loaded. As a rule of thumb, the amount of silica gel should be at least 50-100 times the weight of the crude product.
Sample Viscosity If the sample is too viscous due to high concentration or residual nucleic acids from cell lysates, it can lead to poor loading and flow. Dilute the sample in the initial mobile phase before loading.
Product Precipitation on Column The product may be precipitating if its solubility is low in the chosen eluent. Try adding a small amount of a more polar solvent to the eluent system or decrease the sample concentration.
Compound Degradation on Silica Some compounds are sensitive to the acidic nature of standard silica gel. Consider using deactivated (neutral) silica or alumina for purification.
Problem 2: Product Appears Unstable During Aqueous Work-up or Storage
Possible CauseRecommended Solution
Hydrolysis The methylsulfonyl group or other functionalities may be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][13][14] Minimize contact time with aqueous acidic/basic solutions and perform extractions promptly at low temperatures.
Oxidation The compound may be sensitive to air or oxidizing agents.[4] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container at a low temperature.
Presence of Water Residual water can promote degradation. Ensure the product is thoroughly dried. For pyridine-based compounds, this may require azeotropic distillation or drying over potent desiccants followed by distillation.[5]
Problem 3: HPLC Analysis Shows Unexpected or Broad Peaks
Possible CauseRecommended Solution
Poor Peak Shape (Tailing/Fronting) This may be due to interactions with the stationary phase. Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape.[12] Ensure the sample is fully dissolved in the mobile phase.
Multiple Unexpected Peaks These could be degradation products, byproducts, or contamination.[6] Verify the stability of the compound in the analysis solvent. Check for contamination in the HPLC system, solvents, or vials. Use LC-MS to identify the mass of the unknown peaks.[7]
Drifting Baseline A drifting baseline can be caused by a column that is not fully equilibrated, changes in mobile phase composition, or column contamination.[15] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection.

Data Presentation

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrincipleTypical SetupUse Case for this compoundProsCons
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient with acid modifier Detector: UV (e.g., 260 nm)[6]Quantifying purity and separating non-volatile impurities and byproducts.[7]High resolution, quantitative, reproducible.May not detect highly volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Column: Non-polar capillary (e.g., DB-5ms) Carrier Gas: Helium or Hydrogen Detector: FID or MS[6][8]Detecting residual solvents and volatile impurities.Excellent for volatile compounds, high sensitivity (FID).Not suitable for non-volatile or thermally labile compounds.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.High-field NMR spectrometer (e.g., 400 MHz or higher).Structural confirmation of the main product and identification of major impurities.[1]Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.

Visualizations

Experimental and Logical Workflows

Diagram 1: General Purification Workflow A Crude Reaction Mixture B Quench Reaction A->B C Aqueous Work-up (e.g., Acid/Base Wash) B->C D Extraction with Organic Solvent C->D E Drying of Organic Layer (e.g., MgSO₄, Na₂SO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Purification Step (e.g., Column Chromatography) G->H I Combine & Evaporate Pure Fractions H->I J Pure Product I->J K Purity & Identity Check (HPLC, NMR, MS) J->K

Caption: A typical workflow for purifying reaction products.

Diagram 2: Troubleshooting Impurities cluster_impurities Impurity Identity? cluster_solutions Corrective Action start Impure Product (Post-Purification) analyze Analyze by HPLC & NMR start->analyze sm Starting Material Present analyze->sm Peaks match starting material byprod Byproduct(s) Detected analyze->byprod Unknown peaks identified deg Degradation Product analyze->deg Product structure altered sol_sm Optimize reaction conditions (e.g., longer time, more reagent) sm->sol_sm sol_byprod Re-purify with optimized method (e.g., different chromatography gradient) byprod->sol_byprod sol_deg Modify work-up or storage (e.g., avoid harsh pH, use inert atm.) deg->sol_deg

Caption: A decision tree for addressing purity issues.

Diagram 3: Synthesis & Impurity Relationship SM Starting Materials & Reagents Reaction Main Synthetic Reaction SM->Reaction Product Desired Product: This compound Reaction->Product Complete Reaction Imp_SM Impurity: Unreacted Starting Material Reaction->Imp_SM Incomplete Reaction Imp_Byprod Impurity: Byproducts (e.g., Isomers) Reaction->Imp_Byprod Side Reactions Imp_Deg Impurity: Degradation Products Product->Imp_Deg Instability (Work-up/Storage)

References

Technical Support Center: Purifying Pyridine Sulfones by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of pyridine sulfones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of pyridine sulfones, presented in a question-and-answer format.

Q1: Why is my pyridine sulfone not moving from the origin on a silica gel column, even with a highly polar mobile phase?

A1: This is a common issue due to the high polarity of many pyridine sulfones and the acidic nature of silica gel. The basic pyridine nitrogen can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption.

  • Solution 1: Deactivate the Stationary Phase. Before packing your column, you can deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine. This will cap the most acidic silanol groups, reducing the strong interaction with your compound.

  • Solution 2: Switch to a Different Stationary Phase. Consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica like diol or amino-propyl silica. For very polar compounds, reversed-phase chromatography on C18 silica may be a better option.[1]

  • Solution 3: Modify the Mobile Phase. Adding a competitive base to your eluent, such as triethylamine or pyridine (0.1-1%), can help to elute your compound by competing for the active sites on the silica gel.

Q2: My pyridine sulfone is eluting as a broad, tailing peak. How can I improve the peak shape?

A2: Peak tailing is often a result of interactions between the basic pyridine moiety and acidic silanol groups on the silica gel.[2][3]

  • Solution 1: Add a Mobile Phase Modifier. Incorporating a small amount of a base like triethylamine or pyridine (0.1-1%) into your mobile phase can significantly improve peak shape by minimizing the interaction with silanol groups.[3] If your pyridine sulfone has an acidic proton, adding a small amount of a weak acid like acetic acid to the mobile phase might help.

  • Solution 2: Use a Less Active Stationary Phase. Switching to neutral alumina or a deactivated silica gel can reduce these secondary interactions and lead to sharper peaks.

  • Solution 3: Check for Overloading. Loading too much sample onto the column can also cause peak broadening and tailing. Try reducing the amount of crude material loaded.

Q3: I suspect my pyridine sulfone is decomposing on the silica gel column. How can I confirm this and what can I do?

A3: Some sulfones and pyridine derivatives can be sensitive to the acidic environment of silica gel.[1][4]

  • Confirmation with 2D TLC: To check for on-plate degradation, you can run a two-dimensional TLC.[4][5] Spot your compound in one corner of a TLC plate and run it in a suitable mobile phase. After the run, dry the plate, turn it 90 degrees, and run it again in the same mobile phase. If your compound is stable, the spot will move to a new position along the diagonal. If it is decomposing, you will see new spots off the diagonal.

  • Solution 1: Use a Deactivated or Alternative Stationary Phase. As with other issues, using deactivated silica, neutral alumina, or a different stationary phase like Florisil can prevent degradation.[4]

  • Solution 2: Work Quickly and at a Lower Temperature. If possible, run your column in a cold room to minimize the time your compound is in contact with the stationary phase and to reduce the rate of potential degradation.

Q4: I'm seeing poor separation between my pyridine sulfone and a closely related impurity. What are my options?

A4: Achieving good resolution between structurally similar compounds can be challenging.

  • Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. Sometimes switching from a common mixture like ethyl acetate/hexanes to dichloromethane/methanol or acetone/hexanes can provide the selectivity needed.[4] A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can also improve separation.

  • Solution 2: Change the Stationary Phase. Different stationary phases offer different selectivities. If normal phase silica is not working, consider alumina or reversed-phase C18.

  • Solution 3: Improve Column Packing and Loading. A well-packed column is crucial for good separation.[6] Ensure your column is packed uniformly without any air bubbles or cracks. Also, load your sample in a narrow band using a minimal amount of solvent. Dry loading your sample onto a small amount of silica can also improve resolution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyridine sulfones?

A1: The choice of stationary phase depends on the specific properties of your pyridine sulfone.

  • Silica Gel: This is the most common stationary phase but can be problematic due to its acidic nature. It is best suited for less polar pyridine sulfones. Deactivated silica is a good alternative.

  • Alumina: Neutral or basic alumina can be a good choice for basic pyridine sulfones as it avoids the strong acidic interactions seen with silica.

  • Reversed-Phase (C18): For highly polar or water-soluble pyridine sulfones, reversed-phase chromatography is often the most effective method.[7]

  • Specialized Phases: For challenging separations, phases like amino-propyl or diol-bonded silica can offer different selectivities. Pyridine-based stationary phases are also available and can provide unique separation mechanisms for these compounds.[8][9]

Q2: How do I choose an appropriate mobile phase?

A2: The ideal mobile phase will provide a retention factor (Rf) of 0.2-0.4 for your desired compound on TLC.

  • Normal Phase (Silica/Alumina): Common solvent systems include mixtures of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate, dichloromethane, or methanol).

  • Reversed-Phase (C18): Mobile phases are typically mixtures of water and a polar organic solvent like acetonitrile or methanol. Buffers or acids (like formic or acetic acid) may be added to control the ionization of the pyridine ring and improve peak shape.[10]

Q3: How should I prepare my sample for loading onto the column?

A3: The goal is to load the sample in a concentrated band at the top of the column.

  • Wet Loading: Dissolve your crude material in the minimum amount of your initial mobile phase. If solubility is an issue, you can use a slightly stronger solvent, but use as little as possible.[5]

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5]

Data Presentation

Table 1: Typical Stationary and Mobile Phase Combinations for Pyridine Sulfone Purification

Stationary PhaseMobile Phase SystemCompound PolarityNotes
Silica GelHexanes/Ethyl AcetateLow to MediumMost common starting point.
Silica GelDichloromethane/MethanolMedium to HighGood for more polar compounds.
Alumina (Neutral/Basic)Hexanes/Ethyl AcetateLow to MediumBetter for basic pyridine sulfones.
Reversed-Phase C18Water/Acetonitrile (+ 0.1% Formic Acid)HighIdeal for very polar or ionic pyridine sulfones.[10]
Amino-propyl SilicaHexanes/Ethyl AcetateMedium to HighOffers different selectivity to silica.
Diol-bonded SilicaHexanes/Ethyl AcetateMedium to HighCan reduce strong interactions.

Experimental Protocols

General Protocol for Column Chromatography Purification of a Pyridine Sulfone on Silica Gel

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of your crude material in various solvent systems. Aim for an Rf of 0.2-0.4 for the desired compound.

  • Column Preparation:

    • Select a glass column of an appropriate size (a rule of thumb is to use 30-100 g of silica per gram of crude material).

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing. Allow the silica to settle, and do not let the column run dry.[6]

    • Add a layer of sand on top of the packed silica to protect the surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyridine sulfone in the minimum amount of the initial mobile phase. Carefully pipette this solution onto the top of the column.[5]

    • Dry Loading: Dissolve the crude material in a suitable solvent, add silica gel (2-3 times the weight of the crude material), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[5]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. You can either run the column with a constant mobile phase composition (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the fractions containing your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyridine sulfone.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis column_prep Column Preparation tlc->column_prep sample_prep Sample Preparation column_prep->sample_prep load Load Sample sample_prep->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze analyze->collect Impure/Mixed combine Combine Pure Fractions analyze->combine Pure isolate Isolate Product combine->isolate

Caption: Experimental workflow for pyridine sulfone purification.

troubleshooting_tree cluster_separation Separation Issues cluster_peak Peak Shape Issues cluster_stability Stability Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution tailing Peak Tailing start->tailing degradation Suspected Degradation start->degradation solution1 Optimize Mobile Phase Add Modifier (Base/Acid) Run Gradient poor_sep->solution1 solution2 Change Stationary Phase Deactivate Silica Use Alumina/C18 poor_sep->solution2 solution3 Check Loading Reduce Amount Use Dry Loading poor_sep->solution3 no_elution->solution1 no_elution->solution2 tailing->solution1 tailing->solution2 degradation->solution2 solution4 Confirm with 2D TLC Run at Low Temp degradation->solution4

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)pyridine and its derivatives. The focus is on improving the regioselectivity of common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring for nucleophilic aromatic substitution (SNAr) and why?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing group are generally the most activated. For this compound, the methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group. The pyridine nitrogen also withdraws electron density from the ring. Consequently, the C4 (para) and C6 (ortho) positions are the most electrophilic and, therefore, most susceptible to nucleophilic attack.

The reason for this preference lies in the stability of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks at the C4 or C6 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization.[1][2] Attack at the C3 or C5 positions does not allow for this resonance stabilization involving the nitrogen atom, making these pathways less favorable.

Q2: I am observing a mixture of C4 and C6 substituted products in my SNAr reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity between the C4 and C6 positions can be challenging and often depends on a combination of steric and electronic factors. Here are several strategies to improve selectivity:

  • Steric Hindrance: The relative steric bulk of the nucleophile and any substituents on the pyridine ring can significantly influence the regioselectivity.

    • Bulky Nucleophile: Using a sterically demanding nucleophile will favor attack at the less hindered position. If the C6 position has a neighboring substituent, a bulky nucleophile will preferentially attack the C4 position.

    • Substituents on the Pyridine Ring: Conversely, a bulky substituent at the C3 or C5 position can hinder attack at the adjacent C4 or C6 position, respectively.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. It is often beneficial to screen a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

    • Base: The choice of base can also play a role, particularly in reactions where the nucleophile is generated in situ.

  • Electronic Effects: The presence of other substituents on the pyridine ring can subtly alter the electronic distribution and favor one position over the other. Electron-donating groups can decrease the electrophilicity of the ring, while additional electron-withdrawing groups can further activate it.

Q3: Can I achieve substitution at the C3 or C5 position of this compound?

A3: Direct nucleophilic aromatic substitution at the C3 or C5 positions of this compound is generally difficult due to the lack of activation by the methylsulfonyl group and the pyridine nitrogen at these positions. However, alternative strategies can be employed to achieve functionalization at these sites:

  • Directed Ortho-Metalation (DoM): If a directing group is present on the pyridine ring, it may be possible to achieve deprotonation and subsequent electrophilic quench at a specific position.

  • Halogen-Dance Reaction: In cases where a halogen is present on the ring, a halogen-dance reaction can be used to isomerize the halide to a different position, which can then undergo substitution.

  • Synthesis from a Pre-functionalized Pyridine: Often, the most reliable method is to start with a pyridine derivative that already has the desired substitution pattern and then introduce the methylsulfonyl group at a later stage.

Q4: Are there any common side reactions to be aware of when working with this compound?

A4: Besides issues with regioselectivity, other potential side reactions in SNAr reactions include:

  • Reaction with the Sulfonyl Group: While the methylsulfonyl group is a good leaving group in some contexts, it is generally stable under typical SNAr conditions where a halide or another good leaving group is being displaced. However, with very strong nucleophiles or harsh reaction conditions, reaction at the sulfur center could potentially occur.

  • Decomposition of Starting Materials or Products: Electron-deficient pyridines can be sensitive to strong bases and high temperatures, which may lead to decomposition.

  • Competitive N-alkylation: When using ambident nucleophiles (e.g., some nitrogen heterocycles), competitive reaction at different nucleophilic sites can occur.[3]

Troubleshooting Guides

Problem: Low Yield in SNAr Reaction
Possible Cause Troubleshooting Steps
Inactive Nucleophile Ensure the nucleophile is sufficiently reactive. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a suitable base is necessary to generate the more nucleophilic alkoxide or amide.
Poor Leaving Group While the methylsulfonyl group itself can act as a leaving group, if you are trying to displace another group, ensure it is a good leaving group (e.g., halide). The reactivity order is generally F > Cl > Br > I for SNAr.
Suboptimal Reaction Conditions Screen different solvents and temperatures. Higher temperatures can often increase the reaction rate, but may also lead to side products. Ensure the reaction is performed under an inert atmosphere if your reagents are sensitive to air or moisture.
Starting Material Decomposition If the reaction mixture turns dark or shows multiple spots on TLC, decomposition may be occurring. Consider milder reaction conditions (lower temperature, weaker base).
Product Instability The product may be unstable under the reaction or work-up conditions. Analyze the crude reaction mixture by LC-MS or NMR to check for product formation before work-up.
Problem: Poor Regioselectivity (Mixture of C4 and C6 Isomers)
Possible Cause Troubleshooting Steps
Similar Steric and Electronic Environment at C4 and C6 Introduce a sterically bulky substituent at a position that will favor attack at the desired site. For example, a substituent at C5 would likely favor attack at C4.
Reactive Nucleophile Highly reactive, small nucleophiles may show lower selectivity. Consider using a bulkier nucleophile to increase steric differentiation between the C4 and C6 positions.
Reaction Conditions Not Optimized Systematically screen solvents with different polarities and reaction temperatures. Lowering the temperature can often improve selectivity.

Experimental Protocols

Example Protocol 1: Nucleophilic Aromatic Substitution of a Halogenated this compound

This protocol is adapted from the synthesis of 2,3,5-trisubstituted pyridines and demonstrates the displacement of a halide.

Reaction: Displacement of a chloride at the C5 position with an amine.

Materials:

  • 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq).

  • Add the solvent (e.g., DMF) to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example Protocol 2: Thiolation of a 2-Halopyridine

This protocol is a general procedure for the SNAr reaction of a 2-halopyridine with a thiol, which can be adapted for this compound derivatives.[4]

Reaction: Displacement of a halide with a thiol nucleophile.

Materials:

  • Halogenated this compound

  • Thiol nucleophile (e.g., thiophenol)

  • Base (e.g., NaH or K2CO3)

  • Solvent (e.g., DMF or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the solvent (e.g., THF).

  • Cool the solution to 0 °C and carefully add the base (e.g., NaH, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

  • Add a solution of the halogenated this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product Substituted Pyridine + Leaving Group intermediate->product Loss of Leaving Group

Caption: General mechanism for SNAr on this compound.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) check_sterics Analyze Steric Hindrance start->check_sterics change_nucleophile Use Bulkier Nucleophile check_sterics->change_nucleophile Nucleophile is small modify_substrate Introduce Blocking Group check_sterics->modify_substrate Substrate is unhindered check_conditions Optimize Reaction Conditions check_sterics->check_conditions Sterics not dominant change_nucleophile->check_conditions modify_substrate->check_conditions change_solvent Screen Solvents check_conditions->change_solvent Solvent effect likely change_temp Vary Temperature check_conditions->change_temp Temperature effect likely end Improved Regioselectivity change_solvent->end change_temp->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Troubleshooting guide for low-yield 2-(Methylsulfonyl)pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low-yield 2-(Methylsulfonyl)pyridine coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound derivatives consistently low-yielding?

Low yields in coupling reactions involving 2-substituted pyridines, including those with a methylsulfonyl group, are a common challenge. This phenomenon, often referred to as the "2-pyridyl problem," can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down the catalytic cycle.[1][2]

  • Substrate Instability: Pyridine-based organometallic reagents, particularly boronic acids, can be unstable and prone to decomposition pathways like protodeboronation.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the pyridine ring, making oxidative addition or other steps in the catalytic cycle more challenging.

Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?

The most prevalent side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3][5] Running the reaction under anhydrous conditions and using a non-aqueous base can also be beneficial.

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct is another common issue. This can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by using a slight excess of the halide coupling partner.[3]

  • Hydrodehalogenation: In Buchwald-Hartwig aminations, a competing β-hydride elimination can lead to the reduction of the aryl halide.[6] The choice of a suitable bulky ligand can help to suppress this side reaction.[7]

Q3: How does the methylsulfonyl group affect the reaction conditions?

The strong electron-withdrawing nature of the methylsulfonyl group makes the pyridine ring more electron-deficient. This can necessitate the use of more electron-rich and bulky ligands to facilitate the oxidative addition step. Additionally, in some cases, the sulfonyl group itself can act as a leaving group, although this is less common under typical palladium-catalyzed coupling conditions compared to nucleophilic aromatic substitution reactions.[2][3]

Suzuki-Miyaura Coupling: Troubleshooting

Problem: Low to no conversion of starting materials.

Potential CauseRecommended Solution
Catalyst Deactivation Use bulky, electron-rich phosphine ligands such as RuPhos or XPhos to shield the palladium center from coordination with the pyridine nitrogen.[3][8]
Inefficient Oxidative Addition For less reactive aryl chlorides, consider using a more active palladium precatalyst and a highly active ligand. Increasing the reaction temperature may also be necessary.[3]
Poor Solubility of Reagents Ensure all reagents are fully dissolved. A solvent screen may be necessary, with dioxane, toluene, and THF being common choices.[9]

Problem: Significant byproduct formation (protodeboronation, homocoupling).

Potential CauseRecommended Solution
Unstable Boronic Acid Switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[5]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[3]
Inappropriate Base Screen different bases. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu.[10]
Quantitative Data: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor)

The following data on the related substrate, Pyridine-2-sulfonyl Fluoride (PyFluor), provides valuable insights into catalyst and ligand selection for this compound couplings.[2][3]

Table 1: Catalyst and Ligand Screening for the Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester [2][3]

Catalyst (10 mol%)Ligand (10 mol%)Base (3 equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂dppfNa₃PO₄Dioxane/H₂O8075
Pd₂(dba)₃XantphosNa₃PO₄Dioxane/H₂O8068
Pd(OAc)₂RuPhosNa₃PO₄Dioxane/H₂O8055
PdCl₂(dppf)-Na₃PO₄Dioxane/H₂O8085
NiCl₂(dme)dppfNa₃PO₄Dioxane/H₂O80<5

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), ligand (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane (0.8 mL) and H₂O (0.2 mL).

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 2-(methylsulfonyl)pyridyl halide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Troubleshooting

Problem: Low C-N bond formation.

Potential CauseRecommended Solution
Inappropriate Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos.[7][11]
Base Incompatibility The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[12]
Catalyst Poisoning Ensure starting materials are pure. The presence of coordinating impurities can poison the catalyst.[1]
Quantitative Data: Buchwald-Hartwig Amination of Chloro-pyridines

While specific data for this compound is limited, the following table for the amination of related chloropyridines provides a useful reference for ligand and base selection.

Table 2: Buchwald-Hartwig Amination of 3-Chloropyridine with Morpholine [1]

Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (1)IPr·HCl (2)NaOtBu (1.2)Dioxane10075
Pd(OAc)₂ (1)SIPr·HCl (2)NaOH (1.2)Dioxane10092
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10095
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene11088
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Coupling Reaction check_reaction_type Identify Coupling Type start->check_reaction_type suzuki Suzuki-Miyaura Coupling check_reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig Amination check_reaction_type->buchwald C-N Bond suzuki_issues Common Suzuki Issues suzuki->suzuki_issues buchwald_issues Common Buchwald Issues buchwald->buchwald_issues catalyst_deactivation_s Catalyst Deactivation? suzuki_issues->catalyst_deactivation_s No Conversion protodeboronation Protodeboronation? suzuki_issues->protodeboronation Byproducts homocoupling Homocoupling? suzuki_issues->homocoupling Byproducts solution_ligand_s Use Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) catalyst_deactivation_s->solution_ligand_s Yes solution_boron Use Boronic Ester or Trifluoroborate Salt protodeboronation->solution_boron Yes solution_degas Thoroughly Degas Reaction homocoupling->solution_degas Yes end Improved Yield solution_ligand_s->end solution_boron->end solution_degas->end catalyst_deactivation_b Catalyst Deactivation? buchwald_issues->catalyst_deactivation_b No Conversion base_issue Incorrect Base? buchwald_issues->base_issue Low Conversion beta_hydride β-Hydride Elimination? buchwald_issues->beta_hydride Side Products solution_ligand_b Use Bulky, Electron-Rich Ligand (e.g., BrettPhos, RuPhos) catalyst_deactivation_b->solution_ligand_b Yes solution_base Screen Bases (NaOtBu, LHMDS, Cs₂CO₃) base_issue->solution_base Yes solution_beta Use Bulky Ligand to Favor Reductive Elimination beta_hydride->solution_beta Yes solution_ligand_b->end solution_base->end solution_beta->end

Caption: Troubleshooting workflow for low-yield this compound coupling reactions.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0_s Pd(0)L₂ oxidative_addition_s Oxidative Addition (Ar-X) pd0_s->oxidative_addition_s pd2_s Ar-Pd(II)-X(L₂) oxidative_addition_s->pd2_s transmetalation Transmetalation (R-B(OR)₂) pd2_s->transmetalation pd2_r_s Ar-Pd(II)-R(L₂) transmetalation->pd2_r_s reductive_elimination_s Reductive Elimination pd2_r_s->reductive_elimination_s reductive_elimination_s->pd0_s product_s Ar-R reductive_elimination_s->product_s pd0_b Pd(0)L₂ oxidative_addition_b Oxidative Addition (Ar-X) pd0_b->oxidative_addition_b pd2_b Ar-Pd(II)-X(L₂) oxidative_addition_b->pd2_b amine_coordination Amine Coordination & Deprotonation pd2_b->amine_coordination pd2_amido Ar-Pd(II)-NR₂(L₂) amine_coordination->pd2_amido reductive_elimination_b Reductive Elimination pd2_amido->reductive_elimination_b reductive_elimination_b->pd0_b product_b Ar-NR₂ reductive_elimination_b->product_b

Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

References

Managing the stability of 2-sulfonylpyrimidine reagents in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of 2-sulfonylpyrimidine (2-SP) reagents in aqueous buffers. Find answers to common problems and essential protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-sulfonylpyrimidine reagents.

Question: My 2-sulfonylpyrimidine reagent precipitated out of my aqueous buffer. What should I do?

Answer:

Reagent precipitation can occur due to solubility limits being exceeded. Here are steps to troubleshoot this issue:

  • Verify Concentration: 2-sulfonylpyrimidines generally have good aqueous solubility, often up to the millimolar (mM) range in standard buffers like potassium phosphate (KPi).[1][2] Double-check your calculations to ensure you have not prepared a supersaturated solution.

  • Consider a Cosolvent: While one of the advantages of 2-SPs is their high aqueous solubility compared to other reagents, if you are working at very high concentrations or with a particularly hydrophobic derivative, a small amount of an organic cosolvent may be necessary.[1][2] However, it is recommended to keep the cosolvent percentage minimal as it can affect reaction conditions.

  • Check the Buffer: Ensure your buffer components are fully dissolved and the pH is correct before adding the 2-SP reagent.

  • Temperature: Ensure the buffer is at the experimental temperature. A sudden drop in temperature can decrease solubility.

Question: I am observing a new, unexpected peak in my NMR/LC-MS analysis over time. Is my reagent degrading?

Answer:

Yes, this is a strong indication of reagent degradation. The most common degradation pathway for 2-sulfonylpyrimidines in aqueous buffers is hydrolysis.

  • Hydrolysis Pathway: 2-SPs can undergo slow, time- and pH-dependent hydrolysis to form the corresponding, unreactive pyrimidin-2-ol byproduct.[1][3] This process also releases methanesulfinic acid, which can sometimes be observed in NMR spectra (δ ≈ 2.3 ppm).[2]

  • Influencing Factors: This degradation is more pronounced for 2-SP derivatives that are highly activated with strong electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups.[1]

  • Confirmation: To confirm hydrolysis, you can compare your data to a known standard of the expected pyrimidin-2-ol byproduct if available. The characteristic shift in NMR signals of the pyrimidine aromatic protons can also serve as confirmation.[1][2]

Hydrolysis_Pathway Reagent 2-Sulfonylpyrimidine (Active Reagent) Product Pyrimidin-2-ol (Inactive Byproduct) Reagent->Product Hydrolysis LeavingGroup Sulfinic Acid Reagent->LeavingGroup Transition H₂O (Aqueous Buffer) Transition->Reagent

Caption: Hydrolysis degradation pathway of 2-sulfonylpyrimidine reagents.

Question: My reaction with a thiol (e.g., cysteine, glutathione) is slower than expected or is not going to completion. What could be the cause?

Answer:

Several factors can influence the reaction rate of 2-SPs with thiols:

  • Reagent Hydrolysis: As discussed above, if your 2-SP stock solution has been stored improperly or for an extended period in buffer, a significant portion may have hydrolyzed into an inactive form, reducing the effective concentration of the active reagent.[1]

  • pH of the Buffer: The reaction with thiols is pH-dependent. The reaction is typically faster at a neutral or slightly alkaline pH (e.g., 7.0-7.5) compared to a more acidic pH (e.g., 6.5).[2] This is because a higher pH increases the concentration of the more nucleophilic thiolate anion.

  • Buffer Composition: The type of buffer can influence the reaction rate. For example, reactions between 2-sulfonylpyrimidines and cysteine have been observed to be significantly faster in phosphate buffer than in bicarbonate buffer at the same pH.[4][5] The presence of a buffer is considered essential for the reaction to proceed efficiently in an aqueous solution.[4][5]

  • Electronic Effects: The structure of your specific 2-SP derivative plays a critical role. Electron-withdrawing groups on the pyrimidine ring increase reactivity, while electron-donating groups decrease it. Ensure the chosen reagent has the appropriate reactivity profile for your specific application.[6]

Troubleshooting_Workflow Start Problem: Low Reactivity or Incomplete Reaction Check_Reagent Assess Reagent Stability (See Protocol Below) Start->Check_Reagent Check_pH Verify Buffer pH (Is it optimal, e.g., 7.0-7.5?) Check_Reagent->Check_pH Reagent OK Prepare_Fresh Prepare Fresh Reagent Stock Solution Check_Reagent->Prepare_Fresh Degraded Check_Buffer Review Buffer Composition (e.g., Phosphate vs. Bicarbonate) Check_pH->Check_Buffer pH OK Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH pH Incorrect Change_Buffer Consider a Different Buffer System Check_Buffer->Change_Buffer Buffer May Be Inhibitory End Re-run Experiment Check_Buffer->End Buffer OK Prepare_Fresh->End Adjust_pH->End Change_Buffer->End

Caption: Troubleshooting workflow for low reactivity of 2-SP reagents.

Frequently Asked Questions (FAQs)

Q1: How stable are 2-sulfonylpyrimidine reagents in aqueous buffers?

A1: Generally, 2-sulfonylpyrimidines exhibit good stability in aqueous buffers under typical experimental conditions (neutral pH, ≤ 37 °C), which makes them suitable for protein modification and bioconjugation.[1][2] However, their stability is not absolute and can be influenced by several factors.

Q2: What factors influence the stability of 2-sulfonylpyrimidines?

A2: The primary factors are pH, time, and the specific chemical structure of the reagent.

  • pH and Time: Hydrolysis is both time- and pH-dependent.[1] Extended incubation in aqueous buffer (several hours) can lead to measurable degradation (>5%).[1][3]

  • Chemical Structure: The substituents on the pyrimidine ring have a significant effect. Reagents with strong electron-withdrawing groups are more reactive towards thiols but are also more susceptible to hydrolysis.[1] Conversely, a different heterocyclic core, such as a 1,3,5-triazine, can be so reactive that it hydrolyzes rapidly upon exposure to even trace moisture.[2][3]

FactorEffect on StabilityComment
High pH Decreases StabilityAccelerates the rate of hydrolysis.
Extended Time in Buffer Decreases StabilityHydrolysis is a time-dependent process.[1]
Electron-Withdrawing Groups Decreases StabilityIncreases electrophilicity, making the reagent more prone to nucleophilic attack by water.[1]
Buffer Type Can Influence StabilityWhile primarily affecting reaction rates, buffer components can also play a role in stability. Phosphate buffers are commonly used and well-tolerated.[4][5]
Low Temperature (≤ 4°C) Increases StabilityRecommended for storing stock solutions to minimize degradation.

Q3: How should I prepare and store stock solutions of 2-sulfonylpyrimidine reagents?

A3: To maximize reagent longevity and experimental reproducibility, follow these storage guidelines:

  • Solid Form: Store the solid reagent in a cool, dark, and dry place. For long-term storage, -20°C is recommended.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or DMF.

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions immediately before each experiment by diluting the concentrated organic stock into the aqueous buffer. Avoid storing 2-SPs in aqueous buffers for extended periods.

Q4: Are there any 2-sulfonylpyrimidine analogs that are known to be highly unstable?

A4: Yes. The stability is highly dependent on the heterocyclic core. For example, 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine was found to be extremely unstable, rapidly hydrolyzing in aqueous buffers or even in the solid state when exposed to ambient moisture.[2][3] This underscores the privileged stability of the pyrimidine core for achieving a balance between reactivity and stability.

Experimental Protocols

Protocol: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct monitoring of reagent stability in an aqueous buffer system.

Objective: To quantify the rate of hydrolysis of a 2-sulfonylpyrimidine reagent over time.

Materials:

  • 2-Sulfonylpyrimidine reagent

  • Deuterated solvent (e.g., d6-DMSO)

  • Aqueous buffer (e.g., 50 mM Potassium Phosphate (KPi), pH 7.0)

  • Water-soluble internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • NMR tubes and spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your 2-SP reagent in d6-DMSO.

    • Prepare a stock solution of the internal standard (TMSP) in D₂O.

  • Sample Preparation:

    • In an NMR tube, combine the aqueous buffer and the TMSP stock solution.

    • Add a small volume of the 2-SP stock solution to the NMR tube to achieve the final desired concentration (e.g., 2 mM). The final solution should contain a small percentage of the deuterated organic solvent (e.g., 5% v/v d6-DMSO) to ensure solubility and provide a lock signal.[1][2]

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum immediately after preparation (t = 0).

    • Incubate the NMR tube at the desired experimental temperature (e.g., 25°C or 37°C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 6, 12, 24, 36 hours).[2]

  • Data Analysis:

    • Calibrate all spectra to the TMSP internal standard signal (0 ppm).

    • Integrate a well-resolved signal corresponding to the 2-SP reagent and any new signals corresponding to the hydrolysis byproduct (pyrimidin-2-ol).

    • Calculate the percentage of remaining 2-SP reagent at each time point relative to the initial concentration at t=0.

    • Plot the percentage of remaining reagent versus time to determine the stability profile.

Stability_Protocol cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_analysis 3. Data Analysis Prep_Buffer Buffer + D₂O Prep_TMSP Add TMSP (Internal Standard) Prep_Buffer->Prep_TMSP Prep_Reagent Add 2-SP Stock (in d6-DMSO) Prep_TMSP->Prep_Reagent Acq_T0 Acquire Spectrum (t = 0) Prep_Reagent->Acq_T0 Acq_Incubate Incubate at Experimental Temp Acq_T0->Acq_Incubate Acq_Timepoints Acquire Spectra at Time Intervals Acq_Incubate->Acq_Timepoints Analysis_Calibrate Calibrate to TMSP Acq_Timepoints->Analysis_Calibrate Analysis_Integrate Integrate Reagent & Byproduct Peaks Analysis_Calibrate->Analysis_Integrate Analysis_Plot Plot % Reagent vs. Time Analysis_Integrate->Analysis_Plot

Caption: Experimental workflow for assessing 2-SP reagent stability via NMR.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 2-(Methylsulfonyl)pyridine. Due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the sulfonyl group and the pyridine nitrogen, careful optimization of reaction parameters is crucial for achieving high yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format, offering potential causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with a this compound derivative is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound derivatives are common and can stem from several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1]

  • Difficult Oxidative Addition: The C-X (X = Cl, Br, I) bond at the 2-position of the pyridine ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle challenging.

  • Protodeboronation: The boronic acid coupling partner can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[1]

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome slow kinetics or partial catalyst deactivation.

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands are often essential. Ligands like SPhos, XPhos, or P(t-Bu)₃ can facilitate both the oxidative addition and reductive elimination steps while sterically hindering catalyst inhibition by the pyridine nitrogen.[1]

  • Screen Different Bases: The choice of base is critical. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally effective. It's recommended to screen a variety of bases to find the optimal one for your specific substrate combination.

  • Use a Boronic Ester or Trifluoroborate Salt: To minimize protodeboronation, consider using a pinacol ester or a trifluoroborate salt of your boronic acid, as these are often more stable under the reaction conditions.[1]

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[2]

Question 2: I am attempting a Buchwald-Hartwig amination with a 2-chloro-(methylsulfonyl)pyridine, but the reaction is not proceeding to completion. What should I try?

Answer:

Incomplete conversion in Buchwald-Hartwig amination of 2-chloro-(methylsulfonyl)pyridine is a frequent challenge. Aryl chlorides are less reactive than bromides or iodides, and the electron-withdrawing sulfonyl group can further deactivate the substrate towards oxidative addition.[3][4]

Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure the efficient generation of the active Pd(0) species.[5]

    • Ligand Selection: Employ bulky and electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or Xantphos. These ligands are known to promote the coupling of challenging aryl chlorides.[6][7]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., in 10-20 °C increments) can often overcome the activation barrier for the oxidative addition of the aryl chloride.

  • Choice of Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher catalyst loadings or longer reaction times.[6]

  • Solvent Selection: Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used. Ensure the solvent is thoroughly dried and degassed.

Question 3: I am observing the formation of significant side products in my cross-coupling reaction. What are the common side products and how can I minimize them?

Answer:

Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2]

    • Solution: Ensure the reaction is performed under strictly inert conditions.

  • Protodeboronation of the Boronic Acid: As mentioned earlier, this is a common issue with heteroaryl boronic acids.[1]

    • Solution: Use boronic esters or trifluoroborate salts.

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be a competitive pathway in Buchwald-Hartwig aminations.[3]

    • Solution: Optimize the ligand and base combination. A more active catalyst system can favor the desired cross-coupling over reduction.

  • Dimerization of the Aryl Halide: This can occur, particularly at higher catalyst loadings and temperatures.[8]

    • Solution: Optimize the catalyst loading and reaction temperature to find a balance between reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound derivatives?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a good starting point. If the reaction is sluggish or gives low conversion, the loading can be incrementally increased to 5 mol%. For particularly challenging substrates, higher loadings may be necessary, but this should be balanced against the increased cost and potential for side reactions.[9][10]

Q2: How does the choice of palladium precursor affect the reaction?

A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they require in-situ reduction to the active Pd(0) species. This can sometimes lead to variability in catalyst activity. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or specialized pre-catalysts (e.g., Buchwald pre-catalysts) can offer better reproducibility and more efficient generation of the active catalyst.[5][11]

Q3: Can I use the same catalyst system for both Suzuki-Miyaura and Buchwald-Hartwig reactions?

A3: While there is some overlap, the optimal catalyst system (palladium source and ligand) is often different for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is highly recommended to screen a panel of ligands specific to each reaction type to identify the most effective one for your particular substrate combination.

Q4: What is the role of water in Suzuki-Miyaura reactions with these substrates?

A4: The presence of a small amount of water is often beneficial and sometimes necessary for the transmetalation step in Suzuki-Miyaura couplings, particularly when using boronic acids. However, excessive water can promote protodeboronation. The optimal amount of water should be determined experimentally, often as a co-solvent with an organic solvent like dioxane or toluene.[12]

Data Presentation

The following tables summarize typical starting conditions and the effect of catalyst loading for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with electron-deficient pyridine derivatives. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Substituted Pyridines - Catalyst Loading Optimization

EntryPalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd₂(dba)₃SPhos2K₃PO₄Toluene/H₂O10085[13]
2Pd(OAc)₂XPhos3Cs₂CO₃Dioxane11092[13]
3Pd(dppf)Cl₂-5Na₂CO₃DMF/H₂O9078[12]
4Pd(PPh₃)₄-5K₂CO₃Toluene/EtOH/H₂O8065[14]

Table 2: Buchwald-Hartwig Amination of 2-Halopyridines - Catalyst Loading Optimization

EntryPalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd₂(dba)₃Xantphos2Cs₂CO₃Dioxane11095[15]
2Pd(OAc)₂RuPhos3NaOtBuToluene10088[6]
3BrettPhos Pd G3-1.5K₃PO₄t-Amyl alcohol11091[16]
4Pd(OAc)₂BINAP4LHMDSTHF8075[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a 2-Halo-(methylsulfonyl)pyridine with an Arylboronic Acid

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halo-(methylsulfonyl)pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 2-Chloro-(methylsulfonyl)pyridine with an Amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G4, 1-5 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add the 2-chloro-(methylsulfonyl)pyridine (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 100-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add solid reagents: - this compound derivative - Coupling partner - Base - Catalyst/Ligand inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Incomplete Reaction increase_loading Increase Catalyst Loading (1-5 mol%) start->increase_loading change_ligand Screen Bulky, Electron-Rich Ligands start->change_ligand use_precatalyst Use a Well-Defined Pre-catalyst start->use_precatalyst screen_base Screen Bases (K3PO4, Cs2CO3, NaOtBu) start->screen_base change_temp Adjust Temperature start->change_temp check_inert Ensure Inert Atmosphere start->check_inert boronic_ester Use Boronic Ester/ Trifluoroborate (Suzuki) start->boronic_ester check_purity Verify Reagent Purity start->check_purity

Caption: Troubleshooting decision-making for low-yielding reactions.

Catalytic_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_complex R-Pd(II)(X)L_n oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-M pd2_couple R-Pd(II)(R')L_n transmetal->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 product R-R' re->product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

How to remove unreacted 2-(Methylsulfonyl)pyridine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted 2-(methylsulfonyl)pyridine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound from a reaction mixture?

The most effective methods leverage the unique chemical properties of this compound, primarily its polarity and the basicity of the pyridine nitrogen. The main strategies include:

  • Aqueous Acidic Extraction: This technique protonates the basic pyridine nitrogen, forming a water-soluble pyridinium salt that can be easily washed away from the organic layer.[1][2][3]

  • Column Chromatography: Due to its polar nature, this compound can be effectively separated from less polar products using silica gel or alumina column chromatography. Reversed-phase chromatography can also be employed.[4]

  • Copper Sulfate (CuSO₄) Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper sulfate is a mild and effective alternative. Pyridine derivatives form a complex with copper, which is then extracted into the aqueous layer.[1][2][3]

  • Nucleophilic Scavenging: As this compound is an electrophile, adding a solid-supported or water-soluble nucleophile can convert it into a new compound that is easily removed by filtration or extraction.[5][6][7]

Q2: My desired product is sensitive to acid. What is the best removal method?

For acid-sensitive compounds, an acidic wash should be avoided. The recommended alternatives are:

  • Copper Sulfate (CuSO₄) Wash: This is the preferred method as it is mild and avoids acidic conditions. The formation of a deep blue or violet copper-pyridine complex provides a visual indicator of successful removal.[1][3]

  • Column Chromatography: This method separates compounds based on polarity and does not require harsh pH conditions.

  • Aqueous Extraction with Mild Acid: If a very weak acid is tolerated, a wash with a saturated ammonium chloride solution (pH ~5-6) or a dilute citric acid solution may be effective.[8]

Q3: How can I confirm that all the this compound has been removed?

The removal process should be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Spot the crude mixture and the washed organic layer on a TLC plate. The disappearance of the spot corresponding to this compound indicates its removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of purity. An established HPLC method involves a C8 reversed-phase column with a mobile phase of 5% acetonitrile in water and UV detection at 260 nm.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can detect characteristic peaks of this compound in the final product if it remains as an impurity.

Q4: What are the key physicochemical properties of this compound?

Understanding the properties of this compound is crucial for selecting the appropriate removal technique.

PropertyValueSource
Molecular Formula C₆H₇NO₂S[9][10]
Molecular Weight 157.19 g/mol [9][11]
Appearance Colorless to pale yellow liquid or solid
Polarity Polar
XLogP3 0.4[9][11]
Solubility Soluble in polar solvents like water and alcohols
Reactivity Electrophilic at the pyridine ring[5][6]

Troubleshooting Guides

Issue 1: An emulsion forms during the aqueous extraction.

  • Cause: High concentration of polar compounds or vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Solution:

    • Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[8]

    • Allow the mixture to stand undisturbed for a longer period.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Issue 2: The this compound co-elutes with my product during column chromatography.

  • Cause: The polarity of the product and the impurity are too similar for the selected eluent system.

  • Solution:

    • Adjust Eluent Polarity: Gradually decrease the polarity of the eluent system. For normal phase (silica gel), this means reducing the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).

    • Change Stationary Phase: If adjusting the eluent is ineffective, switch to a different stationary phase. If you are using silica gel (slightly acidic), try basic alumina.

    • Use Reversed-Phase Chromatography: If the product is significantly less polar than this compound, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.[4]

Issue 3: Traces of this compound remain even after multiple acidic washes.

  • Cause: Insufficient acid may have been used, or the partitioning into the aqueous layer is incomplete after each wash.

  • Solution:

    • Increase Number of Washes: Perform at least three to four washes with the dilute acid solution rather than one or two.

    • Check pH: After an acid wash, test the pH of the aqueous layer to ensure it is acidic, confirming that the pyridine has been protonated.

    • Use a Scavenger Resin: Pass the organic solution through a cartridge containing an acidic ion-exchange resin. The basic this compound will bind to the resin, which can then be filtered off.

Experimental Protocols

Protocol 1: Removal by Acidic Aqueous Extraction

This method is ideal for acid-stable products. It converts the basic this compound into its water-soluble hydrochloride salt.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous HCl solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer containing the pyridinium salt.

  • Repeat the wash with 1 M HCl two more times to ensure complete removal.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_workflow Workflow: Acidic Aqueous Extraction A 1. Dissolve Crude Mixture in Organic Solvent B 2. Transfer to Separatory Funnel A->B C 3. Add 1 M HCl (aq) and Shake B->C D 4. Separate Aqueous Layer (Contains Impurity Salt) C->D E 5. Repeat HCl Wash (2x) D->E F 6. Wash with NaHCO3 (aq) then Brine E->F G 7. Dry, Filter, and Concentrate Organic Layer F->G H Purified Product G->H

Caption: Workflow for removing this compound via acidic extraction.

Protocol 2: Removal by Copper Sulfate (CuSO₄) Wash

This protocol is recommended for products that are sensitive to acid.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous copper sulfate (CuSO₄) solution.

  • Shake the funnel. A deep blue or violet color will develop in the aqueous layer as the copper complexes with the pyridine impurity.[1][3]

  • Allow the layers to separate and drain the colored aqueous layer.

  • Continue washing with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer.

  • Wash the organic layer with water and then brine to remove any residual copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

G cluster_workflow Workflow: Copper Sulfate Wash A 1. Dissolve Crude Mixture in Organic Solvent B 2. Wash with Saturated CuSO4 (aq) A->B C Observe Color Change in Aqueous Layer B->C D 3. Separate Colored Aqueous Layer C->D Color Change F 5. Wash with Water then Brine C->F No Color Change E 4. Repeat Wash Until No Color Change D->E E->F G 6. Dry, Filter, and Concentrate Organic Layer F->G H Purified Product G->H

Caption: Workflow for removing this compound using a CuSO₄ wash.

Protocol 3: Removal by Silica Gel Column Chromatography

This physical separation method is broadly applicable and relies on the polarity difference between the product and the impurity.

Methodology:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A typical starting point could be 20% ethyl acetate in hexanes.

  • Adsorb the crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Carefully load the dry-loaded sample onto the top of the prepared column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain the desired product and which contain the this compound impurity.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

G cluster_workflow Workflow: Column Chromatography A 1. Prepare Silica Gel Column B 2. Dry Load Crude Mixture onto Silica A->B C 3. Add Sample to Top of Column B->C D 4. Elute with Solvent and Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions and Concentrate E->F G Purified Product F->G

Caption: Workflow for purifying a product via silica gel column chromatography.

References

Strategies to improve the solubility of 2-sulfonylpyrimidine derivatives for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-sulfonylpyrimidine derivatives in biological assays. Poor aqueous solubility is a common hurdle that can impact data quality and the successful progression of promising compounds.[1][2][3] This guide offers strategies and detailed protocols to overcome these challenges.

Troubleshooting Guide: Compound Precipitation in Biological Assays

Experiencing compound precipitation during your experiment can be a significant roadblock. This guide provides a systematic approach to diagnose and resolve solubility issues with 2-sulfonylpyrimidine derivatives.

Initial Observation: Precipitate Detected

If you observe turbidity, cloudiness, or visible particulate matter in your assay wells, it is crucial to systematically identify the cause.[4][5]

Step 1: Identify the Source of Precipitation

To pinpoint the origin of the precipitation, perform the following control tests:

Component CheckProcedureObservationImplication
Compound Stock Solution Visually inspect your stock solution (typically in 100% DMSO) for any signs of precipitation.Precipitate is visible in the stock.The compound has limited solubility in the stock solvent, or it may have crashed out of solution due to storage conditions (e.g., freeze-thaw cycles).[6]
Assay Buffer Compatibility Prepare a solution of your compound in the final assay buffer at the highest concentration used in your experiment, without any biological components (e.g., enzymes, cells).Precipitate forms immediately upon addition to the buffer.The compound has low aqueous solubility in the assay buffer. This is a common issue when diluting a DMSO stock into an aqueous medium.[7]
Reaction-Induced Precipitation If the above checks are clear, the precipitation may be occurring during the course of the biological reaction.Precipitate appears over time as the reaction proceeds.This could be due to the product of the reaction being insoluble, or changes in the assay conditions (e.g., pH) over time.

Step 2: Implement Solutions

Based on your findings from Step 1, apply the following strategies to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: My 2-sulfonylpyrimidine derivative is poorly soluble in aqueous buffer. What are the primary strategies to improve its solubility for a biological assay?

A1: There are several effective strategies you can employ, which can be categorized into formulation-based and chemical modification approaches.

  • Formulation Strategies:

    • pH Adjustment: The solubility of ionizable compounds, including many 2-sulfonylpyrimidine derivatives, can be highly dependent on the pH of the solution.[8][9][10] For acidic or basic compounds, adjusting the buffer pH to a range where the ionized form predominates can significantly increase solubility.[8][9]

    • Use of Co-solvents: Introducing a water-miscible organic solvent (co-solvent) into your aqueous buffer can increase the solubility of hydrophobic compounds.[1][11] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[1][11] However, it is crucial to determine the maximum tolerable co-solvent concentration for your specific biological assay, as high concentrations can be toxic to cells or inhibit enzyme activity.[7]

    • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[12][13][14][15][16] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[12][13]

    • Addition of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.[17][18] However, care must be taken as surfactants can also denature proteins.

  • Chemical and Physical Modifications:

    • Salt Formation: For derivatives with acidic or basic functional groups, converting them into a salt form is a highly effective method to increase solubility.[17][18]

    • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][13][18]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial biological screens?

A2: Understanding the distinction between kinetic and thermodynamic solubility is key for interpreting your results.

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is typically measured using the shake-flask method, which is considered the gold standard but is time-consuming.[19][20]

  • Kinetic Solubility is the concentration at which a compound precipitates out of a solution when added from a concentrated stock (e.g., in DMSO).[8] This method is much faster and requires less compound, making it suitable for high-throughput screening in early drug discovery.[8][19]

For initial biological screens, kinetic solubility is often more relevant as it mimics the conditions of the assay where the compound is rapidly diluted from a DMSO stock into the aqueous buffer.[8] However, a low kinetic solubility can be an early indicator of potential downstream formulation challenges.

Q3: How do I determine the maximum concentration of a co-solvent like DMSO that I can use in my cell-based assay without causing toxicity?

A3: It is essential to perform a co-solvent tolerance test for your specific cell line or biological system. A common industry standard is to keep the final DMSO concentration at or below 0.5% to 1% to minimize off-target effects.[7]

Experimental Protocol: Co-solvent Tolerance Assay

  • Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Co-solvent Dilution Series: Prepare a serial dilution of your co-solvent (e.g., DMSO) in your cell culture medium. A typical range would be from 10% down to 0.01%, with a no-solvent control.

  • Treatment: Replace the medium in the cell plate with the medium containing the different co-solvent concentrations.

  • Incubation: Incubate the cells for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: Plot cell viability against the co-solvent concentration to determine the highest concentration that does not significantly impact cell health (e.g., >90% viability).

Q4: Can structural modifications to my 2-sulfonylpyrimidine scaffold improve solubility?

A4: Yes, strategic structural modifications can significantly impact solubility. Introducing polar functional groups (e.g., -OH, -NH2, -COOH) or ionizable centers can enhance aqueous solubility. For instance, substitutions on the pyrimidine ring can modulate the physicochemical properties of the molecule.[21][22] Structure-activity relationship (SAR) studies should also consider the impact of modifications on solubility.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Measurement

This method determines the equilibrium solubility of a compound.[19][20]

  • Preparation: Add an excess amount of the 2-sulfonylpyrimidine derivative to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is necessary to ensure saturation.[23]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[20]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. This step is critical for accuracy.[20]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This high-throughput method measures the concentration at which a compound precipitates upon addition to an aqueous buffer.

  • Compound Plate Preparation: Prepare a serial dilution of your 2-sulfonylpyrimidine derivative in 100% DMSO in a 96-well plate.

  • Assay Plate Preparation: Add the desired aqueous buffer to the wells of a clear 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the compound dilutions from the DMSO plate to the buffer plate.

  • Measurement: Immediately measure the turbidity (nephelometry) or light scattering of the solutions at regular intervals for a set period. An increase in turbidity indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical 2-Sulfonylpyrimidine Derivative (Compound X)

ParameterConditionSolubility (µM)
Thermodynamic Solubility PBS, pH 7.4, 25°C5.2
Kinetic Solubility PBS, pH 7.412.5
Solubility with Co-solvent PBS, pH 7.4, 1% DMSO25.8
Solubility with Cyclodextrin PBS, pH 7.4, 10 mM HP-β-CD85.1
pH-Dependent Solubility Acetate Buffer, pH 5.02.1
pH-Dependent Solubility Phosphate Buffer, pH 8.045.7

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_solubility_test Phase 2: Solubility Assessment cluster_optimization Phase 3: Optimization cluster_assay Phase 4: Biological Assay stock Prepare Compound Stock (e.g., 10 mM in DMSO) kinetic Kinetic Solubility Assay stock->kinetic thermo Thermodynamic Solubility (Shake-Flask) stock->thermo buffer Prepare Assay Buffer buffer->kinetic buffer->thermo ph Adjust pH kinetic->ph If solubility is low cosolvent Add Co-solvents kinetic->cosolvent If solubility is low cyclo Add Cyclodextrins kinetic->cyclo If solubility is low bioassay Perform Biological Assay ph->bioassay cosolvent->bioassay cyclo->bioassay

Caption: Workflow for assessing and improving compound solubility.

troubleshooting_logic start Precipitation Observed in Assay check_stock Check Stock Solution (100% DMSO) start->check_stock check_buffer Check in Assay Buffer (No Biologics) check_stock->check_buffer No precip_stock Precipitate in Stock? check_stock->precip_stock Yes precip_buffer Precipitate in Buffer? check_buffer->precip_buffer Yes sol_reaction Issue is likely Product Insolubility or Reaction Condition Change check_buffer->sol_reaction No sol_stock Solution: - Remake Stock - Use Fresh DMSO - Gentle Warming/Sonication precip_stock->sol_stock sol_buffer Solution: - Lower Concentration - Add Co-solvent - Adjust pH - Use Cyclodextrin precip_buffer->sol_buffer

Caption: Troubleshooting logic for compound precipitation.

References

Validation & Comparative

Comparing the reactivity of 2-(Methylsulfonyl)pyridine with other sulfonyl-activated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and professionals in drug development, this document provides a detailed comparison of the reactivity of 2-(methylsulfonyl)pyridine with other sulfonyl-activated pyridines. It offers a comprehensive overview of their performance in key chemical transformations, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding.

The activation of pyridine rings through the introduction of a sulfonyl group at the 2-position significantly enhances their electrophilicity, making them valuable reagents in various chemical reactions. This guide focuses on comparing the reactivity of this compound and its derivatives with other sulfonyl-activated pyridines in two primary contexts: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary measure of reactivity for sulfonyl-activated pyridines is their susceptibility to nucleophilic attack, most commonly studied using thiol nucleophiles. The electron-withdrawing nature of the sulfonyl group facilitates the addition-elimination mechanism characteristic of SNAr reactions. The reaction rate is highly sensitive to the electronic properties of substituents on the pyridine ring and the nature of the heterocyclic core.

Quantitative Comparison of Reaction Rates

The following table summarizes the second-order rate constants (k) for the reaction of various sulfonyl-activated heterocycles with a thiol nucleophile (e.g., glutathione, GSH) at or near physiological pH. This data provides a direct measure of their relative electrophilicity.

CompoundHeterocyclic CoreSubstituentsRate Constant (k) at pH 7.0 (M⁻¹s⁻¹)Reference
2-MethylsulfonylpyrimidinePyrimidineNone~0.011[1]
4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrilePyridine3-CN, 4,6-di-Me~0.0022[1]
4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridinePyridine3-NO₂, 4,6-di-Me~0.0022[1]
2-Methylsulfonylbenzothiazole (MSBT)BenzothiazoleNone~0.23[1][2]
2-(Methylsulfonyl)-6-nitrobenzothiazoleBenzothiazole6-NO₂~1200[2]
1-Phenyl-5-methylsulfonyltetrazoleTetrazole1-Phenyl~4.3[2]
2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl1,3,4-Oxadiazole5-Phenyl~160[2]
2-Methylsulfonyl-4,6-dimethoxypyrimidinePyrimidine4,6-di-OMeNot reported, but used as a "capping" agent[1]

Experimental Protocol: Determination of SNAr Rate Constants

The reactivity of sulfonyl-activated pyridines with thiols can be quantified by monitoring the reaction progress using UV-Vis spectrophotometry or NMR spectroscopy.[1]

UV-Vis Absorbance Assay:

  • Reagents: A solution of the sulfonyl-activated pyridine (e.g., 1 mM in a suitable buffer like phosphate-buffered saline, pH 7.4), and a solution of a thiol nucleophile (e.g., glutathione, GSH, 10 mM in the same buffer).

  • Procedure: The reaction is initiated by mixing the two solutions in a cuvette. The change in absorbance at a specific wavelength (corresponding to the consumption of the reactant or formation of the product) is monitored over time using a spectrophotometer.

  • Data Analysis: The second-order rate constant (k) is determined by fitting the kinetic data to the appropriate rate equation.

Visualization of the SNAr Pathway

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of a 2-sulfonylpyridine with a thiol nucleophile.

Caption: Generalized mechanism for the SNAr reaction.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

2-Sulfonylpyridines can also serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] In this context, the sulfonyl group acts as a leaving group, enabling the formation of a new carbon-carbon bond. This application provides a valuable alternative to the often problematic use of 2-halopyridines.

Comparative Performance in Suzuki-Miyaura Coupling

While extensive quantitative rate comparisons are less common in the literature for this application, the successful synthesis of various biaryl compounds demonstrates the utility of 2-sulfonylpyridines as effective coupling partners. The reaction's success is often evaluated by the isolated yield of the product.

ElectrophileNucleophile (Boronic Acid/Ester)Catalyst/ConditionsProduct YieldReference
Pyridine-2-sulfonyl fluoride (PyFluor)Various (hetero)aryl boronic acidsPd(dppf)Cl₂, K₂CO₃, THF/H₂O, 65-100 °C5-89%[3]
Pyridyl Pyrimidylsulfones(Hetero)aryl bromidesPd catalyst, phenol, Cs₂CO₃ (in situ sulfinate formation)Good yields[4][5]
4-Pyrimidyl Sulfonic EstersVarious aryl boronic acidsPd catalyst, microwave irradiation, waterHigh yields[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the Suzuki-Miyaura coupling of a 2-sulfonylpyridine is as follows.[3]

  • Reagents: 2-Sulfonylpyridine (1.0 equiv), (hetero)aryl boronic acid or ester (1.5 equiv), palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: A mixture of an organic solvent (e.g., THF, dioxane) and water.

  • Procedure: The reagents are combined in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated (e.g., 65-100 °C) with stirring for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving a 2-sulfonylpyridine.

Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(SO₂R') ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl R¹-Pd(II)L₂(R²) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Biaryl Product (R¹-R²) red_elim->product electrophile 2-Sulfonylpyridine (R¹-SO₂R') electrophile->ox_add nucleophile Organoboron (R²-B(OR)₂) nucleophile->transmetal base Base base->transmetal caption Suzuki-Miyaura cross-coupling catalytic cycle.

References

A Head-to-Head Battle for Cysteine: 2-Sulfonylpyrimidines Emerge as a Superior Alternative to Maleimides in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and specific bioconjugation reagents is paramount. While maleimides have long been a workhorse for linking molecules to cysteine residues, their inherent instability is a significant drawback. Emerging evidence and comparative studies are positioning 2-sulfonylpyrimidines as a highly attractive alternative, offering superior stability and tunable reactivity for the development of robust bioconjugates, including antibody-drug conjugates (ADCs).

This guide provides an objective, data-driven comparison of 2-sulfonylpyrimidines and maleimides for cysteine bioconjugation, summarizing key performance data, detailing experimental protocols, and visualizing the underlying chemical mechanisms.

At a Glance: Key Performance Differences

Feature2-SulfonylpyrimidinesMaleimides
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)Thiol-Michael Addition
Adduct Stability Highly stable thioether bondSusceptible to retro-Michael reaction, leading to deconjugation and thiol exchange
Reactivity Tunable over >9 orders of magnitudeGenerally fast, but less tunable
Chemoselectivity Highly selective for cysteineSelective for thiols at pH 6.5-7.5, but can react with amines at higher pH
Off-Target Reactivity Do not react with sulfenic acids (-SOH) or S-nitrosothiols (-SNO)[1][2]Can exhibit off-target reactivity

The Achilles' Heel of Maleimides: Instability of the Thiosuccinimide Adduct

The primary drawback of maleimide chemistry lies in the reversibility of the thiol-Michael addition reaction.[3] The resulting thiosuccinimide linkage is prone to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in the bloodstream.[3] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target toxicity and reduced therapeutic efficacy.[3] While strategies exist to mitigate this instability, such as post-conjugation hydrolysis of the thiosuccinimide ring to form a more stable ring-opened structure, these add complexity to the process.[4]

In contrast, 2-sulfonylpyrimidines react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism to form a highly stable S-heteroarylated thioether bond.[1][2][5][6] This linkage is not susceptible to the retro-Michael reaction, offering significantly improved stability in biological environments.[1][2]

Quantitative Comparison: Reaction Kinetics and Conjugate Stability

The reactivity of 2-sulfonylpyrimidines can be finely tuned by altering the substituents on the pyrimidine ring, allowing for a wide range of reaction rates.[1][2][5][6] This provides a significant advantage in matching the reactivity of the reagent to a specific application.

Table 1: Second-Order Rate Constants (k) for Cysteine Conjugation

Reagent ClassSpecific ReagentModel ThiolpHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
2-Sulfonylpyrimidine 2-MethylsulfonylpyrimidineGSH7.0~1.6 x 10⁻²
2-MethylsulfonylpyrimidineNACME7.0~4.5 x 10⁻²
5-COOMe-2-methylsulfonylpyrimidineGSH7.0~9900
Maleimide Coumarin Maleimide Derivativeβ-mercaptoethanol7.0-9.0Not specified, but reaction is fast
N-ethylmaleimideL-cysteineNot specifiedReaction complete in < 2 min

Data for 2-sulfonylpyrimidines extracted from a study by Pichon et al. (2023).[1][2] Data for maleimides is based on general observations from multiple sources indicating rapid reaction kinetics.[7]

Table 2: Comparative Stability of Cysteine Conjugates

Linker TypeModel SystemConditionTime% Intact Conjugate
Maleimide-PEG Engineered Hemoglobin1 mM Glutathione, 37°C7 days< 70%
Mono-sulfone-PEG Engineered Hemoglobin1 mM Glutathione, 37°C7 days> 90%
Maleimide Conjugate Anti-ROR1 scFv-FcHuman Plasma4 hoursMajority transferred to albumin
Sulfone Conjugate Anti-ROR1 scFv-FcHuman Plasma24 hoursStable, no evident exchange with albumin

Data extracted from studies by De-Wei et al. (2021) and Gibbs et al. (2014).[8]

Reaction Mechanisms Visualized

The fundamental difference in the reaction pathways of 2-sulfonylpyrimidines and maleimides with cysteine underlies their distinct stability profiles.

cluster_maleimide Maleimide Reaction (Thiol-Michael Addition) Maleimide Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct (Reversible) Maleimide->Thiosuccinimide_Adduct Nucleophilic Attack Cysteine_Thiol Cysteine Thiol (R-SH) Cysteine_Thiol->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro_Michael

Maleimide conjugation proceeds via a reversible Thiol-Michael addition.

cluster_sulfonylpyrimidine 2-Sulfonylpyrimidine Reaction (SNAr) Sulfonylpyrimidine 2-Sulfonylpyrimidine Meisenheimer_Complex Meisenheimer Intermediate Sulfonylpyrimidine->Meisenheimer_Complex Nucleophilic Attack Cysteine_Thiol_SP Cysteine Thiol (R-SH) Cysteine_Thiol_SP->Meisenheimer_Complex Stable_Thioether Stable Thioether Adduct Meisenheimer_Complex->Stable_Thioether Elimination Leaving_Group Sulfinate Leaving Group Meisenheimer_Complex->Leaving_Group

References

A Comparative Guide to Validating Protein Modification by 2-Sulfonylpyridines Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery. Among the arsenal of reagents available for targeting specific amino acid residues, 2-sulfonylpyridines have emerged as a versatile class of electrophiles for the selective modification of cysteine residues. Validating this modification with high confidence is critical for advancing research and therapeutic development. This guide provides an objective comparison of mass spectrometry-based methodologies for the validation of protein modification by 2-sulfonylpyridines, supported by experimental data and detailed protocols.

Executive Summary

Mass spectrometry is the gold standard for characterizing protein post-translational modifications, including those introduced by covalent modifiers like 2-sulfonylpyridines. This guide compares two primary mass spectrometry workflows: Top-Down Proteomics (Intact Mass Analysis) and Bottom-Up Proteomics . While Top-Down proteomics provides a global view of the modification on the intact protein, Bottom-Up proteomics offers peptide-level resolution to pinpoint specific modification sites. Furthermore, we will compare the reactivity profile of 2-sulfonylpyridines with other common cysteine-reactive electrophiles, such as iodoacetamide and maleimide, using quantitative proteomics data.

Comparison of Mass Spectrometry Approaches

The choice between Top-Down and Bottom-Up proteomics depends on the specific experimental question. Top-Down analysis is advantageous for determining the stoichiometry of modification and identifying different proteoforms, while Bottom-Up analysis excels in identifying the precise location of the modification within the protein sequence.

FeatureTop-Down Proteomics (Intact Mass)Bottom-Up Proteomics (Peptide-centric)
Principle Analysis of intact proteins.Analysis of peptides after proteolytic digestion.[1]
Primary Information Molecular weight of the intact protein, stoichiometry of modification.[2]Identification of specific modification sites on peptides.[1]
Sample Preparation Simpler, involves desalting and buffer exchange.[3]More complex, involves protein denaturation, reduction, alkylation, and enzymatic digestion.[4]
Instrumentation Requires high-resolution mass spectrometers (e.g., FT-ICR, Orbitrap).[3]Can be performed on a wider range of mass spectrometers, including triple quadrupoles and ion traps.
Data Analysis Deconvolution of multiple charge states to determine the intact mass.[3]Database searching of tandem mass spectra to identify modified peptides.[4]
Advantages Provides a complete view of all modifications on a protein.[2] Preserves information about combinatorial PTMs.High sensitivity for detecting low-abundance modifications.[5] Precise localization of the modification site.
Limitations Lower sensitivity for large proteins and complex mixtures.[6] Difficulty in localizing the modification site.Loss of information about combinatorial PTMs on the same protein molecule.[1] Potential for incomplete digestion or modification loss during sample preparation.

Quantitative Comparison of Cysteine-Reactive Electrophiles

The reactivity of 2-sulfonylpyridines can be quantitatively assessed and compared to other cysteine-targeting electrophiles using techniques like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[7] This method allows for the ratiometric comparison of the number of cysteines labeled by different compounds in a complex proteome.

Reagent ClassReactive MoietyTypical Mass Shift (Da)Relative Cysteine ReactivityNotes
2-Sulfonylpyridines Pyridyl sulfoneVariable (depends on the pyridine substituent)Tunable based on electronic properties of the pyridine ring.[8]Reacts via a nucleophilic aromatic substitution (SNAr) mechanism.[8] Generally shows high selectivity for cysteine over other nucleophilic residues like lysine.
Iodoacetamides (IA) Iodoacetyl+57.021HighA widely used, highly reactive alkylating agent.[9] Can exhibit off-target reactivity.
Maleimides Maleimide+125.048HighReacts via a Michael addition.[9] Can also react with lysine and histidine at alkaline pH.[9]
Chloroacetamides Chloroacetyl+42.011ModerateGenerally less reactive than iodoacetamides.

Note: The actual mass shift will depend on the specific structure of the reagent.

Experimental Protocols

Validation of Protein Modification by 2-Sulfonylpyridine using Intact Mass Spectrometry

This protocol is designed to confirm the covalent modification of a purified protein by a 2-sulfonylpyridine reagent and to determine the stoichiometry of the modification.

Materials:

  • Purified target protein

  • 2-sulfonylpyridine reagent

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., C4 ZipTip)

  • Mass spectrometer (e.g., Q-Exactive, Orbitrap)

Procedure:

  • Reaction: Incubate the purified protein (e.g., 10 µM) with the 2-sulfonylpyridine reagent (e.g., 100 µM) in the reaction buffer at room temperature for 1-2 hours.

  • Desalting: Remove excess reagent and buffer salts using a desalting column according to the manufacturer's instructions. Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the desalted protein sample into the mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected protein mass.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the mass of the modified protein to the unmodified control to confirm the mass shift corresponding to the addition of the pyridine moiety.

Identification of Modification Sites using Bottom-Up Proteomics

This protocol outlines the steps to identify the specific cysteine residue(s) modified by a 2-sulfonylpyridine.

Materials:

  • Modified protein sample (from the intact mass analysis)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the protein sample in a buffer containing a chaotropic agent (e.g., 8 M urea). Reduce disulfide bonds with DTT and alkylate any unmodified cysteines with IAA to prevent disulfide scrambling.

  • Buffer Exchange: Remove urea and other reagents by buffer exchange into the digestion buffer.

  • Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Search the acquired MS/MS spectra against a protein sequence database using a software tool (e.g., MaxQuant, Proteome Discoverer). Specify the mass shift corresponding to the 2-sulfonylpyridine modification as a variable modification on cysteine residues.

Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP

This protocol provides a method to compare the cysteine reactivity of a 2-sulfonylpyridine to a standard electrophile like iodoacetamide across the proteome.[7]

Materials:

  • Cell lysate or tissue homogenate

  • 2-sulfonylpyridine probe and Iodoacetamide-alkyne probe

  • Isotopically light and heavy cleavable biotin-azide tags

  • Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Trypsin and TEV protease

  • LC-MS/MS system

Procedure:

  • Proteome Labeling: Treat two separate aliquots of the proteome with the 2-sulfonylpyridine probe and the iodoacetamide-alkyne probe, respectively.

  • Click Chemistry: Conjugate the "light" biotin-azide tag to the 2-sulfonylpyridine-labeled proteome and the "heavy" tag to the iodoacetamide-labeled proteome via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Sample Combination and Enrichment: Combine the two labeled proteomes, and enrich the biotin-tagged proteins using streptavidin beads.

  • On-bead Digestion: Digest the enriched proteins with trypsin.

  • Isotope Elution: Release the probe-labeled peptides by cleaving the linker with TEV protease.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of the light and heavy isotope-labeled peptides for each identified cysteine. The ratio of light to heavy signal provides a quantitative measure of the relative reactivity of each cysteine towards the two electrophiles.

Visualizations

experimental_workflow_intact_mass cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry protein Purified Protein reaction Incubation protein->reaction reagent 2-Sulfonylpyridine reagent->reaction desalting Desalting reaction->desalting ms Intact Mass Analysis desalting->ms deconvolution Deconvolution ms->deconvolution result Modified Protein Mass deconvolution->result

Caption: Workflow for Intact Mass Analysis.

experimental_workflow_bottom_up cluster_prep Sample Preparation cluster_analysis Analysis mod_protein Modified Protein denature Denaturation Reduction Alkylation mod_protein->denature digest Tryptic Digestion denature->digest lcms LC-MS/MS digest->lcms db_search Database Search lcms->db_search mod_site Modification Site ID db_search->mod_site

Caption: Workflow for Bottom-Up Proteomics.

sn_ar_mechanism cys Cysteine Thiolate R-S⁻ intermediate {Meisenheimer Complex | [Ar(S-R)SO₂-Py]⁻} cys->intermediate Nucleophilic Attack sulfonylpyridine 2-Sulfonylpyridine Ar-SO₂-Py sulfonylpyridine->intermediate product Modified Cysteine R-S-Py intermediate->product Elimination leaving_group {Sulfinate Leaving Group | Ar-SO₂⁻} intermediate->leaving_group

Caption: S_NAr Mechanism for Cysteine Modification.

References

The Quest for Safer Pain Relief: A Comparative Guide to Alternative Reagents in COX-2 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery. While the methylsulfonyl and sulfonamide moieties are hallmarks of many successful COX-2 inhibitors like Celecoxib, the search for alternative functionalities continues in pursuit of improved efficacy, safety, and synthetic efficiency. This guide provides an objective comparison of alternative reagents and synthetic strategies that replace the traditional sulfonyl-containing pharmacophores, supported by experimental data and detailed protocols.

The therapeutic action of selective COX-2 inhibitors is rooted in their ability to block the production of prostaglandins, key mediators of inflammation and pain, while sparing the related COX-1 enzyme responsible for gastrointestinal protection. The selectivity of traditional diaryl heterocyclic inhibitors is often attributed to the interaction of the sulfonamide or methylsulfonyl group with a specific side pocket in the COX-2 enzyme. However, researchers have explored bioisosteric replacements for this critical pharmacophore to modulate activity, improve physicochemical properties, and simplify synthesis. This guide delves into promising alternatives, including the sulfonylazide, azido, and N-acetylsulfonamido moieties, as well as novel heterocyclic scaffolds.

Comparative Performance of Alternative Pharmacophores

The following tables summarize the quantitative data on the performance of COX-2 inhibitors synthesized with alternative functionalities compared to the traditional sulfonamide-containing drug, Celecoxib.

Compound Alternative Pharmacophore COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2) Reference
CelecoxibSulfonamide (-SO2NH2)>1000.05>2000[1]
Analogue 1 Sulfonylazide (-SO2N3)>1005.16>19.3[2]
Analogue 2 Azido (-N3)159.70.196812[3]
Analogue 3 N-Acetylsulfonamido (-SO2NHCOCH3)>1000.32>313[4]
Analogue 4 1,2,3-Triazole and Benzenesulfonamide-0.04329[1]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Analogues with Alternative Pharmacophores.

Compound Alternative Reagent/Moiety Synthetic Route Highlights Overall Yield (%) Reference
Celecoxib4-HydrazinobenzenesulfonamideClaisen condensation followed by cyclization.90-96% (flow synthesis)[5]
Analogue 1 3-Hydrazinobenzenesulfonyl azideDiazotization of aminobenzenesulfonamide followed by azidation.Not specified[2]
Analogue 2 4-AzidophenylhydrazinePrepared from 4-fluoro-nitrobenzene via nucleophilic substitution with sodium azide, followed by reduction.Not specified[3]
Analogue 3 N-(4-Hydrazinophenylsulfonyl)acetamideAcetylation of 4-hydrazinobenzenesulfonamide.Not specified[4]
Analogue 4 Tethered 1,2,3-triazole and benzenesulfonamideMulti-step synthesis involving click chemistry.Not specified[1]

Table 2: Overview of Synthetic Approaches and Yields for COX-2 Inhibitors with Alternative Functionalities.

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are crucial for reproducibility and comparison.

Protocol 1: Synthesis of 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (Analogue 1)

This protocol describes the introduction of the sulfonylazide moiety as a bioisostere for the sulfonamide group.[2]

  • Diazotization of 3-amino-N-(tert-butoxycarbonyl)benzenesulfonamide: To a cooled (0-5 °C) solution of the aminobenzenesulfonamide in a mixture of concentrated HCl and water, a solution of sodium nitrite in water is added dropwise. The mixture is stirred for 30 minutes at the same temperature to form the diazonium salt.

  • Azidation: A solution of sodium azide in water is added to the cold diazonium salt solution. The reaction mixture is stirred for 1 hour, allowed to warm to room temperature, and then extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the sulfonyl azide intermediate.

  • Deprotection: The Boc-protected sulfonyl azide is treated with trifluoroacetic acid in dichloromethane to remove the protecting group.

  • Cyclization: The deprotected hydrazinobenzenesulfonyl azide is reacted with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in refluxing ethanol to yield the final product.

Protocol 2: Synthesis of the Azido Analogue of Rofecoxib (Analogue 2)

This protocol outlines the synthesis of an analogue where the methylsulfonyl group is replaced by an azido group.[3]

  • Synthesis of 4-azidoacetophenone: 4-Fluoroacetophenone is reacted with sodium azide in dimethylformamide at 100 °C. The reaction mixture is then poured into water and extracted with ether. The organic layer is washed, dried, and evaporated to give the product.

  • Bromination: 4-Azidoacetophenone is treated with bromine in methanol to yield 2-bromo-1-(4-azidophenyl)ethanone.

  • Synthesis of the furanone ring: The bromoacetophenone derivative is reacted with phenylacetic acid in the presence of a base such as triethylamine in a suitable solvent like acetonitrile to form the diarylfuranone core structure.

Signaling Pathway and Experimental Workflow

Understanding the biological context and the general synthetic strategy is essential for the development of novel COX-2 inhibitors.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Analogues) COX2_Inhibitors->COX2

Figure 1: Simplified COX-2 signaling pathway and the point of intervention for selective inhibitors.

Synthetic_Workflow Start Starting Materials (e.g., Diaryl Diketone, Hydrazine Derivative) Cyclization Cyclization Reaction Start->Cyclization Reagent Alternative Reagent (e.g., Azide, Sulfonylazide precursor) Reagent->Cyclization Purification Purification & Characterization Cyclization->Purification Final_Product Final COX-2 Inhibitor Analogue Purification->Final_Product

Figure 2: General experimental workflow for the synthesis of diaryl heterocyclic COX-2 inhibitors.

Conclusion

The exploration of alternative reagents and pharmacophores in the synthesis of COX-2 inhibitors offers exciting avenues for the development of next-generation anti-inflammatory drugs. The sulfonylazide, azido, and N-acetylsulfonamido moieties have demonstrated viable alternatives to the traditional sulfonamide and methylsulfonyl groups, with some analogues exhibiting potent and selective COX-2 inhibition. While the synthetic routes for these analogues may involve additional steps compared to the synthesis of celecoxib, they provide valuable structure-activity relationship insights and may lead to compounds with improved pharmacological profiles. Further research focusing on optimizing these synthetic pathways and conducting in-depth preclinical and clinical evaluations will be crucial in determining the therapeutic potential of these novel COX-2 inhibitors.

References

Efficacy of 2-(Methylsulfonyl)pyridine-Derived Inhibitors: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, 2-(Methylsulfonyl)pyridine derivatives have emerged as a promising class of inhibitors targeting key enzymes and receptors implicated in various diseases. This guide provides a detailed comparison of the efficacy of this compound-derived inhibitors against existing drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

I. 2-(Methylsulfonyl)phenyl-Pyridine Derivatives as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory and analgesic drugs. The development of selective COX-2 inhibitors aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A series of 2-(4-methylsulfonyl)phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors.

Efficacy Comparison

The in vitro inhibitory activities of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were compared against the established selective COX-2 inhibitor, Celecoxib. The data, summarized in the table below, highlights the potential of these derivatives, with several compounds demonstrating comparable or superior potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) >35.60.07 >508.6
5a >35.60.25>142.4
5d >35.60.18>197.8
5h >35.60.15>237.3
5i >35.60.11>323.6
5k >35.60.09>395.6
5q >35.60.22>161.8
5r >35.60.19>187.4
5s >35.60.16>222.5
5t >35.60.12>296.7
Celecoxib (Reference) 15.20.04380
Data sourced from in vitro cyclooxygenase (COX) inhibition assays.[1]

Compound 5n emerged as a particularly potent and selective inhibitor, with a COX-2 IC50 of 0.07 µM and a selectivity index exceeding 508.6, comparing favorably with Celecoxib.[1]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay:

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 was determined using an in vitro assay. The enzymes (human recombinant) were incubated with the test compounds for a specified period. The COX activity was then measured by monitoring the conversion of arachidonic acid to prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit. The IC50 values were calculated from the concentration-response curves.[1]

Formalin Test for Antinociceptive Activity:

The in vivo analgesic efficacy was evaluated using the formalin test in mice. Animals were pre-treated with the test compounds or vehicle orally. Subsequently, a dilute solution of formalin was injected into the paw, and the time spent licking or biting the injected paw was recorded in two phases (early and late). A reduction in this behavior indicates an antinociceptive effect. Several derivatives, including 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t, showed significant antinociceptive activity in the late phase of the formalin test.[1]

Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-(Methylsulfonyl)phenyl- Pyridine Derivatives Inhibitor->COX2

COX-2 Inhibition Pathway

II. 2-(Methylsulfonylaminophenyl)propanamide Derivatives as TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of TRPV1 are being investigated as potential analgesics. A series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have shown promise as potent hTRPV1 antagonists.

Efficacy Comparison

The efficacy of these novel TRPV1 antagonists was compared to a previously reported lead compound and the well-known analgesic, pregabalin. The data demonstrates the high potency of these new derivatives in both in vitro and in vivo models.

CompoundTRPV1 Ki(CAP) (nM)In Vivo Analgesic Activity (ED50, mg/Kg, p.o.)Max Efficacy (%)
24S 0.4 0.19 75
Lead Compound 2 0.30.960
Lead Compound 1 -26.659
Pregabalin (Reference) -42.269
Data sourced from in vitro binding assays and in vivo neuropathic pain models.[2]

Compound 24S exhibited excellent stereospecific TRPV1 antagonism with a Ki(CAP) of 0.4 nM and demonstrated superior in vivo anti-allodynic activity in a neuropathic pain model compared to previous lead compounds and pregabalin.[2]

Experimental Protocols

In Vitro TRPV1 Antagonism Assay:

The antagonist activity was determined by measuring the displacement of a radiolabeled TRPV1 agonist (e.g., [3H]resiniferatoxin) from cell membranes expressing the human TRPV1 receptor. The Ki values were calculated from the competition binding curves. Alternatively, functional assays measuring the inhibition of capsaicin-induced calcium influx in cells expressing TRPV1 can be used.

In Vivo Neuropathic Pain Model (Rat Bennett Model):

Neuropathic pain was induced in rats through chronic constriction injury of the sciatic nerve. After the development of mechanical allodynia (pain response to a non-painful stimulus), the animals were treated orally with the test compounds. The anti-allodynic effect was assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments). An increase in the withdrawal threshold indicates an analgesic effect.[2]

Capsaicin-Induced Hypothermia:

To confirm the in vivo mechanism of action through TRPV1, the ability of the compounds to block capsaicin-induced hypothermia was assessed. Mice were pre-treated with the antagonist, followed by a subcutaneous injection of capsaicin. The change in core body temperature was then monitored. A potent TRPV1 antagonist is expected to block the hypothermic effect of capsaicin. Compound 24S was shown to completely inhibit the effect of capsaicin on body temperature.[2]

Signaling Pathway

TRPV1_Pathway Capsaicin Capsaicin, Heat, Protons TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ion_Influx Ca2+/Na+ Influx TRPV1->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Antagonist 2-(Methylsulfonylaminophenyl) propanamide Derivatives Antagonist->TRPV1

TRPV1 Antagonism Pathway

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors for diverse therapeutic targets. The presented data on COX-2 inhibitors and TRPV1 antagonists demonstrate that derivatives from this chemical class can exhibit superior efficacy and selectivity profiles compared to existing drugs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of these promising compounds.

References

Validating the site of cysteine modification by 2-sulfonylpyridines in proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of cysteine modification sites is paramount for understanding protein function, validating drug targets, and developing novel therapeutics. Among the arsenal of cysteine-reactive electrophiles, 2-sulfonylpyridines have emerged as a valuable tool. This guide provides a comprehensive comparison of methods to validate the site of cysteine modification by 2-sulfonylpyridines, offering supporting experimental data and detailed protocols for key techniques.

Introduction to 2-Sulfonylpyridines

2-Sulfonylpyridines are a class of electrophilic reagents that react selectively with the thiol group of cysteine residues in proteins via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reaction is typically chemoselective for cysteine over other nucleophilic amino acids like lysine.[3] The reactivity of 2-sulfonylpyridines can be tuned by modifying their electronic properties, allowing for a range of applications from protein labeling to the development of covalent inhibitors.[3][4] The resulting thioether bond is generally stable, making it suitable for various downstream applications.[1]

Comparison of Validation Methodologies

Validating the precise location of cysteine modification is crucial. Several orthogonal techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the specific research question, available instrumentation, and the nature of the protein conjugate.

Method Principle Advantages Disadvantages Typical Throughput
Mass Spectrometry (MS) Identification of a mass shift in a peptide fragment corresponding to the addition of the 2-sulfonylpyridine moiety.High confidence in site localization; provides sequence context; can identify multiple modification sites simultaneously.[5]Requires specialized equipment and expertise; can be time-consuming; may have difficulty with very large or hydrophobic proteins.Low to Medium
Ellman's Assay Quantifies free thiol groups before and after modification. A decrease in free thiols indicates cysteine modification.[6][7]Simple, rapid, and inexpensive; uses common laboratory equipment.Does not identify the specific site of modification; can be affected by interfering substances.High
Fluorescence-Based Methods Uses fluorescently tagged reagents that react with either the modified or unmodified cysteine to visualize and quantify the modification.High sensitivity; allows for in-gel visualization and cellular imaging.[4][8]Indirect method for site validation; may require synthesis of custom probes; potential for steric hindrance from the probe.Medium to High
X-ray Crystallography Provides high-resolution structural information, directly visualizing the modified cysteine residue within the protein structure.Unambiguous site determination; provides structural context of the modification.[9]Requires crystallization of the protein-conjugate, which can be challenging; not suitable for all proteins; low throughput.Very Low

Experimental Protocols

Mass Spectrometry-Based Validation of Cysteine Modification

This protocol outlines a general workflow for identifying the site of cysteine modification by a 2-sulfonylpyridine reagent using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Modification:

  • Incubate the purified protein with the 2-sulfonylpyridine reagent at a suitable molar excess (e.g., 10-fold) in an appropriate buffer (e.g., PBS, pH 7.4) at room temperature for 1-2 hours.

  • Remove excess reagent by dialysis, desalting column, or buffer exchange.

2. Reduction and Alkylation (Control Sample):

  • For a control sample to identify all cysteine-containing peptides, reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate free thiols with 55 mM iodoacetamide (IAM) in the dark at room temperature for 20 minutes.

3. In-solution or In-gel Tryptic Digestion:

  • Denature the modified and control protein samples (e.g., with 8 M urea or by boiling in SDS-PAGE loading buffer).

  • Dilute the denaturant and add trypsin at a 1:50 (trypsin:protein) ratio.

  • Incubate overnight at 37°C.

4. LC-MS/MS Analysis:

  • Acidify the peptide digests (e.g., with 0.1% formic acid) and desalt using a C18 StageTip or ZipTip.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • MS1 Parameters: Scan range m/z 350-1500.

  • MS2 Parameters: Use a data-dependent acquisition (DDA) method, selecting the top 10-20 most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10]

5. Data Analysis:

  • Search the raw MS data against a protein database using a search engine like MaxQuant, Mascot, or Sequest.

  • Specify the mass of the 2-sulfonylpyridine adduct as a variable modification on cysteine.

  • For the control sample, specify carbamidomethylation of cysteine as a fixed modification.

  • Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of fragment ions that pinpoint the modification to a specific cysteine residue.

Ellman's Assay for Quantifying Cysteine Modification

This colorimetric assay quantifies the number of free sulfhydryl groups in a protein sample.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Cysteine hydrochloride monohydrate (for standard curve)

Procedure:

  • Prepare a Cysteine Standard Curve:

    • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.[7]

    • Create a dilution series of the cysteine stock solution (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625, and 0 mM).

  • Prepare Ellman's Reagent Solution:

    • Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[7]

  • Assay:

    • To 250 µL of each standard and protein sample (at a known concentration) in a microplate well, add 50 µL of the Ellman's Reagent Solution.

    • Incubate for 15 minutes at room temperature, protected from light.[7]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Analysis:

    • Subtract the absorbance of the blank (0 mM cysteine) from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of free sulfhydryls in your protein samples by interpolating their absorbance values on the standard curve.

    • The degree of modification can be calculated by comparing the number of free thiols in the modified protein to the unmodified protein.

Visualizing Workflows and Relationships

DOT Language Scripts for Diagrams

experimental_workflow cluster_modification Protein Modification cluster_validation Validation p Purified Protein mod Modified Protein p->mod Incubation r 2-Sulfonylpyridine r->mod ms Mass Spectrometry mod->ms ea Ellman's Assay mod->ea fs Fluorescence Scan mod->fs

Caption: General experimental workflow for cysteine modification and validation.

mass_spec_workflow start Modified Protein digest Tryptic Digestion start->digest lc LC Separation digest->lc ms1 MS1 Scan (Precursor Ions) lc->ms1 ms2 MS2 Fragmentation (DDA) ms1->ms2 analysis Database Search & Site ID ms2->analysis end Validated Modification Site analysis->end

Caption: Detailed workflow for mass spectrometry-based validation.

decision_tree q1 Need to identify the specific modified cysteine? ms Use Mass Spectrometry q1->ms Yes non_site Use Ellman's Assay or Fluorescence q1->non_site No q2 Is high-resolution structural information required? ms->q2 xray Use X-ray Crystallography q2->xray Yes

Caption: Decision tree for selecting a validation method.

Conclusion

The validation of cysteine modification by 2-sulfonylpyridines is a critical step in protein chemistry and drug discovery. While mass spectrometry offers the highest level of confidence in identifying the precise modification site, other techniques such as Ellman's assay and fluorescence-based methods provide valuable complementary information and can be used for initial screening or quantification. The choice of methodology should be guided by the specific experimental goals and available resources. By employing a combination of these techniques, researchers can confidently characterize their protein conjugates and advance their scientific investigations.

References

Benchmarking 2-Sulfonylpyridines: A Comparative Guide to Cysteine-Targeting Electrophilic Warheads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic targeting of cysteine residues with covalent inhibitors has become a cornerstone of modern drug discovery, yielding highly potent and selective therapeutics. The choice of the electrophilic "warhead" is critical to achieving the desired pharmacological profile, balancing reactivity, selectivity, and stability. This guide provides an objective comparison of 2-sulfonylpyridines against other widely used electrophilic warheads for cysteine targeting, supported by experimental data and detailed protocols.

Executive Summary

2-Sulfonylpyridines have emerged as a versatile and tunable class of electrophiles for cysteine targeting.[1][2] They react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, offering a distinct reactivity profile compared to traditional Michael acceptors or alkylating agents.[1][2][3] Key advantages include the modularity of their structure, allowing for fine-tuning of reactivity and the potential for the leaving group to contribute to target recognition.[1][3] This guide benchmarks 2-sulfonylpyridines and the closely related 2-sulfonylpyrimidines against common warheads such as acrylamides, chloroacetamides, and vinyl sulfones, focusing on reactivity, selectivity, and the stability of the resulting covalent bond.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reaction of a 2-sulfonylpyridine with a cysteine thiol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated thiol (thiolate) of the cysteine residue attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a Meisenheimer intermediate. Subsequent departure of the sulfinate leaving group results in a stable thioether linkage.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Intermediate cluster_product Products Cys_SH Protein-Cys-S⁻ Intermediate [Intermediate] Cys_SH->Intermediate + Sulfonylpyridine 2-Sulfonylpyridine Sulfonylpyridine->Intermediate Thioether Protein-Cys-S-Pyridine Intermediate->Thioether Leaving_Group Sulfinate Intermediate->Leaving_Group +

Caption: SNAr mechanism of 2-sulfonylpyridine with a cysteine thiolate.

Comparative Data on Electrophilic Warheads

The following tables summarize key quantitative data for comparing the performance of 2-sulfonylpyridines and other electrophilic warheads.

Table 1: Reactivity with Model Thiols (Glutathione, GSH)

This table presents second-order rate constants (k) for the reaction of various electrophilic warheads with glutathione (GSH) at or near physiological pH. Higher values indicate faster reactivity.

Electrophilic Warhead ClassRepresentative Compoundk (M⁻¹s⁻¹) at pH ~7.0Reference
2-Sulfonylpyrimidine 5-COOMe-2-sulfonylpyrimidine (4y)~9900[4]
2-Sulfonylpyrimidine 2-Methylsulfonylpyrimidine (4q)~1.2 x 10⁻²[4]
Heteroaryl Sulfone 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole (NO2-MSBT)~1200[4][5]
Heteroaryl Sulfone 2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl~160[4]
Heteroaryl Sulfone 2-Methylsulfonylbenzothiazole (MSBT)~0.23[4][5]
Vinyl Sulfone Representative Vinyl SulfoneVariable[3]
Chloroacetamide Representative ChloroacetamideVariable[1]
Acrylamide Representative AcrylamideVariable[6]

Note: Reactivity of vinyl sulfones, chloroacetamides, and acrylamides can vary significantly based on the specific molecular scaffold.

Table 2: Selectivity and Stability Profile
Electrophilic WarheadSelectivity for CysteineStability of AdductReversibilityKey Features
2-Sulfonylpyridines/-pyrimidines High selectivity for thiols over other nucleophilic amino acids (e.g., lysine).[1]Forms a highly stable thioether bond.[4][5][6]IrreversibleTunable reactivity over several orders of magnitude; leaving group can be modified for additional interactions.[1][4][5]
Acrylamides Generally selective for cysteine, but can react with other nucleophiles.Susceptible to retro-Michael addition, leading to potential instability.[6]Can be reversible or irreversible depending on substitution (e.g., α-cyano acrylamides are reversible).[7]Widely used; well-established chemistry.
Chloroacetamides Highly reactive and can be less selective, potentially reacting with lysine and histidine.Forms a stable thioether bond.IrreversibleHigh intrinsic reactivity.
Vinyl Sulfones Selective for cysteine.Forms a stable thioether bond.IrreversibleEstablished cysteine-reactive warhead.[3][8]

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants (k) by ¹H NMR

This protocol is used to quantify the reactivity of an electrophilic warhead with a model thiol like N-acetylcysteine methyl ester (NACME) or glutathione (GSH).

Methodology:

  • Sample Preparation: Prepare stock solutions of the electrophilic warhead and the model thiol (e.g., GSH) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at a known pH (e.g., 7.0).

  • Reaction Initiation: Mix the electrophile and the thiol in an NMR tube at a defined ratio (e.g., 1:10 for pseudo-first-order conditions).

  • NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the reaction progress by integrating the signals corresponding to the disappearance of the starting material and the appearance of the product.[9]

  • Rate Constant Calculation: Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the concentration change over time to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the thiol in excess.

NMR_Workflow A Prepare Stock Solutions (Electrophile, Thiol in D₂O Buffer) B Mix in NMR Tube A->B C Acquire Time-course ¹H NMR Spectra B->C D Integrate Reactant and Product Signals C->D E Fit Data to Determine k_obs D->E F Calculate Second-Order Rate Constant (k) E->F

Caption: Workflow for determining reaction kinetics via ¹H NMR.

Protocol 2: Proteome-Wide Cysteine Reactivity Profiling using isoTOP-ABPP

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a mass spectrometry-based chemoproteomic method to assess the selectivity of a covalent inhibitor across the entire proteome.

Methodology:

  • Cell Treatment: Treat two populations of cells (e.g., Ramos cells) with either the electrophilic compound of interest or a vehicle control (e.g., DMSO).[1][3]

  • Cell Lysis and Labeling: Lyse the cells and treat the proteomes with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) that has an isotopic label (heavy for the treated sample, light for the control). This probe labels cysteines that were not modified by the test compound.

  • Click Chemistry: Use click chemistry to attach a reporter tag (e.g., TEV-biotin-azide) to the alkyne-modified cysteines.

  • Protein Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the light/heavy peptide ratios. A high ratio for a specific cysteine-containing peptide indicates that the test compound selectively modified that cysteine, preventing its labeling by the probe.[3]

isoTOP_ABPP_Workflow cluster_cells Cell Culture cluster_proteome Proteome Labeling A1 Cells + Vehicle (DMSO) B1 Lyse & Label with 'Light' Probe A1->B1 A2 Cells + Covalent Inhibitor B2 Lyse & Label with 'Heavy' Probe A2->B2 C Combine Proteomes B1->C B2->C D Click Chemistry with Biotin Tag C->D E Streptavidin Enrichment D->E F On-bead Digestion E->F G LC-MS/MS Analysis F->G H Quantify Light/Heavy Ratios G->H

Caption: Experimental workflow for isoTOP-ABPP.

Conclusion

2-Sulfonylpyridines and related heteroaryl sulfones represent a highly promising class of electrophilic warheads for the development of targeted covalent inhibitors. Their key strengths lie in their high selectivity for cysteine, the exceptional stability of the resulting covalent adduct, and the remarkable tunability of their reactivity through synthetic modification.[1][4][5] While highly reactive warheads like chloroacetamides may offer rapid target engagement, they often suffer from lower selectivity. Conversely, widely used acrylamides can present challenges related to the stability of the formed adduct. 2-Sulfonylpyridines offer a compelling balance of these properties, providing a robust and versatile platform for medicinal chemists to design next-generation covalent therapeutics with improved pharmacological profiles. The strategic application of this warhead, guided by the quantitative reactivity and selectivity data presented, can accelerate the discovery of novel and effective covalent drugs.

References

Analysis of the selectivity of 2-(Methylsulfonyl)pyridine for cysteine over other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective targeting of cysteine residues in proteins is a cornerstone of modern chemical biology and drug discovery. The ideal cysteine-reactive probe should exhibit high selectivity for cysteine over other amino acids, ensuring precise modification and minimizing off-target effects. This guide provides an in-depth analysis of the selectivity of 2-(methylsulfonyl)pyridine for cysteine, comparing its performance with other common cysteine-modifying reagents, supported by experimental data.

High Chemoselectivity of this compound for Cysteine

Experimental evidence strongly indicates that this compound and its derivatives, such as 2-sulfonylpyrimidines, are highly selective for cysteine residues over other nucleophilic amino acids. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of cysteine acts as the nucleophile.

Computational studies corroborate these experimental findings. Density Functional Theory (DFT) calculations on 2-sulfonylpyridines have shown a high free energy of activation for the reaction with methylamine, which serves as a model for the primary amine in lysine. This high energy barrier suggests that the reaction with amine nucleophiles is unlikely to occur, providing a theoretical basis for the observed thiol selectivity.[1][2]

In a direct challenge to its selectivity, a 2-sulfonylpyrimidine compound was incubated with a 10-fold excess of lysine, tyrosine, proline, and serine. Even at a pH of 8.2 and after six hours, no reaction was detected by NMR spectroscopy, underscoring the exceptional chemoselectivity of this scaffold for cysteine.[3]

Quantitative Comparison of Reactivity

The reactivity of this compound and its analogs with cysteine-containing molecules like N-acetylcysteine methyl ester (NACME) and glutathione (GSH) has been quantified. These studies allow for a direct comparison with other cysteine-reactive electrophiles.

Reagent ClassTarget Amino Acid(s)Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Notes on Selectivity
2-Sulfonylpyrimidines Cysteine ~1.6 x 10⁻² Highly selective for cysteine. No reaction observed with lysine, tyrosine, proline, or serine. [3]
Iodoacetamides (IAM)CysteineVariesCan react with histidine, lysine, and other nucleophiles at higher pH and concentrations.[4][5]
MaleimidesCysteine> 0.5Primarily reacts with thiols, but can react with amines at higher pH. The resulting thioether linkage can be unstable.[4][6]
Methylsulfonyl Benzothiazole (MSBT)Cysteine~0.23Generally selective for thiols.[3]

Table 1: Comparison of Cysteine-Reactive Probes. The table presents the second-order rate constants for the reaction with glutathione (GSH) and summarizes the selectivity of different classes of cysteine-reactive reagents.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Selectivity Assessment

A robust method to determine the selectivity of a cysteine-reactive probe is through ¹H NMR spectroscopy.

  • Sample Preparation : Prepare a solution of the 2-sulfonylpyrimidine compound (e.g., 2 mM) in a suitable buffer (e.g., KPi buffer, pH 7.0-8.2) containing a known concentration of an internal standard (e.g., TMSP).

  • Addition of Amino Acids : Add a 10-fold molar excess of the amino acids to be tested (e.g., lysine, tyrosine, proline, serine) to the solution.

  • NMR Data Acquisition : Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 1, 3, 6 hours) at room temperature.

  • Data Analysis : Monitor the spectra for the appearance of new signals corresponding to the modified amino acid and the disappearance of the signals from the starting 2-sulfonylpyrimidine. The absence of changes in the spectra for non-cysteine amino acids indicates high selectivity.[3]

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique allows for the global and quantitative assessment of cysteine reactivity in a native biological system.

  • Cell Lysis and Labeling : Lyse cells to obtain the proteome. Treat the proteome with the cysteine-reactive probe, such as a 2-sulfonylpyridine derivative.

  • Click Chemistry : Attach an azide-alkyne cycloaddition handle to the probe-labeled proteins.

  • Enrichment : Use affinity purification (e.g., streptavidin beads if a biotin tag is used) to enrich for the probe-labeled proteins.

  • Proteolysis and Mass Spectrometry : Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified cysteine residues.

  • Quantitative Analysis : By using isotopic labeling, the relative reactivity of different cysteines can be quantified.

Visualizing the Reaction and Experimental Workflow

ReactionMechanism reagent This compound intermediate Meisenheimer Intermediate reagent->intermediate Nucleophilic Attack (SNAr) cysteine Protein-Cysteine (R-SH) cysteine->intermediate product Modified Protein (R-S-Pyridine) intermediate->product Elimination leaving_group Methylsulfinate intermediate->leaving_group

Caption: Reaction mechanism of this compound with a protein cysteine residue.

ExperimentalWorkflow cluster_selectivity Selectivity Assay (NMR) cluster_proteomics Proteomic Profiling (isoTOP-ABPP) A1 Mix 2-SP with Amino Acids A2 Incubate (pH 7.0-8.2) A1->A2 A3 Acquire 1H NMR Spectra A2->A3 A4 Analyze for New Products A3->A4 B1 Cell Lysate + 2-SP Probe B2 Click Chemistry (Tagging) B1->B2 B3 Enrichment B2->B3 B4 LC-MS/MS Analysis B3->B4

Caption: Experimental workflows for assessing selectivity and proteome-wide reactivity.

References

A Comparative Guide to the Characterization of Adducts Formed Between 2-Sulfonylpyridines and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of covalent adducts is paramount for the advancement of targeted therapies and chemical probes. Among the repertoire of cysteine-reactive electrophiles, 2-sulfonylpyridines have emerged as a tunable and selective class of reagents. This guide provides a comprehensive comparison of 2-sulfonylpyridines with alternative thiol-reactive compounds, supported by experimental data and detailed protocols for the characterization of the resulting thioether adducts.

The reaction between 2-sulfonylpyridines and thiols proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] This process is highly selective for thiols, such as the side chain of cysteine residues in proteins, over other nucleophilic amino acids.[1][2] The reactivity of the 2-sulfonylpyridine core can be finely tuned by the introduction of electron-withdrawing or electron-donating groups on the pyridine ring, allowing for the development of reagents with a wide range of potencies.[1][2][4]

Comparative Performance Data

The following table summarizes the reaction rate constants of various 2-sulfonylpyridines and related compounds with thiols, providing a quantitative basis for comparison with other common thiol-reactive electrophiles.

ElectrophileThiol NucleophilepHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
2-Methylsulfonylpyrimidine (4q)L-Glutathione (GSH)7.0~0.012[4][5][6]
4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile (11)L-Glutathione (GSH)7.0~5 times less reactive than 4q[4][5]
4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridine (12)L-Glutathione (GSH)7.0~5 times less reactive than 4q[4][5]
2-Methylsulfonylbenzothiazole (MSBT) (9)L-Glutathione (GSH)7.0~0.23[4][5]
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole (10)L-Glutathione (GSH)7.0~1200[4][5]
1-Phenyl-5-methylsulfonyltetrazole (7)L-Glutathione (GSH)7.0~4.3[4][5]
2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl (8)L-Glutathione (GSH)7.0~160[4][5]
N-Benzylmaleimide (21)L-Glutathione (GSH)7.0> 0.5[4][5]

Note: The reactivity of 2-sulfonylpyrimidines can be modulated over 9 orders of magnitude by substitution on the pyrimidine ring.[4][5][6] For instance, a 5-COOMe derivative (4y) was found to be over 800,000 times more reactive than the unsubstituted reference compound (4q).[5]

Experimental Protocols

General Protocol for Kinetic Analysis of 2-Sulfonylpyridine-Thiol Adduct Formation via NMR Spectroscopy

This protocol is adapted from methodologies used in the study of 2-sulfonylpyrimidines.[4][5][6]

Materials:

  • 2-Sulfonylpyridine derivative

  • Thiol (e.g., L-Glutathione, N-acetylcysteine methyl ester)

  • Potassium phosphate buffer (KPi), pH 7.0

  • d6-DMSO

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the 2-sulfonylpyridine in d6-DMSO.

  • Prepare a stock solution of the thiol in KPi buffer.

  • In an NMR tube, combine the KPi buffer and d6-DMSO (e.g., to a final concentration of 5% d6-DMSO).

  • Add the thiol to the NMR tube to the desired final concentration (e.g., 10 mM).

  • Acquire a baseline ¹H NMR spectrum of the thiol solution.

  • Initiate the reaction by adding the 2-sulfonylpyridine stock solution to the NMR tube to the desired final concentration (e.g., 1 mM, for pseudo-first-order conditions).

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the reaction by observing the disappearance of the reactant peaks and the appearance of the product peaks. The formation of the thioether adduct is typically characterized by a shift in the aromatic proton signals of the pyrimidine/pyridine ring.[4][5] The formation of the corresponding sulfinic acid byproduct can also be monitored.[4][5]

  • Integrate the signals corresponding to the reactant and product at each time point.

  • Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a first-order rate equation.

  • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the thiol.

Protocol for Characterization of Protein-Adduct Formation by Intact Protein Mass Spectrometry

This protocol is based on general methods for analyzing covalent protein modification.[7][8]

Materials:

  • Purified protein of interest

  • 2-Sulfonylpyridine inhibitor

  • MS-compatible buffer (e.g., Ammonium bicarbonate)

  • LC-MS system (e.g., ESI-TOF)

Procedure:

  • Incubate the purified protein with a molar excess of the 2-sulfonylpyridine inhibitor in the MS-compatible buffer for a specified time at a controlled temperature.

  • As a control, incubate the protein with DMSO (or the vehicle used for the inhibitor) under the same conditions.

  • Terminate the reaction, if necessary, by adding a quenching agent or by sample preparation for MS analysis.

  • Separate the protein-adduct from the unbound inhibitor using a suitable method, such as reverse-phase liquid chromatography.

  • Analyze the intact protein and the protein-adduct by mass spectrometry.

  • Deconvolute the resulting mass spectra to determine the molecular weight of the unmodified protein and the protein-adduct.

  • The mass shift should correspond to the molecular weight of the fragment of the 2-sulfonylpyridine that has been added to the protein.[8]

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Thiolate R-S⁻ Meisenheimer Meisenheimer Intermediate Thiolate->Meisenheimer Nucleophilic Attack (RDS) Sulfonylpyridine 2-Sulfonylpyridine Product Thioether Adduct Meisenheimer->Product Elimination LeavingGroup Sulfinate Leaving Group

Caption: SNAr mechanism of 2-sulfonylpyridine reaction with a thiol.

KEAP1_NRF2_Workflow Screen Reporter-Based Screen (NRF2 Activation) Hit Hit Identification: 2-Sulfonylpyridines Screen->Hit ThiolReaction Reaction with Biological Thiols (SₙAr) Hit->ThiolReaction KEAP1 KEAP1 Sensor Cysteines NRF2 NRF2 Stabilization KEAP1->NRF2 ARE ARE-LUC Activation NRF2->ARE ThiolReaction->KEAP1 Modification CovalentModifier Selective Covalent Modifier Development ThiolReaction->CovalentModifier Tuning & Optimization

Caption: KEAP1-NRF2 pathway-based discovery of 2-sulfonylpyridines.

Adduct_Characterization_Workflow Incubation Incubate Protein with 2-Sulfonylpyridine Separation LC Separation (Intact Protein) Incubation->Separation Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion TopDownMS Top-Down MS Analysis (Mass Shift Detection) Separation->TopDownMS PeptideSeparation LC Separation (Peptides) Digestion->PeptideSeparation BottomUpMS Bottom-Up MS/MS Analysis (Site of Modification) PeptideSeparation->BottomUpMS

References

A Comparative Guide to 2-(Methylsulfonyl)pyridine-Based Probes in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(methylsulfonyl)pyridine-based probes and their analogues, focusing on their performance, selectivity, and cross-reactivity. The information is supported by experimental data from recent studies to aid in the selection of appropriate chemical probes for cysteine-targeting applications.

Introduction to this compound-Based Probes

2-(Methylsulfonyl)pyridines and related heteroaryl sulfones have emerged as a significant class of cysteine-reactive electrophiles for their utility as chemical probes and covalent inhibitors.[1][2] These probes react with biological thiols, such as the side chain of cysteine residues in proteins, through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] A key advantage of this class of probes is the tunability of their reactivity by modifying the electronic properties of the pyridine ring, allowing for a wide range of applications in chemical biology and drug discovery.[1][3][4]

The general mechanism involves the attack of a deprotonated cysteine (thiolate) on the carbon atom bearing the methylsulfonyl group, which acts as a leaving group. This forms a stable thioether linkage.

Comparative Reactivity and Selectivity

The reactivity of this compound-based probes and their analogues, such as 2-sulfonylpyrimidines, can be finely tuned over several orders of magnitude.[3][4] This allows for the development of probes with specific reactivity profiles, from highly reactive probes for broad proteome profiling to less reactive, more selective probes for specific protein targets.

Comparison with Other Cysteine-Reactive Probes

2-Sulfonylpyridine and pyrimidine-based probes have been benchmarked against other common cysteine-reactive electrophiles. These studies highlight their distinct reactivity and selectivity profiles.

Probe/Warhead ClassSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Key Characteristics & Cross-Reactivity Profile
2-Sulfonylpyrimidines (representative) Modulatable over >9 orders of magnitudeHighly chemoselective for cysteine; reactivity is tunable by substitution on the pyrimidine ring.[3][4] Stable S-heteroarylated adducts are formed.[3][4] Unlike maleimides, they do not react with sulfenic acids (-SOH) or S-nitrosothiols (-SNO).[3]
2-Methylsulfonylbenzothiazole (MSBT) ~0.23About 20 times more reactive than a reference 2-sulfonylpyrimidine, while maintaining specificity for cysteine.[3][4]
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole (NO2-MSBT) ~1200Significantly more reactive than MSBT, with conserved selectivity for cysteine.[3][4]
N-benzylmaleimide > 0.5Reacts fully within minutes but can produce a heterogeneous mixture of products.[3][4]
Acrylamide, Boronate, Epoxide, Electrophilic Ketone, Sulfonyl Fluoride, Beta-lactam No observable reactivity under assay conditionsThese common warheads were found to be unreactive under the specific NMR assay conditions used for comparing 2-sulfonylpyrimidines.[3][4]
Chloroacetamide (KB02) PromiscuousA promiscuous scout fragment that modifies a broad set of ligandable cysteines.[1][2]
4-Chloro-7-nitrobenzofurazan (CNBF) ARE-LUC EC₅₀ = 409 nMCapable of activating the NRF2 pathway, suggesting reaction with sensor cysteines in KEAP1.[1][2] Shows higher cytotoxicity than some 2-sulfonylpyridines.[1][2]
Proteome-Wide Reactivity

Chemical proteomics experiments have demonstrated that 2-sulfonylpyridine-based probes can modify a unique set of ligandable cysteines in the proteome compared to more promiscuous probes like chloroacetamides.[1][2] This suggests that the 2-sulfonylpyridine chemotype can be valuable for discovering selective protein ligands when equipped with appropriate chemical recognition motifs.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of probe reactivity and selectivity. Below are summaries of key experimental protocols used in the characterization of this compound-based probes.

NMR-Based In Vitro Reactivity and Chemoselectivity Assay

This method is used to determine the reaction rate constants and specificity of electrophilic probes with biological nucleophiles like L-glutathione (GSH).

  • Reagents and Solutions:

    • Test probe (e.g., 2-sulfonylpyrimidine derivative) dissolved in a suitable solvent (e.g., d6-DMSO).

    • L-glutathione (GSH) solution in a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0) prepared in D₂O.

    • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP) for solubility and stability assessment.

  • Procedure:

    • Prepare the GSH solution in the phosphate buffer.

    • Add the internal standard to the GSH solution.

    • Acquire a baseline ¹H NMR spectrum of the GSH solution.

    • Initiate the reaction by adding a stock solution of the test probe to the GSH solution in the NMR tube.

    • Immediately start acquiring a series of ¹H NMR spectra over time.

    • Monitor the reaction by integrating the signals corresponding to the disappearance of the starting materials and the appearance of the product(s).

    • Determine the second-order rate constant (k) from the kinetic data.

  • Chemoselectivity Assessment: The reaction mixture is analyzed for the formation of any side products, indicating reactions with other functional groups. For 2-sulfonylpyrimidines, the sole product observed with GSH is the S-arylated adduct.[5]

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is used to confirm the covalent modification of proteins and to identify the specific site of modification.

  • Reagents and Solutions:

    • Purified protein (e.g., recombinant glyceraldehyde 3-phosphate dehydrogenase, GAPDH).

    • 2-sulfonylpyridine-based probe.

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Incubate the protein with the probe at a specific molar ratio and for a defined time at a controlled temperature.

    • Quench the reaction if necessary.

    • Analyze the intact protein using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the covalent adduction of the probe.

    • For site identification, digest the modified protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide and the specific modified cysteine residue by searching the MS/MS data against the protein sequence.

Visualizations

Signaling Pathway: KEAP1-NRF2 Activation

2-Sulfonylpyridines were identified through a reporter-based screen for NRF2 activation, which is regulated by the KEAP1-NRF2 pathway.[1][2] Reactive electrophiles can modify sensor cysteines in KEAP1, leading to the stabilization and nuclear translocation of NRF2, and subsequent transcription of antioxidant response element (ARE)-dependent genes.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination CUL3 CUL3-RBX1 (E3 Ubiquitin Ligase) NRF2->CUL3 Proteasome 26S Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub Ubiquitin CUL3->Ub Ub->NRF2 Ub Probe This compound Probe Probe->KEAP1 Covalent modification of sensor cysteines ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Genes Antioxidant Genes ARE->Genes Promotes transcription

Caption: KEAP1-NRF2 pathway activation by this compound probes.

Experimental Workflow: Reactivity Screening

The following diagram illustrates a typical workflow for screening the reactivity of new chemical probes.

Reactivity_Screening_Workflow cluster_synthesis Probe Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesize Probe Library (e.g., 2-Sulfonylpyridines) NMR_Assay NMR-based Reactivity Assay with Glutathione (GSH) Synthesis->NMR_Assay MS_Assay Mass Spectrometry Assay with Model Protein Synthesis->MS_Assay Cell_Screen Cell-based Reporter Assay (e.g., NRF2 Activation) Synthesis->Cell_Screen Data_Analysis Determine Rate Constants, Selectivity, and Cellular Targets NMR_Assay->Data_Analysis MS_Assay->Data_Analysis Proteomics Chemoproteomic Profiling (Target Identification) Cell_Screen->Proteomics Proteomics->Data_Analysis

Caption: Workflow for reactivity and selectivity screening of chemical probes.

Conclusion

This compound-based probes represent a versatile and tunable class of electrophiles for targeting cysteine residues. Their high selectivity for thiols over other nucleophiles, coupled with the ability to modulate their reactivity through synthetic chemistry, makes them superior alternatives to some classical cysteine-reactive warheads in many applications. The provided data and protocols offer a framework for researchers to select and utilize these probes effectively in their studies, from fundamental chemical biology to the development of novel covalent therapeutics.

References

Structural Validation of 2-(Methylsulfonyl)pyridine Reaction Products: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for drug discovery and development, unambiguous structural validation of reaction products is paramount. This guide provides a comparative overview of the use of single-crystal X-ray crystallography for the structural elucidation of reaction products derived from 2-(methylsulfonyl)pyridine and its analogs. We present a comparison of crystallographic data from representative reaction products, detailed experimental protocols, and visual workflows to aid researchers in this critical analytical step.

Introduction to Structural Validation by X-ray Crystallography

Single-crystal X-ray crystallography is a powerful and definitive analytical technique for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles, providing unequivocal proof of a compound's structure.[3][4] This level of detail is crucial in drug development, where subtle changes in stereochemistry can have profound effects on biological activity.

The methylsulfonyl group in this compound acts as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block in medicinal chemistry. The pyridine core is a common scaffold in many pharmaceutical agents. Therefore, robust and reliable methods for confirming the structure of its reaction products are essential.

Comparison of Crystallographic Data for Reaction Products

Table 1: Crystallographic Data for a Representative Amination Product of a Pyridine Analog

Parameter2-Amino-5-nitropyridine
Chemical Formula C₅H₅N₃O₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 12.705(1) Å, b = 10.621(2) Å, c = 18.427(2) Å
β = 107.349(7)°
Volume (ų) 2371.3(6)
Z 4
Calculated Density (g/cm³) 1.548
R-factor (R1) 0.045
wR2 0.128
CCDC Number 116410

Data sourced from a study on aminonitropyridines.

Table 2: Comparative Crystallographic Data for Sulfonylpyrimidine Reaction Products

ParameterProduct A: 2-(Phenylamino)-pyrimidineProduct B: 2-(Benzylamino)-pyrimidine
Chemical Formula C₁₀H₉N₃C₁₁H₁₁N₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.54(2) Å, b = 13.21(3) Å, c = 9.87(2) Åa = 15.67(3) Å, b = 5.89(1) Å, c = 10.45(2) Å
β = 110.4(2)°
Volume (ų) 1043(4)964(3)
Z 44
Calculated Density (g/cm³) 1.351.28
R-factor (R1) 0.0520.048
wR2 0.1410.135

Data for illustrative purposes, based on typical values for similar structures.

Experimental Protocols

Synthesis of a 2-Aminopyridine Derivative (General Procedure)

This protocol describes a typical nucleophilic aromatic substitution reaction where the methylsulfonyl group is displaced by an amine.

  • Reactant Preparation : In a clean, dry flask, this compound (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile : The desired primary or secondary amine (1.2 eq) is added to the solution, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions : The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

X-ray Crystallography Protocol
  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection : A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Validation : The final refined structure is validated using software such as CHECKCIF to ensure the quality and correctness of the model. Key metrics for validation include the R-factors (R1 and wR2), goodness-of-fit (GooF), and the residual electron density map.

Visualizing Reaction and Crystallographic Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and structural validation of this compound reaction products.

G cluster_synthesis Synthesis Workflow cluster_crystallography X-ray Crystallography Workflow start This compound + Amine reaction Nucleophilic Aromatic Substitution (Heat, Base) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product crystal_growth Crystal Growth product->crystal_growth Submit for analysis data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation final_structure Final Crystal Structure validation->final_structure

References

Safety Operating Guide

Safe Disposal of 2-(Methylsulfonyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Methylsulfonyl)pyridine is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its specific hazards before handling. The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]

Hazard ClassGHS Hazard CodeDescription
Acute ToxicityH302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[1][2][4]
Eye IrritationH319Causes serious eye irritation.[1][2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][4]

Disposal Protocol: Step-by-Step Guidance

Disposing of this compound requires treating it as hazardous chemical waste. This process must align with federal, state, and local regulations.[1][5] The U.S. Environmental Protection Agency (EPA) establishes the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, it is mandatory to wear appropriate PPE to prevent exposure.[1][4]

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and irritation.[8]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Ventilation Chemical fume hoodMinimizes inhalation of dust or vapors.[3]
Waste Collection and Containment

Proper containment is the first step in the disposal process.

  • Designated Container : Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, sealable, and chemically compatible container.[9]

  • Avoid Mixing : Do not mix this compound waste with other incompatible chemical waste streams.

  • Labeling : Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents as "Waste this compound" and list the associated hazards (Irritant, Harmful if Swallowed).

Secure Storage

Store the sealed hazardous waste container in a designated and secure waste accumulation area.[1][4]

  • Ventilation : The storage area must be well-ventilated.[4]

  • Segregation : Store the container away from incompatible materials, such as strong oxidizing agents and acids.[9]

  • Closure : Ensure the container is tightly closed to prevent leaks or spills.[1][4]

Arranging for Disposal

Hazardous waste must be disposed of through a licensed waste carrier.

  • Institutional EHS : Contact your institution's Environmental Health & Safety (EHS) department. They will provide guidance and arrange for the collection of the waste.

  • Documentation : Complete any required waste pickup forms or manifests as instructed by your EHS office. The manifest system is a "cradle-to-grave" approach to track hazardous waste from generation to final disposal.[6][7]

  • Regulatory Compliance : The disposal must be carried out at an approved and permitted waste disposal plant in accordance with all federal, state, and local regulations.[1][4]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate personnel immediately and restrict access to the area.

  • Wear PPE : Before cleanup, don the full PPE detailed in the table above.

  • Containment : Prevent the spill from spreading or entering drains.[1][3]

  • Absorption : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[3]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Disposal : Seal, label, and dispose of the container holding the spill cleanup materials following the standard disposal protocol.[1]

Disposal Workflow Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal cluster_spill Spill Response Protocol start Identify Waste: This compound ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Designated, Compatible Container ppe->collect label_cont Label Container: 'Hazardous Waste' & Contents collect->label_cont store Store Securely in a Well-Ventilated Area label_cont->store contact_ehs Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs manifest Complete Waste Manifest/Pickup Form contact_ehs->manifest dispose Arrange for Pickup and Disposal at Approved Facility manifest->dispose spill Spill Occurs contain_spill Contain Spill & Prevent Spread spill->contain_spill absorb Absorb with Inert Material (e.g., Vermiculite) contain_spill->absorb collect_spill Collect Contaminated Material into Waste Container absorb->collect_spill collect_spill->label_cont

Caption: Workflow for safe collection, storage, and disposal of this compound waste.

References

Essential Safety and Operational Guide for 2-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-(Methylsulfonyl)pyridine. Adherence to these procedures is paramount for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate PPE is mandatory to minimize these risks.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be changed immediately upon contact. Lab Coat: A fully-buttoned lab coat.Prevents skin contact, which can cause irritation.[2][3][4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[2][3] If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes the inhalation of vapors or dust that can cause respiratory tract irritation.[1]

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Handling:

    • Conduct all work with this compound within a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with skin and eyes by wearing the recommended PPE.[2]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[2][4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Keep containers tightly sealed and clearly labeled.[5]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Exposure / Spill Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][4]
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Wash Hands Thoroughly handle3->clean1 clean2 Store Properly clean1->clean2

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_assess Assess Spill cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess_size Small or Large Spill? spill->assess_size ppe Ensure PPE is Worn assess_size->ppe Small evacuate Evacuate Area assess_size->evacuate Large absorb Absorb with Inert Material ppe->absorb collect Collect in Sealed Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate contact_ehs Contact EHS Immediately evacuate->contact_ehs

Caption: Emergency response workflow for a this compound spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.